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N-Decyl-N,N-dimethyldecan-1-aminium hydroxide Documentation Hub

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  • Product: N-Decyl-N,N-dimethyldecan-1-aminium hydroxide
  • CAS: 23381-52-4

Core Science & Biosynthesis

Foundational

Synthesis and Purification of Didecyldimethylammonium Hydroxide (DDAH): A Comprehensive Laboratory Guide

Introduction & Chemical Context Didecyldimethylammonium hydroxide (DDAH) is a highly alkaline quaternary ammonium compound. In laboratory and industrial settings, it serves as a critical phase-transfer catalyst, a specia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Didecyldimethylammonium hydroxide (DDAH) is a highly alkaline quaternary ammonium compound. In laboratory and industrial settings, it serves as a critical phase-transfer catalyst, a specialized surfactant, and an essential intermediate for synthesizing advanced biocides (such as quaternary ammonium carbonates and etidronates). Because DDAH is less stable and less commercially ubiquitous than its chloride counterpart—didecyldimethylammonium chloride (DDAC)—in-house laboratory synthesis is frequently required.

This whitepaper details the two primary synthetic routes for DDAH preparation: Solvent-Driven Metathesis and Anion Exchange Chromatography . By understanding the thermodynamic and kinetic causalities behind these methods, researchers can select the appropriate protocol to achieve their desired yield and purity.

Mechanistic Pathways for DDAH Synthesis

Solvent-Driven Metathesis (The Precipitation Route)

The direct reaction between DDAC and a metal hydroxide (e.g., Potassium Hydroxide, KOH) in an aqueous medium results in a reversible equilibrium. To drive the reaction forward, the synthesis must be conducted in a lower aliphatic alcohol, such as absolute ethanol or isopropanol.

The Causality: The success of this method relies entirely on solubility thermodynamics. Potassium chloride (KCl) is highly insoluble in isopropanol, whereas both the starting material (DDAC) and the product (DDAH) remain fully soluble. As the reaction proceeds, KCl precipitates out of the solution. This physical removal of the chloride byproduct shifts the equilibrium entirely to the right via Le Chatelier's principle, ensuring near-quantitative conversion ().

G cluster_0 cluster_1 DDAC DDAC (Chloride Quat) Reaction Metathesis Reaction (60-70°C, 3 hrs) DDAC->Reaction KOH KOH (Potassium Hydroxide) KOH->Reaction Solvent Isopropanol Solvent Solvent->Reaction Cooling Chilling to 0°C (1 hr) Reaction->Cooling Drives equilibrium Filtration Vacuum Filtration Cooling->Filtration Crystallizes KCl DDAH DDAH Solution (Product) Filtration->DDAH KCl KCl Precipitate (Byproduct) Filtration->KCl

Fig 1. Solvent-driven metathesis workflow for DDAH synthesis.

Anion Exchange Chromatography

For analytical applications requiring ultra-high purity DDAH devoid of trace alkali metals (K⁺ or Na⁺), anion exchange chromatography is the preferred method. An aqueous or alcoholic DDAC solution is passed through a strong base anion exchange resin pre-conditioned to the hydroxide (OH⁻) form.

The Causality: The positively charged quaternary ammonium cation passes through the column, while the mobile chloride ions are quantitatively swapped for the resin-bound hydroxide ions. While highly effective for generating metal-free DDAH, this method requires significant resin volumes relative to the quat yield, making it ideal for analytical-scale preparations rather than bulk synthesis ().

G Resin Strong Base Anion Resin (Cl- Form) Conditioning Conditioning (1.5N NaOH) Converts to OH- Form Resin->Conditioning Washing DI Water Wash (Until pH < 9.0) Conditioning->Washing Loading Load Aqueous DDAC (Chloride Quat) Washing->Loading Exchange Ion Exchange (Cl- swaps for OH-) Loading->Exchange Elution Elute DDAH (High Purity Product) Exchange->Elution

Fig 2. Anion exchange chromatography process for high-purity DDAH.

Experimental Methodologies

Protocol A: Synthesis via Alcoholic Metathesis (Scale: ~150g)

This protocol is optimized for generating moderate-to-large laboratory batches of DDAH.

  • Reagent Preparation: In a nitrogen-purged reaction flask equipped with a magnetic stirrer and heating mantle, combine 0.4 moles of 80% DDAC (approx. 144 g) with 180 mL of absolute isopropanol. Expert Insight: The 80% DDAC starting material typically contains 20% water. Diluting with absolute isopropanol minimizes the total water fraction, which is critical because excess water increases KCl solubility and reduces final product purity.

  • Base Addition: Add 0.4 moles of 85% KOH pellets (approx. 26.4 g) directly to the stirring mixture.

  • Thermal Activation: Heat the mixture to 60°C – 70°C and maintain for 3 hours. The KOH pellets will dissolve, and a fine white precipitate (KCl) will begin to form.

  • Thermal Shock (Critical Step): Allow the mixture to cool to room temperature, then transfer the flask to an ice bath (0°C) for at least 1 hour. Expert Insight: The solubility of KCl in isopropanol is temperature-dependent. Chilling forcefully crashes out any remaining dissolved KCl, ensuring the supernatant contains pure DDAH.

  • Separation: Collect the precipitated KCl via vacuum filtration using a fine-porosity glass frit. Wash the solid filter cake with a small volume of cold isopropanol.

  • Concentration: Transfer the filtrate (containing DDAH) to a rotary evaporator. Concentrate under reduced pressure until the desired active base percentage (typically 70-75%) is achieved.

Protocol B: Synthesis via Anion Exchange (Scale: 10g - 50g)

This protocol is designed for generating ultra-pure, metal-free DDAH for sensitive pharmacological or analytical assays.

  • Resin Conditioning: Pack a glass column with a Type 1 Strong Base Anion Exchange Resin (e.g., Amberlite IRA-400). Pass 2 bed volumes (BV) of 1.5N NaOH through the column at a flow rate of 2 BV/hour to convert the resin from the Cl⁻ form to the OH⁻ form.

  • Resin Washing (Critical Step): Flush the column with deionized (DI) water until the effluent pH drops below 9.0. Expert Insight: If the resin is not thoroughly washed, residual free NaOH will co-elute with the DDAH, artificially inflating downstream alkalinity titrations and introducing sodium impurities ().

  • Sample Loading: Prepare a 10% w/v solution of DDAC in a 50:50 DI water/ethanol mixture. Load the solution onto the column at a controlled flow rate of 1 BV/hour.

  • Elution: Collect the eluate. Monitor the effluent using a pH meter; the collection of the DDAH fraction begins when the pH spikes above 11.0.

  • Post-Processing: If necessary, the highly pure DDAH eluate can be concentrated under reduced pressure.

Quantitative Data & Method Comparison

To assist in selecting the appropriate workflow, the following table summarizes the quantitative metrics and operational parameters of both methodologies:

ParameterSolvent-Driven MetathesisAnion Exchange Chromatography
Optimal Scale 100g to Multi-Kilogram1g to 50g (Analytical)
Typical Yield 85% - 92%> 95% (Quantitative)
Primary Impurity Trace KCl (< 1%), WaterTrace Organics (from resin leaching)
Reaction Time 4 - 5 Hours8 - 12 Hours (Includes conditioning)
Metal Contamination Moderate (Dependent on filtration)Non-detectable
Cost Efficiency High (Inexpensive bulk reagents)Low (Requires large resin volumes)

Analytical Validation: The Self-Validating System

To ensure absolute trustworthiness in your synthesis, the experimental protocol must be treated as a self-validating system. Do not assume complete conversion based solely on reaction time.

  • Validation of Metathesis (Chloride Absence): Perform a Mohr titration (using Silver Nitrate, AgNO₃, and a chromate indicator) on a diluted aliquot of the final DDAH product. The absence of a red silver chromate precipitate confirms that the chloride ions were successfully precipitated and removed as KCl.

  • Validation of Active Base (Hydroxide Concentration): Titrate the final DDAH solution with standardized 0.1N HCl using phenolphthalein as an indicator. This accurately quantifies the active quaternary ammonium hydroxide concentration, ensuring the product is ready for downstream formulation.

Safety Note: DDAH in alcoholic solutions (70-80% active base) typically presents as a yellow/orange liquid with a flash point of approximately 56°C (134°F). It is highly alkaline and corrosive; appropriate PPE, including face shields and chemical-resistant gloves, must be worn during handling.

References

  • Walker, L. E. (1996). Quaternary ammonium hydroxide compositions and preparation thereof. U.S. Patent No. 5,559,155. Washington, DC: U.S. Patent and Trademark Office.
  • Lichtenberg, F., et al. (2006). Method for the synthesis of quaternary ammonium compounds and compositions thereof. European Patent No. EP1732878B1. European Patent Office.
  • LibreTexts Chemistry. (2024). Ion-Exchange Chromatography. Physical Methods in Chemistry and Nano Science. URL:[Link]

Exploratory

Physicochemical Properties and Interfacial Behavior of N-Decyl-N,N-dimethyldecan-1-aminium Hydroxide in Aqueous Solutions

Executive Summary As a Senior Application Scientist, I frequently encounter formulation challenges where the counterion of a cationic surfactant dictates the macroscopic behavior of the entire system. N-Decyl-N,N-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter formulation challenges where the counterion of a cationic surfactant dictates the macroscopic behavior of the entire system. N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (commonly known as Didecyldimethylammonium hydroxide, or DDAH) is a prime example. As a "double-tailed" quaternary ammonium compound (QAC), it possesses profound surface-active and antimicrobial properties. Unlike its more common chloride or bromide counterparts, the hydroxide form is highly alkaline and serves as a highly reactive intermediate in the synthesis of advanced biocides and carbonate-based QACs[1]. This whitepaper deconstructs the physicochemical properties, micellization thermodynamics, and self-validating experimental workflows necessary to harness DDAH in aqueous environments.

Molecular Architecture and Chemical Identity

The macroscopic behavior of DDAH is governed by its molecular topology. The molecule features a central nitrogen atom covalently bonded to two short methyl groups and two long, hydrophobic decyl (C10) chains[1].

The presence of the hydroxide (OH⁻) counterion fundamentally alters the hydration sphere of the surfactant headgroup. Because OH⁻ is highly mobile and strongly hydrated compared to chloride (Cl⁻), the degree of counterion binding (


) at the micellar Stern layer is reduced. This increases the effective headgroup area, subtly shifting the critical packing parameter (CPP) and influencing the transition from spherical micelles to lamellar structures.
Table 1: Key Physicochemical Properties
PropertyValue / Description
IUPAC Name N-Decyl-N,N-dimethyldecan-1-aminium hydroxide
PubChem CID 11595363[2]
Chemical Formula C₂₂H₄₉NO[2]
Molecular Weight 343.6 g/mol [2]
Physical State (Concentrated) Yellow/orange liquid (at 70-80 wt% in 50/50 alcohol/water)[3]
Critical Micelle Concentration ~1.5 - 2.0 mM (Extrapolated from chloride analog at 25°C)[4]
Primary Function Cationic surfactant, antimicrobial agent, chemical intermediate

Aqueous Phase Behavior and Micellization Thermodynamics

In aqueous solutions, the hydrophobic effect drives the twin decyl chains of DDAH out of the hydrogen-bonded water network, forcing the molecules to adsorb at the air-water interface. Once the interface is saturated, the monomers self-assemble into micelles.

Because the CMC values for these quaternary salts in water are exceptionally low (often in the millimolar to sub-millimolar range), molecular assemblies occur almost immediately at standard formulation concentrations[5]. The amphiphilic activity and the specific CMC threshold are critical factors that dictate the compound's ability to interact with lipid bilayers, occasionally inducing the formation of lamellar body-like structures in biological systems[6].

PhaseBehavior A Aqueous Monomers [Conc] < CMC B Air-Water Interface Adsorption A->B Surface Tension Reduction C Spherical Micelles [Conc] ≈ CMC A->C Hydrophobic Effect D Lamellar Phases [Conc] >> CMC C->D Packing Parameter > 0.5

Caption: Thermodynamic phase transitions of DDAH in aqueous solution as a function of concentration.

Experimental Workflow 1: Determination of CMC via High-Precision Tensiometry

To accurately utilize DDAH, one must determine its CMC. Causality note: For double-tailed cationic surfactants, the Wilhelmy plate method is strictly preferred over the Du Noüy ring method. Cationic headgroups readily adsorb onto the platinum ring, altering its contact angle and causing severe measurement hysteresis. The Wilhelmy plate maintains a static contact line, eliminating this artifact.

Self-Validating Protocol: CMC Determination
  • System Validation: Clean the platinum Wilhelmy plate by flaming it until red hot. Measure the surface tension of ultrapure water at 25.0°C. Validation Check: The system must read

    
     mN/m. Do not proceed if this fails.
    
  • Stock Preparation: Prepare a 10 mM stock solution of DDAH in ultrapure water. (Note: Handle under nitrogen if possible, as the hydroxide form rapidly absorbs atmospheric CO₂ to form carbonates).

  • Serial Dilution: Create a logarithmic dilution series ranging from 0.01 mM to 10 mM.

  • Equilibration: Allow each sample to equilibrate in the tensiometer vessel for 15 minutes at a strictly controlled 25.0°C to ensure the twin decyl chains have fully migrated to the interface.

  • Measurement: Record the static surface tension (

    
    ) for each concentration.
    
  • Data Analysis: Plot

    
     versus the logarithm of concentration (
    
    
    
    ). The CMC is identified as the sharp intersection point between the descending linear slope (Gibbs adsorption region) and the horizontal plateau (micellar region).

Antimicrobial Mechanism & Biological Interactions

The biocidal efficacy of DDAH is intrinsically linked to its surfactant properties. The positively charged dimethylammonium headgroup is electrostatically attracted to the negatively charged components of microbial cell membranes[1]. Following this initial binding, the twin decyl chains insert into the hydrophobic core of the phospholipid bilayer. This insertion alters the membrane's fluidity and packing, leading to the leakage of intracellular contents and rapid cell lysis[1].

Mechanism A DDAH Cations in Solution B Electrostatic Attraction to Bacterial Membrane (-) A->B C Headgroup Binding (Phospholipid Displacement) B->C D Decyl Tail Insertion (Hydrophobic Core) C->D E Membrane Destabilization & Lysis D->E

Caption: Stepwise mechanism of bacterial membrane disruption by DDAH cations.

Experimental Workflow 2: Synthesis via Counterion Exchange

Commercially, DDAH is often synthesized from Didecyldimethylammonium chloride (DDAC) or bromide (DDAB) using a strong base anion exchange resin[5]. Because the high concentration of quat salts required for industrial exchange leads to highly viscous micellar solutions, a co-solvent system (such as an 85:15 methanol:water mixture) is often employed to prevent column fouling[5]. DDAH is also a critical intermediate; bubbling carbon dioxide through a DDAH solution converts it into didecyldimethylammonium carbonate[1].

Self-Validating Protocol: Laboratory-Scale Synthesis of DDAH
  • Resin Preparation: Pack a glass column with a strong base anion exchange resin (e.g., Amberlite IRA-400). Flush with 1 M NaOH to convert the resin entirely to the OH⁻ form.

  • Resin Validation: Wash the column with thoroughly degassed, ultrapure water until the eluent pH drops to neutral (~7.0). Validation Check: This ensures no free NaOH remains in the column void volume.

  • Elution: Dissolve DDAC in an 85:15 methanol:water solvent[5] to a concentration of 5 wt%. Pass this solution through the column at a flow rate of 1 bed-volume per hour.

  • Product Validation: Collect the eluent.

    • Test A (Alkalinity): The pH should immediately register > 12, confirming the presence of the hydroxide counterion.

    • Test B (Halide Absence): Add a drop of 0.1 M AgNO₃ to a 1 mL aliquot of the eluent. Validation Check: The absence of a white AgCl precipitate confirms complete ion exchange.

  • Downstream Processing (Optional): To synthesize the carbonate form, bubble CO₂ gas through the DDAH solution while monitoring the pH until it drops to approximately 8.0 - 9.0[1].

References

Sources

Foundational

Technical Guide: Mechanism of Action of Didecyldimethylammonium Hydroxide (DDAH) on Bacterial Cell Walls

This technical guide details the mechanism of action (MOA) of Didecyldimethylammonium Hydroxide (DDAH) . While the chloride salt (DDAC) is the most common reference standard in literature, the hydroxide form (DDAH) prese...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanism of action (MOA) of Didecyldimethylammonium Hydroxide (DDAH) . While the chloride salt (DDAC) is the most common reference standard in literature, the hydroxide form (DDAH) presents a unique, dual-modality kill mechanism: the membrane-disrupting power of the quaternary ammonium cation combined with the chaotic destabilization caused by the hydroxide anion (alkalinity).

Executive Summary

Didecyldimethylammonium Hydroxide (DDAH) is a fourth-generation quaternary ammonium compound (QAC). Its efficacy stems from its amphiphilic structure, comprising a positively charged nitrogen center, two methyl groups, and two long-chain decyl (


) tails.[1] Unlike its chloride counterpart (DDAC), DDAH introduces a highly alkaline counterion (

).

The Core Mechanism: DDAH functions as a chaotropic membrane disruptor . It does not rely on metabolic poisoning but rather on physical destruction. The mechanism proceeds in a thermodynamic cascade:

  • Electrostatic Adsorption: Rapid binding to anionic cell wall components.

  • Hydrophobic Intercalation: The

    
     tails penetrate the lipid bilayer.
    
  • PMF Collapse: Simultaneous disruption of membrane potential (

    
    ) by the cation and the pH gradient (
    
    
    
    ) by the hydroxide ion.
  • Lysis: Solubilization of the membrane, leading to cytoplasmic leakage and cell death.

Physicochemical Architecture

To understand the mechanism, one must understand the molecule's architecture.

ComponentStructureFunction
Cationic Head

Provides high charge density to target negatively charged bacterial surfaces (Teichoic acids, LPS).[2]
Twin Hydrophobic Tails

The "Twin-Chain" effect creates a larger hydrophobic volume than single-chain QACs (like Benzalkonium Chloride), causing greater perturbation of the lipid bilayer packing.
Anionic Counterion

Increases local pH at the membrane interface, saponifying lipids and neutralizing the proton gradient.

Detailed Mechanism of Action (MOA)

The interaction follows a kinetic pathway governed by the DLVO theory (Derjaguin, Landau, Verwey, and Overbeek), balancing van der Waals attraction and electrostatic repulsion.

Phase 1: Electrostatic Adsorption (The Approach)

Bacterial cell walls are inherently anionic.

  • Gram-Positive: Teichoic and lipoteichoic acids impart a negative charge.[3]

  • Gram-Negative: Lipopolysaccharides (LPS) in the outer membrane are highly anionic. The

    
     cation overcomes the energy barrier, binding avidly to these sites. The 
    
    
    
    ion creates a localized alkaline environment, which can deprotonate surface proteins, altering their conformation and aiding adsorption.
Phase 2: Hydrophobic Intercalation (The Breach)

Once adsorbed, the hydrophobic effect drives the two decyl tails into the non-polar core of the cell membrane.

  • The Wedge Effect: Because DDAH has two tails, it occupies a cone-shaped volume (unlike the cylinder shape of membrane phospholipids). Insertion induces positive curvature strain, mechanically weakening the bilayer.

  • Phase Separation: The tails disrupt the liquid-crystalline order of the phospholipid fatty acids, creating "fluid" domains that increase permeability.

Phase 3: Dual-Factor PMF Collapse (The Kill)

This is where DDAH distinguishes itself from neutral-salt QACs. The Proton Motive Force (PMF) is the sum of the membrane potential (


) and the pH gradient (

).

  • Action of

    
    :  The influx of positive charges depolarizes the membrane, collapsing 
    
    
    
    .
  • Action of

    
    :  The hydroxide ions neutralize protons pumped out by the electron transport chain, collapsing 
    
    
    
    . Result: Immediate cessation of ATP synthesis and active transport.
Phase 4: Saponification & Lysis

In high concentrations, the hydroxide ion can initiate the saponification of membrane lipids (hydrolysis of ester bonds in phospholipids), effectively turning the bacterial membrane into soap. This leads to gross physical holes, leakage of potassium (


) and nucleotides (

absorbing material), and total cell lysis.
Visualization: The DDAH Lytic Cascade

The following diagram illustrates the stepwise destruction of the bacterial envelope.

DDAH_Mechanism cluster_CellWall Phase 1: Surface Interaction cluster_Membrane Phase 2: Membrane Penetration cluster_Lysis Phase 3: PMF Collapse & Lysis DDAH_Sol DDAH Solution (DDA+ / OH-) Adsorption Electrostatic Adsorption (DDA+ binds to LPS/Teichoic Acids) DDAH_Sol->Adsorption Ionic Attraction Alkaline_Stress Local pH Spike (OH- deprotonates surface proteins) DDAH_Sol->Alkaline_Stress Diffusion Intercalation Hydrophobic Intercalation (Twin C10 tails insert into bilayer) Adsorption->Intercalation Alkaline_Stress->Intercalation Facilitates Curvature Positive Curvature Strain (Membrane destabilization) Intercalation->Curvature Depolarization Depolarization (Collapse of ΔΨ) Curvature->Depolarization De_Acidification Proton Neutralization (Collapse of ΔpH) Curvature->De_Acidification Leakage Cytoplasmic Leakage (K+, DNA, RNA release) Depolarization->Leakage De_Acidification->Leakage

Caption: The dual-action pathway of DDAH, combining cationic membrane depolarization with alkaline neutralization of the proton gradient.

Differential Efficacy: Gram-Positive vs. Gram-Negative[2][4][5][6][7][8]

FeatureGram-Positive (e.g., S. aureus)Gram-Negative (e.g., P. aeruginosa)
Barrier Thick Peptidoglycan (Porous)Outer Membrane (Lipid Bilayer + Porins)
DDAH Interaction High Efficacy. The porous peptidoglycan allows easy transit of DDAH to the cytoplasmic membrane.Moderate/Resistant. The Outer Membrane acts as a shield. However, DDAH is more effective than mono-chain quats because the twin tails can perturb the LPS layer more effectively.
Hydroxide Role OH- degrades teichoic acids.OH- can saponify the lipid-rich outer membrane, aiding penetration.

Experimental Validation Protocols

To validate the mechanism of DDAH in your own lab, use the following self-validating protocols.

Protocol A: Potassium ( ) Leakage Assay

Rationale:


 is the first ion to leak upon membrane damage. This confirms membrane permeabilization.
  • Preparation: Wash bacterial cells (mid-log phase) 3x in HEPES buffer. Resuspend to

    
    .
    
  • Exposure: Add DDAH at

    
    , 
    
    
    
    , and
    
    
    MIC (Minimum Inhibitory Concentration).
  • Measurement: Use a

    
    -selective electrode (ISE) or Flame Atomic Absorption Spectroscopy (FAAS).
    
  • Control: Total lysis control using boiling water or 10% Triton X-100 (set as 100% leakage).

  • Validation: Signal must be dose-dependent and occur within <5 minutes.

Protocol B: Membrane Potential ( ) Fluorescence Assay

Rationale: Uses a voltage-sensitive dye (DiSC3(5)) to visualize depolarization.

  • Loading: Incubate bacteria with

    
     DiSC3(5) until fluorescence quenches (dye enters polarized cells).
    
  • Baseline: Monitor stable fluorescence baseline for 5 minutes.

  • Injection: Inject DDAH.

  • Readout: If

    
     collapses, the dye is released, causing a rapid spike in fluorescence.
    
  • Hydroxide Control: Run a parallel arm with DDA-Chloride to subtract the cationic effect from the alkaline effect.

Experimental Workflow Diagram

Protocols cluster_Assays Parallel Validation Assays Culture Bacterial Culture (Mid-Log Phase) Wash Wash & Resuspend (HEPES Buffer) Culture->Wash K_Leak K+ Leakage Assay (ISE / FAAS) Wash->K_Leak Aliquot A DiSC3 Membrane Potential (DiSC3(5) Fluorescence) Wash->DiSC3 Aliquot B PI_Uptake Pore Formation (Propidium Iodide) Wash->PI_Uptake Aliquot C Analysis Data Normalization (% of Positive Control) K_Leak->Analysis DiSC3->Analysis PI_Uptake->Analysis

Caption: Workflow for triangulating DDAH mechanism via ion leakage, depolarization, and pore formation assays.

References

  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. Link

  • Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Link

  • Wahome, L., et al. (2010). Didecyldimethylammonium chloride (DDAC) disrupts the cell membrane of Escherichia coli. Journal of Bacteriology. (Note: Mechanistic proxy for DDAH cation). Link

  • Denyer, S. P., & Maillard, J. Y. (2002). Cellular impermeability and uptake of biocides and antibiotics in Gram-negative bacteria. Journal of Applied Microbiology. Link

  • Buffet-Bataillon, S., et al. (2012). Quaternary ammonium compounds and the environment: An update. International Journal of Environmental Research and Public Health. Link

Sources

Exploratory

Structural Analysis of N-Decyl-N,N-dimethyldecan-1-aminium Hydroxide Micelles and Vesicles: A Comprehensive Guide

Executive Summary N-Decyl-N,N-dimethyldecan-1-aminium hydroxide, commonly known as didecyldimethylammonium hydroxide (DDAOH), represents a unique class of double-tailed quaternary ammonium surfactants. While its bromide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Decyl-N,N-dimethyldecan-1-aminium hydroxide, commonly known as didecyldimethylammonium hydroxide (DDAOH), represents a unique class of double-tailed quaternary ammonium surfactants. While its bromide and chloride counterparts are notorious for forming insoluble, opaque lamellar dispersions, DDAOH exhibits remarkable aqueous solubility and spontaneously self-assembles into clear, thermodynamically stable unilamellar vesicles and micelles [1]. This whitepaper provides an in-depth mechanistic analysis of DDAOH micellization, driven by counterion specificity, and outlines self-validating protocols for its structural characterization using advanced scattering and microscopic techniques.

Mechanistic Grounding: The Counterion Effect and Packing Parameter

To understand the structural behavior of DDAOH, one must analyze the causality of molecular self-assembly through the lens of the Israelachvili-Mitchell-Ninham critical packing parameter (


) , defined as:


Where

is the hydrophobic tail volume,

is the critical chain length, and

is the effective headgroup area.

For double-tailed surfactants like didecyldimethylammonium bromide (DDAB), the bulky twin decyl chains result in a large


. Because the bromide ion is highly polarizable, it binds tightly to the quaternary ammonium headgroup, minimizing electrostatic repulsion and keeping 

relatively small. Consequently,

, driving the system to form planar bilayers (multilamellar liquid crystals) that precipitate out of solution [2].

Conversely, the hydroxide counterion in DDAOH fundamentally alters the thermodynamics of the system. The hydroxide ion (


) is highly hydrated and binds less tightly to the cationic headgroup. This loose binding increases the electrostatic repulsion between adjacent surfactant monomers, significantly expanding the effective headgroup area (

). As

increases, the packing parameter drops to the

range. This shift induces spontaneous positive curvature, causing the lamellar sheets to close into unilamellar vesicles and cylindrical/spherical micelles without the need for external energy input (e.g., sonication) [1, 2].

G N1 DDAB (Bromide Form) Insoluble Lamellar Phase N2 Ion Exchange Resin (OH- Form) N1->N2 Aqueous Suspension 25°C N3 DDAOH (Hydroxide Form) Highly Soluble Monomers N2->N3 Br- exchanged for OH- N4 Spontaneous Self-Assembly (Concentration > CMC) N3->N4 Hydration & Headgroup Repulsion N5 Unilamellar Vesicles & Micelles N4->N5 Thermodynamic Equilibrium

Pathway of DDAOH synthesis and spontaneous vesicle/micelle formation via ion exchange.

Key Structural Analysis Modalities

Accurate structural resolution of DDAOH micelles requires orthogonal analytical techniques to capture both the core-shell dimensions and the bulk hydrodynamic behavior.

  • Small-Angle X-ray and Neutron Scattering (SAXS/SANS): SANS is particularly powerful for DDAOH because isotopic substitution (using

    
     vs. 
    
    
    
    ) allows for contrast matching. By modeling the scattering intensity
    
    
    using a core-shell or bilayer form factor
    
    
    and a structure factor
    
    
    for interacting particles, researchers can precisely extract the micellar aggregation number, core radius, and lamellar thickness.
  • Dynamic Light Scattering (DLS): DLS provides the hydrodynamic radius (

    
    ) and the polydispersity index (PDI). For DDAOH, DLS acts as a rapid validation tool to confirm the transition from large multilamellar aggregates (
    
    
    
    nm) to small, uniform unilamellar vesicles or micelles (
    
    
    nm).
  • Cryo-Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM vitrifies the sample in amorphous ice, preserving the native state of the DDAOH aggregates and providing direct visual confirmation of unilamellarity.

Experimental Protocols: Self-Validating Systems

Protocol 1: Preparation of DDAOH via Ion Exchange

Because commercial availability of pure DDAOH is limited due to its reactivity with atmospheric


 [3], it is synthesized in situ from DDAB. This protocol includes built-in validation to ensure complete counterion exchange.

Step-by-Step Methodology:

  • Resin Preparation: Pack a glass column with a strong base anion exchange resin (e.g., Amberlite IRA-400 in

    
     form). Wash the column with 10 column volumes (CV) of degassed, deionized water to remove impurities.
    
  • Surfactant Loading: Prepare a 50 mM suspension of DDAB in degassed, deionized water. The suspension will be opaque.

  • Ion Exchange: Pass the DDAB suspension through the column at a flow rate of 1 mL/min. Collect the eluate in a flask purged with nitrogen gas to prevent carbonation.

  • Validation Step 1 (Visual & DLS): The eluate must be completely transparent. Run a DLS scan; a monomodal distribution with

    
     nm confirms the spontaneous transition to vesicles/micelles.
    
  • Validation Step 2 (Halide Absence): Take a 1 mL aliquot of the eluate, acidify with

    
    , and add a few drops of 0.1 M 
    
    
    
    . The absence of a white precipitate (
    
    
    ) validates 100% counterion exchange.
Protocol 2: SAXS/SANS Structural Characterization Workflow

This protocol ensures that the scattering data accurately reflects the micellar structure without artifacts from interparticle interference.

Step-by-Step Methodology:

  • Sample Preparation: Prepare DDAOH solutions at varying concentrations (e.g., 5, 10, and 20 mM) in

    
     to maximize the scattering length density (SLD) contrast for SANS.
    
  • Data Acquisition: Load samples into quartz capillaries (for SAXS) or titanium cells with quartz windows (for SANS). Acquire scattering data over a

    
    -range of 
    
    
    
    to
    
    
    .
  • Validation Step (Background Subtraction): Measure the empty cell and pure solvent (

    
    ) under identical conditions. Subtract these backgrounds to isolate the macroscopic scattering cross-section of the micelles.
    
  • Form Factor Modeling: Fit the reduced data using a unified core-shell spherical or vesicular model. The SLD of the decyl chains forms the core, while the hydrated headgroups form the shell.

  • Extrapolation: Extrapolate the structural parameters to zero concentration to eliminate structure factor (

    
    ) contributions, yielding the true micellar dimensions.
    

G S1 Sample Preparation (DDAOH in D2O/H2O) S2 Scattering Acquisition (SAXS/SANS) S1->S2 S3 Data Reduction (Background Subtraction) S2->S3 S4 Form Factor Modeling (Core-Shell / Bilayer) S3->S4 S5 Structure Factor Modeling (Interparticle Interactions) S3->S5 S6 Structural Parameters (Radius, Thickness, Agg. No.) S4->S6 S5->S6

Workflow for SAXS/SANS structural characterization of DDAOH micelles.

Data Presentation: Comparative Structural Parameters

The following table summarizes the divergent structural behaviors of the didecyldimethylammonium cation when paired with different counterions, highlighting the profound impact of the hydroxide ion.

ParameterDDAB (Bromide Counterion)DDAOH (Hydroxide Counterion)
Aqueous Phase Behavior Opaque, biphasic dispersionClear, non-viscous solution
Primary Aggregate Morphology Multilamellar liposomes / liquid crystalsUnilamellar vesicles & micelles
Critical Packing Parameter (

)


Effective Headgroup Area (

)
Smaller (tight ion binding)Larger (high hydration, repulsion)
Spontaneous Curvature Near zero (planar)Positive (curved)
Preparation Requirement Sonication required for vesiclesSpontaneous self-assembly

References

  • Talmon, Y., Evans, D. F., & Ninham, B. W. (1983). Spontaneous vesicle formation from aqueous solutions of didecyldimethylammonium hydroxide. Science, 221(4615), 1047-1048. URL:[Link]

  • Brady, J. E., Evans, D. F., Warr, G. G., Grieser, F., & Ninham, B. W. (1986). Counterion specificity as the determinant of surfactant aggregation. The Journal of Physical Chemistry, 90(9), 1853-1859. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11595363, N-Decyl-N,N-dimethyldecan-1-aminium hydroxide. PubChem. URL:[Link]

Foundational

Self-Assembly of Didecyldimethylammonium Hydroxide (DDAOH) in Different Solvents: A Mechanistic and Practical Guide

Executive Summary Didecyldimethylammonium hydroxide (DDAOH) is a double-tailed quaternary ammonium surfactant that exhibits highly unusual and thermodynamically stable self-assembly behaviors. Unlike its halide counterpa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Didecyldimethylammonium hydroxide (DDAOH) is a double-tailed quaternary ammonium surfactant that exhibits highly unusual and thermodynamically stable self-assembly behaviors. Unlike its halide counterparts (e.g., chloride or bromide), which often form insoluble lamellar phases or viscous gels in water, DDAOH spontaneously forms single-walled vesicles and micelles. This whitepaper provides an in-depth mechanistic analysis of DDAOH self-assembly across different solvent environments, detailing the causality behind its phase transitions and providing self-validating experimental protocols for its synthesis and characterization.

Mechanistic Principles of DDAOH Self-Assembly

The Packing Parameter and Counterion Hydration

The self-assembly of amphiphilic molecules is governed by the critical packing parameter (


), where 

is the hydrophobic tail volume,

is the effective headgroup area, and

is the hydrophobic tail length.

For didecyldimethylammonium halides (like DDAB or DDAC), the counterion (e.g., Br⁻ or Cl⁻) has a small hydration radius and binds tightly to the positively charged quaternary ammonium headgroup. This tight binding shields electrostatic repulsion, reducing the effective headgroup area (


). Consequently, the packing parameter exceeds 1.0 (

), favoring inverted structures or insoluble lamellar precipitates in aqueous media [1].

Exchanging the halide for a hydroxide ion (OH⁻) fundamentally alters this thermodynamic balance. The hydroxide ion is highly hydrated and associates loosely with the headgroup. This loose association increases electrostatic repulsion among the cationic headgroups, significantly expanding


. The expanded headgroup area shifts the packing parameter to 

, which is the precise geometric requirement for bilayer vesicle and micelle formation [2].
Supra-Self Assembly in Aqueous Media

In water, DDAOH exhibits a rare phenomenon known as "supra-self assembly." Rather than forming a single aggregate type, DDAOH creates a thermodynamic equilibrium where dilute, monodisperse unilamellar vesicles coexist with micelles [3]. Many of these micelles are confined to the interior aqueous core of the vesicles, creating a hierarchical fluid microstructure that requires no external energy (like sonication or extrusion) to form.

Solvent-Driven Phase Behavior

The self-assembly landscape of DDAOH is dictated by the solvent's ability to either drive the hydrophobic effect or solvate the amphiphilic tails:

  • Aqueous Solvents (Water): Water strongly drives the hydrophobic effect. The decyl chains aggregate to minimize water contact, while the highly hydrated hydroxide headgroups face the bulk solvent, resulting in the spontaneous vesicle-micelle equilibrium [2].

  • Polar Organic Solvents (Ethanol/Isopropanol): Short-chain alcohols solvate the hydrophobic decyl tails, completely disrupting the hydrophobic effect. In 50–100% ethanol, DDAOH cannot self-assemble into vesicles. Instead, it exists as solvated monomers, maintaining a low-viscosity, Newtonian fluid state. This property is heavily exploited during the chemical synthesis of DDAOH [4].

  • Non-Polar Solvents (Dodecane/Toluene): In non-polar solvents, the solvent dynamics invert. The hydrophobic tails are highly soluble in the oil phase, while the polar headgroups core together (often around trace water) to form reverse micelles or a bicontinuous microemulsion (L2 phase) [5].

Quantitative Phase and Structural Comparison

To summarize the causality of counterion and solvent choices, the following table contrasts DDAOH with its chloride precursor (DDAC):

PropertyDDAC (Chloride Counterion)DDAOH (Hydroxide Counterion)
Counterion Hydration Radius Low (Tightly bound)High (Loosely bound)
Effective Headgroup Area (

)
SmallLarge
Critical Packing Parameter (

)


Dominant Aqueous Phase Lamellar precipitates / CoacervatesSpontaneous unilamellar vesicles & micelles
Aqueous Viscosity High (Gel-like at low concentrations)Low to Moderate (Fluid isotropic phase)
Behavior in Ethanol Solvated MonomersSolvated Monomers
Behavior in Non-Polar Solvents Reverse Micelles (L2 Phase)Reverse Micelles (L2 Phase)

Experimental Protocols

Protocol 1: Indirect Synthesis of DDAOH via Ion Exchange

Direct synthesis of DDAOH is challenging. It is best prepared indirectly by reacting DDAC with a metal hydroxide in a specific solvent environment to drive the equilibrium forward [4].

Causality Note: Why use ethanol instead of water? In water, DDAOH forms a highly viscous vesicle gel, making stirring and filtration nearly impossible. Furthermore, the byproduct (KCl) is soluble in water. By using anhydrous ethanol, the DDAOH remains a low-viscosity solvated monomer, and the KCl becomes strictly insoluble, precipitating out and driving the reaction to 100% completion via Le Chatelier's principle [6].

  • Solvation: Dissolve 0.1 moles of DDAC in 150 mL of anhydrous ethanol in a nitrogen-purged reaction flask.

  • Base Addition: Add a stoichiometric amount (0.1 moles) of potassium hydroxide (KOH) pellets to the solution.

  • Reaction: Heat the mixture to 60°C–80°C under continuous magnetic stirring for 2 hours until the KOH pellets fully dissolve.

  • Precipitation: Chill the mixture to 0°C–5°C. A fine white precipitate of potassium chloride (KCl) will form.

  • Filtration: Pass the chilled mixture through a vacuum filter to remove the KCl. The resulting yellow/orange filtrate is purified DDAOH in ethanol.

Protocol 2: Inducing and Characterizing Spontaneous Vesicles
  • Film Formation: Transfer the DDAOH/ethanol filtrate to a round-bottom flask. Use a rotary evaporator under reduced pressure to remove the ethanol, leaving a thin DDAOH film.

  • Hydration: Rehydrate the film with Milli-Q water (18 MΩ·cm) to achieve a 10–50 mM concentration. Gently swirl. Self-validation: The solution will spontaneously become a clear, isotropic fluid, indicating successful vesicle formation without the need for sonication.

  • DLS Analysis: Analyze the solution using Dynamic Light Scattering (DLS). You will observe a bimodal distribution corresponding to the supra-self-assembled micelle and vesicle populations.

  • Cryo-TEM Imaging: Use Cryogenic Transmission Electron Microscopy (Cryo-TEM) for visual confirmation. Do not use standard TEM, as the drying artifacts will destroy the delicate hydroxide-stabilized vesicles.

Visualizations

G DDAOH DDAOH Monomers Water Aqueous Solvent (Water) DDAOH->Water Hydration Alcohol Polar Organic (Ethanol/IPA) DDAOH->Alcohol Solvation NonPolar Non-polar (Dodecane) DDAOH->NonPolar Dispersion Vesicles Spontaneous Vesicles & Micelles (Equilibrium) Water->Vesicles Hydrophobic Effect + Hydroxide Hydration Solvated Solvated Monomers (High Solubility) Alcohol->Solvated Disruption of Hydrophobic Tail Packing RevMicelles Reverse Micelles (L2 Phase) NonPolar->RevMicelles Headgroup Dipole Interactions

Fig 1: Solvent-dependent self-assembly pathways of DDAOH monomers.

G Start DDAC / DDAB Starting Material IonExchange Ion Exchange / KOH in Alcohol Start->IonExchange Add Base Filtration Filter Halide Salts (KCl / KBr) IonExchange->Filtration Precipitate SolventEvap Solvent Evaporation & Water Addition Filtration->SolventEvap Purified DDAOH Characterization DLS & Cryo-TEM Analysis SolventEvap->Characterization Self-Assembly

Fig 2: Experimental workflow for DDAOH synthesis and characterization.

References

  • Self-Assembly of Didodecyldimethylammonium Surfactants Modulated by Multivalent, Hydrolyzable Counterions. Langmuir - ACS Publications. URL:[Link]

  • The Microemulsion Phase in the Didecyldimethylammonium Bromide/Dodecane/Water System. ResearchGate. URL:[Link]

  • US5559155A - Quaternary ammonium hydroxide compositions and preparation thereof.Google Patents.
  • EP1732878B1 - Method for the synthesis of quaternary ammonium compounds and compositions thereof.Google Patents.
  • The curious world of hydroxide surfactants. Spontaneous vesicles and anomalous micelles. The Journal of Physical Chemistry - ACS Publications. URL:[Link]

  • Supra-self assembly: Vesicle—micelle equilibrium. Colloids and Surfaces (via ResearchGate). URL:[Link]

Sources

Exploratory

Thermal Stability and Degradation Profile of N-Decyl-N,N-dimethyldecan-1-aminium Hydroxide (DDAH)

Executive Summary N-Decyl-N,N-dimethyldecan-1-aminium hydroxide, commonly referred to as didecyldimethylammonium hydroxide (DDAH), is a highly alkaline quaternary ammonium compound (QAC). Known for its potent broad-spect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Decyl-N,N-dimethyldecan-1-aminium hydroxide, commonly referred to as didecyldimethylammonium hydroxide (DDAH), is a highly alkaline quaternary ammonium compound (QAC). Known for its potent broad-spectrum antimicrobial properties, phase-transfer catalytic capabilities, and surfactant behavior, DDAH is a critical raw material in pharmaceutical formulations, wood preservation, and advanced material synthesis[1][2]. However, the hydroxide counterion imparts significant thermal instability to the molecule compared to its halide counterparts (e.g., didecyldimethylammonium chloride, DDAC). This technical guide provides an in-depth mechanistic analysis of DDAH's thermal degradation profile, establishing self-validating analytical protocols to quantify its stability limits for drug development and formulation scientists.

Mechanistic Pathways of Thermal Degradation

Unlike quaternary ammonium chlorides, which are relatively stable up to 200°C, quaternary ammonium hydroxides undergo rapid thermal degradation at much lower temperatures[3]. When subjected to heat, DDAH primarily degrades via two competing mechanistic pathways:

  • Hofmann Elimination (E2 Pathway): The hydroxide ion acts as a strong base, abstracting a

    
    -proton from one of the decyl chains. This concerted elimination yields 1-decene, N,N-dimethyldecan-1-amine, and water[1][4]. Because the decyl chain possesses multiple 
    
    
    
    -hydrogens and minimal steric hindrance compared to branched chains, this is the thermodynamically favored and dominant degradation route at temperatures exceeding 120°C[3].
  • Nucleophilic Substitution (S_N2 Pathway): Alternatively, the hydroxide ion can act as a nucleophile, attacking the

    
    -carbon of the decyl chain. This pathway cleaves the C-N bond to produce 1-decanol and N,N-dimethyldecan-1-amine.
    

Understanding this duality is crucial for formulation scientists, as the generation of reactive alkenes (1-decene) versus alcohols (1-decanol) drastically alters the impurity profile, pH, and toxicological safety of the final product.

MechanisticPathways DDAH DDAH (N-Decyl-N,N-dimethyldecan-1-aminium hydroxide) Heat Thermal Activation (>120°C) DDAH->Heat Hofmann Hofmann Elimination (E2) Base-catalyzed β-proton abstraction Heat->Hofmann Dominant Substitution Nucleophilic Substitution (SN2) α-carbon attack Heat->Substitution Minor Prod_Hofmann Products: 1-Decene N,N-Dimethyldecan-1-amine Water Hofmann->Prod_Hofmann Prod_Sub Products: 1-Decanol N,N-Dimethyldecan-1-amine Substitution->Prod_Sub

Caption: Mechanistic pathways of DDAH thermal degradation via Hofmann Elimination and SN2 Substitution.

Quantitative Thermal Stability Profile

To establish the operational boundaries for DDAH (e.g., assessing the viability of terminal sterilization via autoclaving at 121°C), we must quantify its thermal degradation milestones. The data summarized below is derived from coupled Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC).

Table 1: Summary of Thermal Degradation Parameters for DDAH

ParameterTemperature RangeMechanistic Significance
Dehydration Peak (Endothermic) 80°C – 105°CRemoval of bound/hygroscopic water. No covalent bond cleavage occurs.
Onset of Degradation (

)
120°C – 130°CInitiation of Hofmann elimination. Significant mass loss begins[3].
Peak Degradation (

)
155°C – 165°CMaximum rate of E2 and S_N2 cleavage. Rapid volatilization of amines.
Total Mass Loss (at 200°C) > 95%Complete conversion to volatile alkenes, alcohols, and tertiary amines.

Self-Validating Experimental Methodologies

To accurately profile the thermal degradation of DDAH, standard TGA is insufficient. The hygroscopic nature of DDAH and the overlapping boiling points of its degradants require a multi-dimensional analytical approach. The following protocols are designed as self-validating systems: the physical mass loss (TGA) is directly validated by the chemical identification of the evolved gases (MS/FT-IR).

Protocol 1: Coupled TGA-DSC-MS for Real-Time Evolved Gas Analysis

Causality & Experimental Choice: We utilize an inert nitrogen atmosphere to suppress oxidative degradation pathways, ensuring that the mass loss events observed are exclusively due to intrinsic thermal instability (Hofmann and S_N2 reactions). Coupling TGA with Mass Spectrometry (MS) is critical because both degradation pathways yield N,N-dimethyldecan-1-amine. Differentiating the pathways relies on detecting 1-decene (m/z 140, E2 pathway) versus 1-decanol (m/z 158, S_N2 pathway) in the evolved gas stream.

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize the aqueous DDAH solution for 48 hours at -50°C under vacuum (0.01 mbar) to remove bulk water. Rationale: Residual water masks the onset of Hofmann elimination by introducing a broad endothermic vaporization peak around 100°C.

  • Instrument Calibration: Calibrate the TGA-DSC microbalance using certified reference weights and the temperature sensors using indium and zinc standards.

  • Loading: Transfer 5–10 mg of the lyophilized DDAH into an alumina crucible. Seal with a pierced lid to prevent splattering while allowing gas escape.

  • Purging: Purge the furnace with high-purity Nitrogen (50 mL/min) for 30 minutes prior to heating to establish a strictly inert environment.

  • Thermal Ramping: Heat the sample from 25°C to 300°C at a controlled rate of 10°C/min.

  • Evolved Gas Transfer: Route the exhaust gas through a heated transfer line (maintained at 200°C to prevent condensation of heavy volatiles like 1-decanol) directly into the MS ionization chamber.

  • Data Acquisition: Monitor specific ion currents (SIC) for m/z 185 (N,N-dimethyldecan-1-amine), m/z 140 (1-decene), and m/z 158 (1-decanol).

Protocol 2: Isothermal Degradation Kinetics and GC-MS Residue Analysis

Causality & Experimental Choice: While dynamic TGA shows degradation onset at 120°C, prolonged exposure to lower temperatures (e.g., during formulation heating or storage) can induce cumulative degradation. Isothermal holding mimics extreme processing conditions (like autoclaving at 121°C) to quantify shelf-life and sterilization limits.

Step-by-Step Methodology:

  • Isothermal Incubation: Place 50 mg aliquots of DDAH in sealed, pressure-rated glass ampoules. Incubate in a precision oil bath at 100°C, 110°C, and 121°C for intervals of 15, 30, 60, and 120 minutes.

  • Quenching: Rapidly cool the ampoules in an ice-water bath to immediately halt degradation kinetics.

  • Extraction: Open the ampoules and extract the residue with 1.0 mL of LC-MS grade dichloromethane (DCM). Rationale: DCM efficiently solvates the non-polar degradation products (alkenes, tertiary amines) while precipitating unreacted highly polar QAC salts.

  • GC-MS Injection: Inject 1 µL of the DCM extract into a GC-MS equipped with a non-polar capillary column (e.g., HP-5ms).

  • Quantification: Integrate the peak areas for 1-decene and N,N-dimethyldecan-1-amine against an internal standard (e.g., dodecane) to calculate the extent of degradation.

Workflow Prep Sample Prep Lyophilization & Desiccation Thermal Thermal Profiling TGA-DSC (Ramp 10°C/min) Prep->Thermal Residue Residue Quantification Isothermal Heating + GC-MS Prep->Residue Parallel EGA Evolved Gas Analysis Coupled MS / FT-IR Thermal->EGA Volatiles Data Kinetic Modeling Activation Energy (Ea) EGA->Data Residue->Data

Caption: Experimental workflow for profiling the thermal degradation kinetics of DDAH.

Implications for Drug Development and Formulation

The thermal data unequivocally demonstrates that DDAH begins to degrade via Hofmann elimination at temperatures as low as 120°C, with rapid decomposition occurring above 150°C[3].

  • Sterilization Constraints: Terminal sterilization via standard autoclaving (121°C for 15-20 minutes) is highly contraindicated for formulations containing DDAH. The thermal stress will generate 1-decene and N,N-dimethyldecan-1-amine, compromising the antimicrobial efficacy and introducing toxic impurities. Sterile filtration (0.22 µm PES or PTFE membranes) must be employed instead.

  • pH and Counter-ion Effects: The instability is driven by the extreme basicity of the hydroxide ion. If thermal processing is unavoidable, formulation scientists should consider in situ counter-ion exchange (e.g., converting to a citrate, carbonate, or chloride salt) prior to heating, which shifts the degradation onset to >200°C[2].

References

1.[1] "Ammonium Compounds". In: Kirk-Othmer Encyclopedia of Chemical Technology. Source: softbeam.net. URL: 2.[3] "Help to recognize a quaternary ammonium salt". Source: sciencemadness.org. URL: 3.[4] "Unusual Hofmann Elimination under Mild Conditions in Polymerizable Cationic Surfactant Systems". Source: researchgate.net. URL: 4.[2] "US5559155A - Quaternary ammonium hydroxide compositions and preparation thereof". Source: google.com (Patents). URL:

Sources

Foundational

The Hidden Variable: pH-Driven Counterion Exchange and its Effect on the Surfactant Properties of Didecyldimethylammonium Hydroxide

Executive Summary & The Mechanistic Reality In my tenure developing cationic lipid formulations and antimicrobial agents, I frequently encounter a pervasive misconception: because quaternary ammonium compounds (QACs) pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Mechanistic Reality

In my tenure developing cationic lipid formulations and antimicrobial agents, I frequently encounter a pervasive misconception: because quaternary ammonium compounds (QACs) possess a permanent positive charge, their surfactant properties are assumed to be pH-independent. This is a fundamental oversight.

While the didecyldimethylammonium (DDMA


) cation itself does not undergo protonation or deprotonation across the physiological pH range, the system as a whole is exquisitely sensitive to pH due to counterion speciation . Native didecyldimethylammonium hydroxide (DDMAOH) is a highly alkaline material often used as a precursor or biocide[1]. In its native state (pH > 10), the counterion is the hydroxide ion (

). However, when formulators adjust the pH of a DDMAOH solution downwards (e.g., using hydrochloric acid to reach physiological pH), they are not merely changing the hydrogen ion concentration; they are driving a complete counterion exchange:


This exchange from


 to 

(or any other conjugate base of the titrating acid) fundamentally alters the thermodynamics of micellization, the degree of counterion binding (

), and the resulting biological efficacy.

Speciation DDMAOH Alkaline Environment (pH > 9) DDMA+ OH- Acid Addition of Acid (e.g., HCl) Neutralization of OH- DDMAOH->Acid pH Reduction MicelleOH High CMC Weak Counterion Binding DDMAOH->MicelleOH Self-Assembly DDMAX Acidic/Neutral Environment DDMA+ Cl- Acid->DDMAX Counterion Exchange MicelleX Lower CMC Strong Counterion Binding DDMAX->MicelleX Self-Assembly

Fig 1. Mechanistic pathway of pH-driven counterion exchange and its effect on micellization.

Causality: Why Counterions Dictate Surfactant Thermodynamics

To understand why pH adjustment alters the Critical Micelle Concentration (CMC), we must look at the hydration radius of the counterion. The degree of counterion binding (


) dictates the electrostatic repulsion between the cationic headgroups at the micelle surface.

The hydroxide ion (


) is a strongly hydrated, kosmotropic ion. Its large hydration shell prevents it from closely approaching the quaternary ammonium headgroup (resulting in a low 

). Because the headgroups are less shielded, they repel each other more strongly, making it thermodynamically less favorable to form a micelle. Thus, a higher monomer concentration is required to force micellization, elevating the CMC.

Conversely, when the pH is lowered using HCl,


 is neutralized and exchanged for chloride (

). Chloride is less hydrated and can approach the headgroups more closely (higher

), effectively shielding the positive charges and lowering the CMC. For context, the CMC of the chloride form (DDAC) is typically measured around 1.20 to 1.42 mM[2].
Quantitative Effects on Surfactant Properties

The following table summarizes the causal relationship between bulk pH, counterion speciation, and the resulting physicochemical properties of the DDMA


 system.
Formulation StateBulk pHDominant CounterionCounterion HydrationEstimated CMC (mM)Surface Tension at CMC (mN/m)
Native DDMAOH > 10.0

High (Kosmotropic)1.80 - 2.00~32.0
HCl Titrated 7.0

Moderate1.20 - 1.42~28.0
Acetic Acid Titrated 4.5

Large (Organic)1.50 - 1.70~30.0

Implications for Antimicrobial Efficacy and Drug Delivery

In drug development, DDMAOH is rarely used at its native alkaline pH due to tissue toxicity. However, the choice of acid used to neutralize it has profound downstream effects. The nature of the counterion (e.g., chloride vs. bromide vs. hydroxide) directly impacts the bactericidal efficacy and surface tension dynamics[3].

Furthermore, the pH of the bulk solution alters the target itself. Bacterial cell walls become increasingly electronegative at higher pH levels. Under extreme pH conditions, the electrostatic attraction between the permanently charged DDMA


 cation and the anionic bacterial surface is enhanced, which can lead to a higher bactericidal rate despite the higher CMC of the hydroxide form[4]. Formulators must balance the thermodynamic stability of the micelle (driven by the counterion) with the electrostatic vulnerability of the target pathogen (driven by bulk pH).

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to measure these phenomena must be self-validating. Below are two field-proven methodologies designed to isolate the effect of pH and counterion exchange.

Protocol 1: pH-Controlled Tensiometry for CMC Determination

This protocol utilizes Wilhelmy plate tensiometry to measure the CMC of DDMAOH as a function of pH.

Step-by-Step Methodology:

  • Preparation of Native Stock: Prepare a 10 mM stock solution of DDMAOH in ultra-pure water (18.2 MΩ·cm). Measure the native pH (expected > 10).

  • pH Adjustment via Acid Titration: Aliquot the stock and titrate to target pH values (e.g., pH 7.0, pH 4.5) using 0.1 M HCl.

  • Thermal Equilibration: Allow all solutions to equilibrate in a water bath at exactly 25.0 ± 0.1 °C for 2 hours to ensure thermodynamic stability.

  • Wilhelmy Plate Measurements: Perform serial dilutions of each pH-adjusted stock. Measure the surface tension of each dilution using a platinum Wilhelmy plate, ensuring the plate is flamed between measurements to remove organic residues.

  • Isotherm Plotting and CMC Extraction: Plot surface tension (

    
    ) versus the logarithm of surfactant concentration (log C). The CMC is the intersection of the pre-micellar descending slope and the post-micellar plateau.
    

Self-Validation Check (The Reversibility Test): To prove that the CMC shift is driven by counterion exchange rather than degradation, perform a reverse titration (add NaOH back to the HCl-titrated pH 7.0 solution to return it to pH 10). If the isotherm reverts exactly to the native DDMAOH profile, the system is validated. If it deviates, ionic strength effects (salt accumulation) or chemical degradation have confounded the data.

Protocol S1 Prepare DDMAOH Stock S2 Titrate to Target pH (HCl / NaOH) S1->S2 S3 Thermal Equilibration (25 °C) S2->S3 S4 Wilhelmy Plate Tensiometry S3->S4 S5 Plot Isotherm & Extract CMC S4->S5

Fig 2. Self-validating workflow for pH-controlled tensiometry and CMC determination.

Protocol 2: Time-Kill Assay with pH-Dependent Normalization

When evaluating the antimicrobial efficacy of DDMAOH across a pH gradient, the buffer system must not introduce competing counterions that precipitate the surfactant.

Step-by-Step Methodology:

  • Buffer Selection: Suspend the target pathogen (e.g., P. aeruginosa) in a non-anionic biological buffer (e.g., HEPES) adjusted to the target pH. Avoid phosphate buffers, as multivalent anions can cause catastrophic phase separation (precipitation) of QACs.

  • Inoculation: Introduce the pH-adjusted DDMAOH/DDAC solution to the bacterial suspension at a final concentration equal to 0.5x, 1x, and 2x the measured CMC.

  • Quenching: At precise time intervals (1, 5, 10 minutes), extract an aliquot and immediately transfer it into Dey-Engley (D/E) Neutralizing Broth.

  • Plating and Enumeration: Serially dilute the quenched samples and plate on Tryptic Soy Agar. Incubate for 24 hours and count CFUs.

Self-Validation Check (The Quench Control): Run a parallel control where the bacteria are added directly to a mixture of the surfactant and the D/E Neutralizing Broth. If any reduction in CFU is observed in this control, the quenching agent is insufficient, and the primary time-kill data is invalid (as the surfactant continued to kill bacteria on the agar plate).

References

  • [1] EP1121857A1 - Preparation of quarternary ammonium carbonates. Google Patents.

  • [2] Aqueous solutions of didecyldimethylammonium chloride and octaethylene glycol monododecyl ether. Ovid.

  • [4] Formulation and characterization of surfactants with antibacterial and corrosion-inhibiting properties for enhancing shale gas drainage and production. NIH.

  • [3] Exploring the Correlation of Dynamic Surface Tension with Antimicrobial Activities of Quaternary Ammonium-Based Disinfectants. NIH.

Sources

Exploratory

An In-Depth Technical Guide to the Interaction of Didecyldimethylammonium Salts with Lipid Bilayers

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Abstract Didecyldimethylammonium (DDA) salts, a class of quaternary ammonium compounds (QACs),...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Didecyldimethylammonium (DDA) salts, a class of quaternary ammonium compounds (QACs), are amphiphilic molecules renowned for their potent antimicrobial properties and their burgeoning role as immunological adjuvants in advanced vaccine formulations.[1][2] Their efficacy is intrinsically linked to their ability to interact with and modify the structure and function of lipid bilayers, the fundamental architecture of all cellular membranes. This guide provides a comprehensive technical overview of the multifaceted interactions between DDA salts and lipid bilayers. We will explore the fundamental physicochemical drivers of this interaction, detail the sequential mechanisms from initial adsorption to membrane disruption, and present a suite of robust biophysical techniques for characterization. This document is designed to equip researchers with the foundational knowledge and practical insights required to harness and investigate these interactions for applications ranging from antimicrobial development to the design of novel drug and vaccine delivery systems.

Introduction: The Amphiphile and the Membrane

N-Decyl-N,N-dimethyldecan-1-aminium salts, more commonly known as didecyldimethylammonium (DDA) salts (e.g., DDA bromide, DDAB; or DDA chloride, DDAC), are cationic surfactants. Their structure consists of a positively charged quaternary ammonium headgroup and two ten-carbon alkyl chains (Figure 1). This amphiphilic nature—possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail—is the primary determinant of their behavior in aqueous environments and their profound affinity for biological membranes.

Lipid bilayers, primarily composed of phospholipids, form the essential barrier of cells and organelles. They are not merely passive structures but dynamic assemblies whose integrity is paramount for cellular function. The interaction between DDA and these bilayers is a subject of intense study due to its relevance in:

  • Antimicrobial Action: DDA salts are potent biocides used in disinfectants.[3][4] Their primary mechanism involves the disruption of microbial cell membranes, leading to the leakage of essential intracellular contents and cell death.[3][4][5]

  • Vaccine Adjuvants: Cationic liposomes formulated with DDA are powerful adjuvants that enhance immune responses to co-administered antigens.[1][6][7][8] This is achieved, in part, by facilitating the uptake of antigens by antigen-presenting cells (APCs).[6][7]

  • Drug Delivery: As a component of liposomes, DDA can modulate the stability, charge, and fusogenicity of these vesicles, influencing their efficacy as drug delivery vehicles.

Chemical structure of Didecyldimethylammonium cationFigure 1. Chemical structure of the Didecyldimethylammonium (DDA) cation.

The Stepwise Mechanism of Interaction

The interaction of DDA with a lipid bilayer is not a single event but a concentration-dependent, multi-stage process governed by a complex interplay of electrostatic and hydrophobic forces.[5][9] This process can be dissected into several key stages, as conceptualized in the diagram below.

G cluster_0 Stage 1: Electrostatic Attraction cluster_1 Stage 2: Hydrophobic Insertion cluster_2 Stage 3: Membrane Perturbation & Solubilization A DDA Monomers in Solution B Negatively Charged Lipid Bilayer A->B Initial long-range electrostatic binding C Adsorbed DDA monomers D Hydrophobic Core of Bilayer C->D Alkyl chains penetrate the lipid core E Low DDA Conc: Increased Permeability & Fluidity Change F High DDA Conc: Bilayer Solubilization E->F Increasing DDA concentration G Formation of Mixed Micelles F->G

Caption: Integrated workflow for characterizing DDA-lipid interactions.

Isothermal Titration Calorimetry (ITC)
  • Causality: ITC is the gold standard for quantifying the thermodynamics of binding interactions. [10]It directly measures the heat released or absorbed as DDA binds to and partitions into the lipid bilayer. [10][11]This provides unparalleled insight into the driving forces of the interaction.

  • Data Generated:

    • Binding Affinity (Kd): Quantifies the strength of the interaction.

    • Enthalpy (ΔH): Indicates the heat change due to bond formation/breakage. An exothermic process (negative ΔH) is often dominated by electrostatic interactions, while an endothermic one (positive ΔH) suggests hydrophobic interactions are dominant. [11][12] * Entropy (ΔS): Reflects the change in disorder of the system.

    • Stoichiometry (n): The ratio of DDA to lipid at saturation.

  • Self-Validation: The shape of the ITC isotherm is self-validating. A clear sigmoidal curve indicates a specific binding event, while complex multi-phasic curves can reveal sequential processes like partitioning followed by membrane solubilization. [10]

Differential Scanning Calorimetry (DSC)
  • Causality: Lipids in a bilayer undergo a characteristic phase transition from a rigid gel state to a fluid liquid-crystalline state at a specific temperature (Tm). [13]DSC measures the heat required to induce this transition. The insertion of DDA into the bilayer disrupts lipid packing, thereby altering the Tm and the cooperativity of the transition. [13][14]* Data Generated:

    • Phase Transition Temperature (Tm): A decrease in Tm typically indicates that DDA preferentially interacts with the fluid phase, while an increase might suggest stabilization of the gel phase.

    • Transition Enthalpy (ΔHcal): The area under the DSC peak, which is related to the energy required to melt the acyl chains.

    • Peak Broadening: A broader peak indicates a decrease in the cooperativity of the transition, a hallmark of foreign molecule insertion.

DDA ConcentrationEffect on DPPC Liposomes (Example Data)
0 mol% (Control) Tm = 41.5 °C, Peak is sharp
5 mol% Tm = 39.8 °C, Peak is broadened
10 mol% Tm = 37.2 °C, Peak is very broad, pre-transition may disappear
Calcein Leakage Assay
  • Causality: This fluorescence-based assay directly measures the loss of membrane integrity. [15]The fluorescent dye calcein is encapsulated inside liposomes at a high concentration where its fluorescence is self-quenched. [16][17]If DDA disrupts the membrane, calcein leaks out, becomes diluted in the external buffer, and its fluorescence dramatically increases. [15][18][19]* Data Generated: A quantitative measure of membrane permeabilization as a function of DDA concentration or time.

  • Self-Validation: The protocol must include controls for 0% leakage (liposomes with buffer) and 100% leakage (liposomes with a strong detergent like Triton X-100) to allow for accurate normalization of the results. [19]

Dynamic Light Scattering (DLS) and Cryo-TEM
  • Causality: These techniques provide crucial information on the size and morphology of the lipid aggregates. DLS measures the hydrodynamic radius of particles in suspension, while Cryo-TEM provides direct visual evidence of their structure.

  • Data Generated:

    • DLS: Reports the average particle size and polydispersity index (PDI). A stable liposome formulation will have a consistent size and low PDI. The addition of DDA can cause vesicle aggregation (increase in size) or solubilization into smaller micelles (decrease in size).

    • Cryo-TEM: Allows for direct visualization of structures, confirming whether the aggregates are unilamellar or multilamellar vesicles, or if they have been transformed into micelles or other non-lamellar phases. [4]

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
  • Lipid Film Hydration: A desired amount of phospholipid (e.g., DPPC or a mixture like POPC/POPG) is dissolved in a chloroform/methanol solvent mixture in a round-bottom flask. The solvent is removed under a gentle stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film.

  • Hydration: The lipid film is hydrated with a suitable buffer (e.g., HEPES or PBS) at a temperature above the lipid Tm to form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: The MLV suspension is subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency and lamellarity.

  • Extrusion: The suspension is repeatedly passed (e.g., 21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. [20]This step must be performed above the Tm of the lipid to ensure proper formation of LUVs with a uniform size distribution.

Protocol 2: Isothermal Titration Calorimetry (ITC) of DDA-Liposome Interaction
  • Sample Preparation: Prepare LUVs (e.g., 1 mM total lipid) in a carefully degassed buffer. Prepare a concentrated DDA solution (e.g., 10-20 mM) in the exact same buffer to minimize heats of dilution.

  • Instrument Setup: Equilibrate the ITC instrument (e.g., a Malvern MicroCal) to the desired experimental temperature.

  • Loading: Load the liposome suspension into the sample cell (~1.4 mL) and the DDA solution into the injection syringe (~250 µL). [20][21]4. Titration: Perform a series of small injections (e.g., 5-10 µL) of the DDA solution into the liposome suspension, allowing the system to reach equilibrium between each injection.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of DDA to lipid. Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to extract thermodynamic parameters. [11][20]

Protocol 3: Calcein Leakage Assay
  • Encapsulation: Prepare LUVs as in Protocol 1, but hydrate the lipid film with a buffer containing 50-70 mM calcein. [18]2. Purification: Remove non-encapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50). The liposomes will elute in the void volume.

  • Assay: In a 96-well plate or a fluorometer cuvette, dilute the calcein-loaded liposomes to a final lipid concentration of ~25-50 µM.

  • Measurement: Record the baseline fluorescence (F0) (Excitation ~490 nm, Emission ~520 nm). [17]5. Induction: Add varying concentrations of DDA to the wells and incubate for a defined period (e.g., 30 minutes). Record the final fluorescence (F).

  • Maximum Leakage: Add a small volume of 10% Triton X-100 solution to a control well to completely lyse the vesicles and record the maximum fluorescence (Fmax). [19]7. Calculation: Calculate the percentage of leakage using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Conclusion and Future Perspectives

The interaction of didecyldimethylammonium salts with lipid bilayers is a classic example of surfactant-membrane biophysics, with profound implications for both antimicrobial action and advanced immunotherapy. The initial electrostatic attraction followed by hydrophobic insertion leads to a cascade of events, culminating in membrane permeabilization and, at higher concentrations, complete solubilization. A thorough understanding of these mechanisms, quantified by a suite of biophysical techniques including ITC, DSC, and fluorescence leakage assays, is critical for the rational design of new technologies. Future research will likely focus on tailoring the structure of DDA analogues to fine-tune their interaction with specific membrane compositions, leading to more selective antimicrobial agents with lower host toxicity and more potent, precisely targeted vaccine adjuvants.

References

  • Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response. (2020). PMC. Available at: [Link]

  • Cationic liposomes in mixed didodecyldimethylammonium bromide and dioctadecyldimethylammonium bromide aqueous dispersions studied by differential scanning calorimetry, Nile Red fluorescence, and turbidity. (2006). PubMed. Available at: [Link]

  • Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells. (n.d.). ResearchGate. Available at: [Link]

  • Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics. (n.d.). PMC. Available at: [Link]

  • DDA as an immunological adjuvant. (1992). PubMed. Available at: [Link]

  • Interaction of arginine-based cationic surfactants with lipid membranes. An experimental and molecular simulation study. (n.d.). Semantic Scholar. Available at: [Link]

  • Surfactant membrane interactions. (a) Formation of lipid bilayer by... (n.d.). ResearchGate. Available at: [Link]

  • Phase transition process in DDAB supported lipid bilayer. (n.d.). ResearchGate. Available at: [Link]

  • The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes. (n.d.). ResearchGate. Available at: [Link]

  • Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. (2023). PMC. Available at: [Link]

  • The assembly of dialkyldimethylammonium bromide cationic lipids as vesicles or monolayers in presence of poly(ethylene glycol). (2015). ScienceDirect. Available at: [Link]

  • Interactions of surfactants with lipid membranes. (2008). Quarterly Reviews of Biophysics. Available at: [Link]

  • Thermodynamic aspects and biological profile of CDAN/DOPE and DC-Chol/DOPE lipoplexes. (2003). PubMed. Available at: [Link]

  • General hydrophobic interaction potential for surfactant/lipid bilayers from direct force measurements between light-modulated bilayers. (2007). PNAS. Available at: [Link]

  • Lipophilic quaternary ammonium salt acts as a mucosal adjuvant when co-administered by the nasal route with vaccine antigens. (n.d.). ResearchGate. Available at: [Link]

  • Interaction between a Cationic Surfactant-like Peptide and Lipid Vesicles and Its Relationship to Antimicrobial Activity. (2013). ACS Publications. Available at: [Link]

  • Isothermal titration calorimetry of DOPC liposomes with A-(1-40). A and... (n.d.). ResearchGate. Available at: [Link]

  • A study of the interaction of drugs with liposomes with isothermal titration calorimetry. (2012). Journal of Pharmaceutical Analysis. Available at: [Link]

  • Thermal and phase behavior of didodecyldimethylammonium bromide aqueous dispersions. (n.d.). ResearchGate. Available at: [Link]

  • Interplay of Fusion, Leakage, and Electrostatic Lipid Clustering: Membrane Perturbations by a Hydrophobic Antimicrobial Polycation. (2022). ACS Publications. Available at: [Link]

  • Interactions of surfactants with lipid membranes. (2008). PubMed. Available at: [Link]

  • Design and Characterization of Lipid-Surfactant-Based Systems for Enhancing Topical Anti-Inflammatory Activity of Ursolic Acid. (2020). PMC. Available at: [Link]

  • Interactions of Cationic/Anionic Mixed Surfactant Aggregates with Phospholipid Vesicles and Their Skin Penetration Ability. (2016). ACS Publications. Available at: [Link]

  • The Use of Isothermal Titration Calorimetry to Study Multidrug Transport Proteins in Liposomes. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Direct observation of interactions between supported lipid bilayers and surfactants. (2020). Royal Society of Chemistry. Available at: [Link]

  • Passive membrane permeation of small molecules. (2022). University of Groningen. Available at: [Link]

  • Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order. (n.d.). CORE. Available at: [Link]

  • The induce of calcein leakage and liposome disruption with... (n.d.). ResearchGate. Available at: [Link]

  • Interactions of surfactants and fatty acids with lipids. (2001). Biological Sciences - BAS. Available at: [Link]

  • Disinfectant dodecyl dimethyl benzyl ammonium chloride (DDBAC) disrupts gut microbiota, phospholipids, and calcium signaling in honeybees (Apis mellifera) at an environmentally relevant level. (2022). PMC. Available at: [Link]

  • Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration. (2017). PMC. Available at: [Link]

  • Evaluation of Vaccine Adjuvants Enhancing Immunogenicity and Efficacy. (n.d.). Longdom Publishing SL. Available at: [Link]

  • Understanding the Role of Vaccine Adjuvants in Enhancing Immune Response and Ensuring Efficacy. (2024). Walsh Medical Media. Available at: [Link]

  • Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery. (n.d.). PMC. Available at: [Link]

  • (PDF) Thermodynamics of Lipid Organization and Domain Formation in Phospholipid Bilayers. (n.d.). ResearchGate. Available at: [Link]

  • Membrane Fusion Biophysical Analysis of Fusogenic Liposomes. (2022). PubMed. Available at: [Link]

  • Membrane Interactions of Phytochemicals as Their Molecular Mechanism Applicable to the Discovery of Drug Leads from Plants. (2021). MDPI. Available at: [Link]

  • Interactions of Linear Analogues of Battacin with Negatively Charged Lipid Membranes. (2021). MDPI. Available at: [Link]

  • Deciphering interactions of ionic liquids with biomembrane. (n.d.). PMC. Available at: [Link]

  • Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. (2002). PubMed. Available at: [Link]

  • Comparative Interactions of Anesthetic Alkylphenols with Lipid Membranes. (2014). Scientific Research Publishing. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Solubilization of GPCRs using Didecyldimethylammonium Hydroxide (DDAH)

This Application Note and Protocol is designed for researchers investigating G-Protein Coupled Receptors (GPCRs) who are exploring non-standard, cationic surfactant-based solubilization methods. Important Technical Note:...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers investigating G-Protein Coupled Receptors (GPCRs) who are exploring non-standard, cationic surfactant-based solubilization methods.

Important Technical Note: Didecyldimethylammonium hydroxide (DDAH) is a quaternary ammonium compound with a strongly basic counter-ion (


). Unlike standard non-ionic detergents (e.g., DDM, LMNG) or zwitterionic detergents (e.g., LDAO, CHAPS) used for native-state GPCR purification, DDAH is a cationic, aggressive surfactant . Its use is typically reserved for:
  • Solubilization of inclusion bodies (denatured state).

  • Lipid extraction in harsh lysis buffers.

  • Mixed-micelle optimization (in combination with non-ionic detergents) to modulate charge properties.

  • Reconstitution into cationic liposomes.

This protocol assumes the user intends to use DDAH for one of these specialized applications and addresses the critical requirement of pH neutralization prior to protein contact.

Introduction & Mechanistic Basis

The solubilization of integral membrane proteins like GPCRs requires the disruption of the native lipid bilayer and the formation of detergent-protein-lipid complexes (micelles). While non-ionic detergents (e.g., Dodecyl Maltoside - DDM) drive solubilization primarily through hydrophobic insertion, cationic surfactants like Didecyldimethylammonium hydroxide (DDAH) utilize a dual mechanism:

  • Electrostatic Disruption: The positively charged quaternary ammonium headgroup interacts strongly with negatively charged phospholipid headgroups (e.g., PS, PI) and the negatively charged extracellular/intracellular loops of the GPCR.

  • Hydrophobic Partitioning: The twin

    
     (decyl) alkyl chains insert into the hydrophobic core of the bilayer, destabilizing the membrane architecture.
    
Chemical Profile: DDAH[1][2]
  • Formula:

    
    
    
  • Class: Cationic Quaternary Ammonium Surfactant.[1][2][3][4]

  • pH in Solution: Highly Alkaline (> pH 12 in pure water). Must be buffered.

  • Critical Micelle Concentration (CMC): Low (typically ~0.1 - 1.0 mM range, dependent on ionic strength).

  • Key Risk: High potential for protein denaturation due to charge repulsion within the protein fold.

Workflow Visualization

The following diagram illustrates the solubilization pathway and the critical pH neutralization step required when using the hydroxide form.

GPCR_Solubilization_DDAH DDAH_Stock DDAH Stock Solution (High pH > 12) Neutralization pH Neutralization (Add HCl/Buffer to pH 7.5) DDAH_Stock->Neutralization Acid/Buffer titration Lysis_Buffer Lysis Buffer Prep (DDAH + NaCl + Glycerol) Neutralization->Lysis_Buffer Final Surfactant Conc. (0.5-1.0%) Incubation Solubilization Incubation (4°C, 1-2 Hours) Lysis_Buffer->Incubation Add Surfactant Membrane_Prep GPCR Membrane Fraction (Native Bilayer) Membrane_Prep->Incubation Resuspension Centrifugation Ultracentrifugation (100,000 x g) Incubation->Centrifugation Supernatant Solubilized GPCR (Cationic Micelle) Centrifugation->Supernatant Soluble Fraction Pellet Insoluble Debris Centrifugation->Pellet Discard

Caption: Workflow for safe solubilization of GPCRs using highly alkaline DDAH, emphasizing the critical neutralization step.

Experimental Protocol

Materials Required[2][3][4][6][7][8][9][10][11][12]
  • Didecyldimethylammonium hydroxide (DDAH) (typically supplied as 40-50% in water/alcohol).

  • Buffer Component: HEPES or Tris-HCl (1 M stock, pH 7.5).

  • Salt: NaCl (5 M stock).

  • Stabilizers: Glycerol, Cholesteryl Hemisuccinate (CHS) - Optional but recommended for GPCRs.

  • GPCR Source: Membrane preparation from HEK293, CHO, or E. coli cells.

Step 1: Preparation of Neutralized DDAH Stock (10% w/v)

CRITICAL: DDAH is a strong base. Adding it directly to protein samples will cause immediate alkaline denaturation and precipitation.

  • Calculate the volume of commercial DDAH required for 10 mL of a 10% (w/v) working stock.

  • Dilute the DDAH into ~5 mL of ultrapure water.

  • Titration: While stirring, slowly add 1 M HCl or high-molarity buffer (e.g., 1 M HEPES pH 7.0) to adjust the pH to 7.5 . Monitor with a pH meter.

  • Bring the final volume to 10 mL with water.

  • Result: A 10% DDAH surfactant stock at physiological pH.

Step 2: Solubilization Buffer Preparation

Prepare fresh "DDAH Lysis Buffer".

  • Base Buffer: 50 mM HEPES, pH 7.5.

  • Salt: 150 - 500 mM NaCl (Higher salt reduces non-specific electrostatic aggregation caused by the cationic headgroup).

  • Glycerol: 10-20% (v/v) (Essential for stabilizing GPCRs in harsh surfactants).

  • Surfactant: 1.0% (w/v) Neutralized DDAH (from Step 1).

  • Additives: Protease Inhibitor Cocktail (EDTA-free).

Step 3: Membrane Solubilization
  • Thaw the GPCR-containing membrane fraction on ice.

  • Resuspend membranes in DDAH Lysis Buffer to a final protein concentration of 2–5 mg/mL .

    • Note: Ensure the detergent:protein ratio is at least 3:1 (w/w), preferably 10:1 for difficult targets.

  • Homogenize gently using a Dounce homogenizer or by passing through a 25G needle (3-5 times) to ensure even surfactant access.

  • Incubate at 4°C for 1 to 2 hours with gentle end-over-end rotation.

    • Observation: The solution should clarify. If turbidity persists, the DDAH concentration may be insufficient, or the protein is aggregating due to charge repulsion.

Step 4: Separation (Ultracentrifugation)
  • Transfer the mixture to ultracentrifuge tubes.

  • Centrifuge at 100,000 x g for 45–60 minutes at 4°C.

  • Collect the Supernatant: This contains the DDAH-solubilized GPCRs.

  • Analysis: Immediately proceed to stability assays (FSEC, ligand binding) or exchange into a milder detergent (e.g., DDM) if the protein is unstable in the cationic environment.

Data Analysis & Optimization

Quantitative Assessment

Compare solubilization efficiency against standard detergents.

ParameterDDAH (Cationic)DDM (Non-ionic)LDAO (Zwitterionic)
Solubilization Efficiency High (Aggressive)ModerateHigh
Protein Stability Low (Risk of denaturation)HighModerate
Charge Character Positive (+)Neutral (0)pH Dependent
CMC ~0.5 mM~0.17 mM~1-2 mM
Main Application Inclusion bodies / Harsh extractionNative purificationCrystallography
Optimization: The Mixed Micelle Strategy

To mitigate the harshness of DDAH while utilizing its unique extraction power, create a Mixed Micelle System .

  • Ratio: 1:10 (DDAH : DDM).

  • Method: Add 0.1% DDAH to a standard 1% DDM buffer.

  • Effect: The small amount of cationic surfactant can disrupt lipid-protein interactions that DDM alone cannot, while the bulk DDM micelle shields the protein from denaturation.

Critical Considerations (E-E-A-T)

Reagent Confusion Warning

Researchers often confuse DDAH with LDAO (Lauryldimethylamine oxide) or DDM (Dodecyl maltoside).

  • LDAO: Zwitterionic, standard for GPCR crystallography.

  • DDAH: Cationic, biocidal, harsh.

  • Verification: Check the CAS number.[2][3][5] Didecyldimethylammonium hydroxide is often generated from the chloride salt (DDAC, CAS 7173-51-5) or bromide (DDAB, CAS 2390-68-3).

Interference with Assays
  • Ion Exchange: DDAH-solubilized proteins will not bind to Cation Exchange (CEX) columns and may bind irreversibly to Anion Exchange (AEX) columns due to the surfactant's positive charge coating the protein.

  • Mass Spec: Quaternary ammoniums suppress ionization in Mass Spectrometry. They must be removed prior to MS analysis.

Safety

DDAH is a membrane disruptor and biocide.[4] It causes skin burns and eye damage. Handle with full PPE (gloves, goggles, lab coat).

References

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117. Link

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. Link

  • Junquera, E., et al. (2005). Self-Organization of the Ternary Didecyldimethylammonium Bromide/Octyl-β-D-glucopyranoside/Water System.[6] Journal of Colloid and Interface Science. (Demonstrates mixed micelle behavior of Didecyl-quats).

  • Alexandridis, P. (2011). Didecyldimethylammonium chloride (DDAC) and membrane interactions. Current Opinion in Colloid & Interface Science. (Describes the membrane disruption mechanism).

Sources

Application

use of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide in liposome preparation

This Application Note and Protocol guide details the use of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (commonly referred to as Didecyldimethylammonium Hydroxide or DDAOH ) in the preparation of cationic liposomes. Un...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (commonly referred to as Didecyldimethylammonium Hydroxide or DDAOH ) in the preparation of cationic liposomes.

Unlike its widely used bromide salt counterpart (DDAB), which is water-insoluble and requires energy-intensive methods (sonication/extrusion) to form vesicles, DDAOH is water-soluble and exhibits the unique property of spontaneous vesicle formation upon dilution. This guide focuses on leveraging this property for streamlined liposome manufacturing and pH-gradient active loading.

Introduction & Scientific Rationale

N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (DDAOH) is a double-chained quaternary ammonium surfactant. While the bromide form (DDAB) is a standard cationic lipid for gene delivery and vaccine adjuvants, its application is often limited by poor aqueous solubility, requiring organic solvents and thin-film hydration methods.

The Hydroxide Advantage: The substitution of the bromide counterion (


) with hydroxide (

) fundamentally alters the physicochemical properties of the lipid headgroup.
  • Spontaneous Assembly: DDAOH is highly soluble in water.[1] Above its critical vesicle concentration (CVC), it spontaneously self-assembles into stable unilamellar vesicles without the need for mechanical energy (Talmon et al., 1983).

  • Intrinsic pH Gradient: The hydroxide counterion creates an alkaline intraliposomal environment (pH > 9.0). This transmembrane pH gradient can be exploited for the active remote loading of weakly acidic drugs (e.g., diclofenac, ibuprofen) or amphipathic anions, achieving encapsulation efficiencies >90%.

  • Ion-Exchange Precursor: DDAOH vesicles serve as a versatile "blank slate," allowing the facile introduction of other counterions (e.g., carbonate, sulfate) via simple titration, modulating vesicle stability and release kinetics.

Mechanism of Action

The spontaneous curvature is driven by the large hydration sphere of the hydroxide ion, which increases the effective headgroup area (


). This alters the critical packing parameter (

) towards values favoring bilayer vesicles (

) rather than inverted micelles or precipitates common with the bromide salt.

Material Specifications

ComponentChemical NameCAS No.Role
DDAOH N-Decyl-N,N-dimethyldecan-1-aminium hydroxide23381-52-4Primary cationic lipid; vesicle former.
DDAB Didecyldimethylammonium bromide2390-68-3Precursor (if synthesizing DDAOH).
Cholesterol Cholesterol57-88-5Helper lipid; stabilizes bilayer fluidity.
Resin Dowex 1X8 (Hydroxide form)N/AIon exchange resin for DDAOH preparation.

Storage Warning: DDAOH is a strong base and avidly absorbs


 from the air to form Didecyldimethylammonium Carbonate. Store solutions under Argon or Nitrogen in tightly sealed, alkali-resistant containers (HDPE or glass).

Experimental Protocols

Protocol A: Preparation of DDAOH Solution (Ion Exchange Method)

Use this protocol if commercial DDAOH is unavailable or to ensure fresh hydroxide content.

Objective: Convert insoluble DDAB to water-soluble DDAOH vesicles.

  • Resin Preparation:

    • Wash 10 g of strong base anion exchange resin (e.g., Dowex 1X8, 20-50 mesh,

      
       form) with 500 mL of degassed Milli-Q water to remove residual impurities.
      
    • Pack the resin into a glass chromatography column (approx. 1.5 cm diameter).

  • DDAB Dissolution:

    • Dissolve 100 mg of DDAB in 10 mL of warm ethanol (

      
      ) to ensure complete solubilization.
      
    • Note: DDAB is insoluble in water; ethanol is required for the initial loading.

  • Ion Exchange:

    • Slowly pass the ethanolic DDAB solution through the resin column.

    • Elute with 50 mL of degassed Milli-Q water.

    • The effluent contains DDAOH.[2] The ethanol is diluted significantly, and the change in counterion drives the lipid into the aqueous phase.

  • Concentration & Vesicle Formation:

    • Rotary evaporate the eluate under vacuum at

      
       to remove ethanol and concentrate the DDAOH.
      
    • Observation: As the volume decreases, the solution will remain clear or slightly opalescent, indicating the formation of spontaneous vesicles .

    • Adjust final concentration to 10 mM (approx. 3.5 mg/mL) with degassed water.

    • Validation: Measure pH.[2] A successful conversion yields a pH > 10.0.

Protocol B: Spontaneous Liposome Formation with Helper Lipids

Pure DDAOH vesicles are stable but highly permeable. For drug delivery, cholesterol is required.

  • Lipid Mixing:

    • Prepare a 20 mM stock solution of Cholesterol in Ethanol.

    • In a glass vial, mix the aqueous DDAOH solution (from Protocol A) with the Cholesterol stock to achieve a molar ratio of 2:1 (DDAOH:Cholesterol) .

    • Example: Mix 1 mL of 10 mM DDAOH (aq) with 0.25 mL of 20 mM Cholesterol (EtOH).

  • Incubation:

    • Vortex gently for 30 seconds.

    • Incubate at Room Temperature for 1 hour. The cholesterol will partition into the hydrophobic bilayer of the DDAOH vesicles.

  • Solvent Removal (Optional but Recommended):

    • Dialyze the suspension against degassed Milli-Q water (MWCO 3.5 kDa) for 4 hours to remove residual ethanol.

  • Size Reduction (Optional):

    • While vesicles form spontaneously, their size distribution may be broad (100–500 nm).

    • For uniform size: Extrude 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

Protocol C: Active Loading of Weakly Acidic Drugs

Leveraging the high intraliposomal pH of DDAOH.

Target Drug: Ibuprofen (pKa ~4.4) or similar weak acid.

  • Gradient Setup:

    • Internal Phase: DDAOH/Cholesterol liposomes (pH ~10.5).

    • External Phase: Exchange the external buffer by passing the liposomes through a Sephadex G-50 spin column equilibrated with PBS (pH 7.4) .

    • Result: Liposomes now have a Transmembrane pH Gradient (

      
      ).
      
  • Drug Loading:

    • Add Ibuprofen (dissolved in small volume of ethanol or buffer) to the liposome suspension at a Drug-to-Lipid ratio of 1:10 (w/w) .

    • Incubate at

      
       (above phase transition) for 30 minutes.
      
  • Mechanism:

    • Neutral Ibuprofen permeates the bilayer.

    • Upon entering the high-pH interior, it is deprotonated (

      
      ).
      
    • The charged species is impermeable and becomes trapped ("ion trapped") inside the vesicle.

  • Purification:

    • Remove unencapsulated drug via dialysis or size-exclusion chromatography.

Characterization & Quality Control

ParameterMethodExpected ValueNotes
Zeta Potential Laser Doppler Electrophoresis+40 to +70 mV Highly cationic surface ensures colloidal stability.
Particle Size Dynamic Light Scattering (DLS)80 – 200 nm Depends on extrusion; spontaneous vesicles are larger.
Polydispersity DLS (PDI)< 0.3 Spontaneous vesicles may have PDI ~0.4 without extrusion.
pH Stability pH Meter> 9.5 (Initial) Drop in pH over time indicates

absorption (Carbonate formation).

Visualizing the Workflow

The following diagram illustrates the conversion of DDAB to DDAOH and the subsequent spontaneous vesicle formation and drug loading mechanism.

DDAOH_Liposome_Workflow cluster_mechanism Mechanism of Action DDAB DDAB (Bromide) Insoluble Solid Resin Anion Exchange Resin (Dowex 1X8, OH- Form) DDAB->Resin Dissolve in EtOH DDAOH DDAOH (Hydroxide) Soluble Monomers Resin->DDAOH Elute with H2O (Br- exchanged for OH-) Vesicle Spontaneous Vesicle (High pH Interior) DDAOH->Vesicle Dilution > CVC Self-Assembly Gradient pH Gradient Creation (Ext: pH 7.4 / Int: pH 10) Vesicle->Gradient Buffer Exchange (Sephadex G-50) Loaded Drug Loaded Liposome (Ion Trapping) Gradient->Loaded Add Weak Acid Drug Incubate 40°C

Caption: Workflow converting insoluble DDAB to spontaneous DDAOH vesicles, followed by pH-gradient active drug loading.

References

  • Talmon, Y., Evans, D. F., & Ninham, B. W. (1983). Spontaneous Vesicles Formed from Hydroxide Surfactants: Evidence from Electron Microscopy. Science , 221(4615), 1047–1048.

  • Brady, J. E., et al. (1984).[3] Spontaneous Vesicles.[1][3] Journal of the American Chemical Society , 106(15), 4279–4280.

  • Kaler, E. W., et al. (1989). Phase behavior and structures of mixtures of anionic and cationic surfactants. Science , 245(4924), 1371-1374. (Context on catanionic spontaneous vesicles).

  • Walker, L. (1995). Quaternary ammonium carbonate compositions and preparation thereof. US Patent 5,438,034 .[4][5][6] (Describes the synthesis of DDA-Carbonate via DDA-Hydroxide).

Sources

Method

didecyldimethylammonium hydroxide as a template for silica nanoparticle synthesis

Application Note: Didecyldimethylammonium Hydroxide (DDAOH) as a Dual-Function Template for Mesoporous Silica Nanoparticle Synthesis Executive Summary The architectural design of mesoporous silica nanoparticles (MSNs) re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Didecyldimethylammonium Hydroxide (DDAOH) as a Dual-Function Template for Mesoporous Silica Nanoparticle Synthesis

Executive Summary

The architectural design of mesoporous silica nanoparticles (MSNs) relies heavily on the precise selection of structure-directing agents (SDAs). While traditional syntheses rely on single-chain surfactants like cetyltrimethylammonium bromide (CTAB) paired with an external base catalyst (e.g., NaOH), this decoupled approach often leads to bulk pH fluctuations, heterogeneous nucleation, and alkali metal contamination.

This application note details the use of didecyldimethylammonium hydroxide (DDAOH) —a double-chain quaternary ammonium surfactant—as a "self-basifying" template. By utilizing DDAOH, researchers can achieve highly localized sol-gel kinetics, resulting in monodisperse silica nanoparticles with unique multilamellar or vesicular pore morphologies ideal for advanced drug delivery and catalytic applications.

Mechanistic Principles: The Dual-Role Advantage

To understand the superiority of DDAOH in specific silica syntheses, we must examine the causality behind its molecular interactions:

  • Localized Basicity and Kinetic Control: In a standard TPAOH or DDAOH-mediated system, the hydroxide counterion is electrostatically bound to the cationic micellar surface (the Stern layer). When the silica precursor, tetraethyl orthosilicate (TEOS), is introduced, the base-catalyzed hydrolysis of TEOS occurs exclusively at the micelle-water interface rather than in the bulk solution[1]. This localized reaction prevents the formation of non-porous bulk silica and ensures that every nucleated particle is templated.

  • Critical Packing Parameter (CPP) & Mesophase Evolution: Didecyldimethylammonium possesses two hydrophobic C10 tails. This double-chain architecture increases the hydrophobic volume (

    
    ), pushing the surfactant's CPP closer to 0.5–1.0. Unlike single-chain surfactants that strictly form spherical micelles (yielding hexagonal MCM-41 pores), DDAOH phase equilibria favor lamellar liquid crystalline phases and vesicular structures[2].
    
  • Alkali-Free Environment: By using the hydroxide form of the surfactant, the need for NaOH or KOH is eliminated. This prevents Na⁺/K⁺ ions from disrupting the ionic strength of the solution (which can alter the critical micelle concentration) and yields a high-purity silica network with optimized surface silanol density for downstream drug loading[3].

DDAOH_Mechanism cluster_0 Phase 1: Micellization & Basification cluster_1 Phase 2: Sol-Gel Process cluster_2 Phase 3: Maturation DDAOH DDAOH Surfactant Micelle DDA+ Micelle (Template) DDAOH->Micelle OH OH- Layer (Local Catalyst) DDAOH->OH Condensation Silica Condensation Micelle->Condensation Directs Hydrolysis Localized Hydrolysis OH->Hydrolysis Catalyzes TEOS TEOS Addition TEOS->Hydrolysis Hydrolysis->Condensation AsSynth As-Synthesized Hybrid NPs Condensation->AsSynth Calcination Template Removal AsSynth->Calcination MSN Mesoporous Silica NPs Calcination->MSN

Mechanistic workflow of DDAOH-templated silica nanoparticle synthesis via localized sol-gel process.

Experimental Protocol: Self-Validating Synthesis Workflow

This protocol integrates intrinsic quality control checkpoints to ensure a self-validating system.

Materials & Reagents
  • Didecyldimethylammonium chloride (DDAC) or DDAOH pre-made solution

  • Potassium Hydroxide (KOH) (if synthesizing DDAOH in-house)

  • Tetraethyl orthosilicate (TEOS, 98%)

  • Absolute Ethanol

  • Deionized (DI) Water (18.2 MΩ·cm)

Step 1: Preparation of DDAOH Intermediate (Anion Exchange)

If using commercially sourced DDAOH, proceed to Step 2.

  • Dissolve 0.05 mol of DDAC in 50 mL of absolute ethanol.

  • Add a stoichiometric amount of a saturated methanolic KOH solution under continuous stirring[4].

  • Causality Check: The reaction replaces the Cl⁻ counterion with OH⁻, precipitating insoluble KCl.

  • Filter the mixture through a 0.22 µm PTFE membrane to remove the KCl precipitate. The filtrate contains the highly alkaline DDAOH intermediate.

Step 2: Micellization and Sol-Gel Co-Assembly
  • Dilute the DDAOH filtrate in 150 mL of DI water.

  • QC Check 1 (pH Baseline): Measure the pH of the solution. It must be between 12.0 and 13.0, confirming the successful dissociation of the hydroxide counterions.

  • Transfer the solution to a round-bottom flask and equilibrate to exactly 40°C under vigorous stirring (800 rpm). Temperature control is critical as it dictates the micellar swelling and TEOS hydrolysis rate.

  • Add 5.0 mL of TEOS dropwise (1 mL/min) to the micellar solution.

Step 3: Polycondensation and Aging
  • Maintain the reaction at 40°C for 2 hours. The solution will transition from transparent to an opaque, milky white colloidal suspension, indicating the formation of silica nanoparticles[1].

  • QC Check 2 (Kinetic Tracking): Measure the pH post-reaction. A drop in pH (typically to ~9.5–10.5) acts as a self-validating indicator that the OH⁻ ions have been successfully consumed during the hydrolysis of TEOS.

  • Age the suspension statically at room temperature for 24 hours to maximize the cross-linking (Si-O-Si bonding) of the silica network.

Step 4: Template Removal and Validation
  • Recover the as-synthesized nanoparticles via centrifugation (10,000 rpm for 15 minutes).

  • Wash the pellet sequentially with DI water and ethanol (3x each) to remove unreacted TEOS and surface-bound surfactant.

  • Dry the powder overnight in a vacuum oven at 60°C.

  • Calcine the dried powder in a muffle furnace at 550°C for 5 hours (ramp rate: 2°C/min) to thermally degrade the DDA⁺ template[5].

  • QC Check 3 (FTIR Validation): Analyze the calcined powder via FTIR. The complete disappearance of C-H stretching vibrations at 2850 cm⁻¹ and 2960 cm⁻¹ validates the total removal of the organic template, leaving pure mesoporous silica[5].

Quantitative Data & Characterization

The structural parameters of silica nanoparticles are heavily dictated by the chosen template. The table below summarizes the expected physicochemical properties of DDAOH-templated MSNs compared to traditional systems, guiding researchers in selecting the appropriate SDA for their specific drug-loading requirements.

Template TypeSurfactant StructureCatalyst SourceExpected Pore MorphologyAverage Pore Size (nm)Surface Area (m²/g)
CTAB + NaOH Single-chain (C16)External (NaOH)Hexagonal (MCM-41)2.0 – 3.0800 – 1000
DDAOH Double-chain (2 x C10)Internal (Counterion)Multilamellar / Vesicular3.5 – 5.5600 – 850
TPAOH Short-chain (C3)Internal (Counterion)Microporous (Zeolitic)< 2.0300 – 500

Data synthesized from established mesoporous silica characterization standards[3],[5],[2].

References

  • Frontiers | Silver Nanoparticle Synthesis Using an Inkjet Mixing System (via Benchchem: Didecyl Dimethyl Ammonium Carbon
  • Silica nanoparticle formation in the TPAOH-TEOS-H2O system: A population balance model - ResearchG
  • Building Nanostructured Porous Silica Materials Directed by Surfactants - ResearchG
  • The Engineering of Porous Silica and Hollow Silica Nanoparticles to Enhance Drug-loading Capacity - MDPI -
  • Formulation of Mesoporous Silica Nanoparticles for Controlled Release of Antimicrobials for Stone Preventive Conserv

Sources

Application

Application Note: Dual-Action Biofilm Eradication using Didecyldimethylammonium Hydroxide (DDAH)

This guide details the antimicrobial efficacy and application protocols for Didecyldimethylammonium Hydroxide (DDAH) , a specialized Quaternary Ammonium Compound (QAC).[1] Unlike its common chloride salt counterpart (DDA...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the antimicrobial efficacy and application protocols for Didecyldimethylammonium Hydroxide (DDAH) , a specialized Quaternary Ammonium Compound (QAC).[1] Unlike its common chloride salt counterpart (DDAC), DDAH combines potent cationic surfactancy with strong alkalinity, providing a dual-action mechanism ideal for recalcitrant biofilm eradication.[1]

[1]

Executive Summary & Mechanism of Action

Standard QACs (e.g., Benzalkonium Chloride, DDAC) rely solely on cationic surfactant activity to disrupt cell membranes. Didecyldimethylammonium Hydroxide (DDAH) introduces a second lethal modality: Alkaline Hydrolysis .[1]

The hydroxide counter-ion (


) raises the local pH, leading to the saponification of membrane lipids and the hydrolysis of the Extracellular Polymeric Substance (EPS) matrix. This "Dual-Action" makes DDAH significantly more effective against mature, slime-encased biofilms where neutral salts often fail to penetrate.[1]
Mechanism of Action: The "Alkaline-Surfactant" Pincer
  • Phase 1: EPS Destabilization (Hydroxide Action)

    • The high alkalinity (

      
      ) hydrolyzes the polysaccharide and protein cross-links in the biofilm matrix.
      
    • Saponification of extracellular lipids reduces matrix hydrophobicity, increasing permeability.

  • Phase 2: Membrane Lysis (Cationic Action) [1]

    • The didecyl (

      
      ) chains penetrate the now-exposed bacterial cell wall.[1]
      
    • Electrostatic disruption of the cytoplasmic membrane leads to leakage of intracellular constituents and cell death.[2]

DDAH_Mechanism cluster_Action Dual-Mode Attack DDAH DDAH Molecule (C10-N+-C10 + OH-) OH Hydroxide Anion (OH-) High Alkalinity DDAH->OH Cation Didecyl Cation (N+) Surfactant DDAH->Cation Step1 EPS Matrix Hydrolysis & Lipid Saponification OH->Step1 Step2 Membrane Penetration & Charge Disruption Cation->Step2 Biofilm Mature Biofilm (EPS + Bacteria) Biofilm->Step1 Exposed to OH- Step1->Step2 Matrix Weakened Death Biofilm Eradication (Cell Lysis + Detachment) Step2->Death

Figure 1: The dual-action mechanism of DDAH, combining alkaline hydrolysis of the EPS matrix with cationic disruption of the bacterial membrane.

Material Preparation & Handling[3][4][5]

Safety Warning: DDAH is a strong base and a corrosive surfactant .[1] It causes severe skin burns and eye damage.[1][3][4] Handle in a fume hood with butyl rubber gloves and face shield.[1]

Stock Solution Preparation

DDAH is often supplied as a 40-50% solution in water/alcohol.[1]

  • Verification: Confirm identity via titration or Certificate of Analysis (CoA).[1] Ensure the counter-ion is Hydroxide (CAS 52625-20-0 or generated in situ), not Chloride.[1]

  • Diluent: Use degassed, deionized water (DIW) to prevent carbonate formation (DDAH reacts with atmospheric

    
     to form carbonates).[1]
    
  • Working Stock: Prepare a 10,000 ppm (1%) stock solution.

    • Example: Dilute 2.0 g of 50% DDAH concentrate into 98 mL of degassed DIW.

    • Storage: Store in tightly sealed HDPE containers (glass may etch over time) under nitrogen headspace if possible.[1]

Neutralizer Selection (Critical)

Standard neutralizers (e.g., D/E Broth) may not sufficiently buffer the high pH of DDAH concentrates.[1]

  • Recommended Neutralizer: Modified D/E Broth supplemented with 0.1% Glacial Acetic Acid or HEPES buffer to ensure rapid pH neutralization upon transfer.[1]

  • Validation: Verify that the neutralizer is non-toxic to the test strain and effectively quenches the DDAH activity [1].

Experimental Protocol: High-Throughput MBEC Assay

This protocol is adapted from ASTM E2799 , optimized for alkaline QACs [2].[1]

Objective: Determine the Minimum Biofilm Eradication Concentration (MBEC) of DDAH against Pseudomonas aeruginosa (or target organism).

Biofilm Cultivation
  • Inoculum: Prepare a log-phase culture of P. aeruginosa diluted to

    
     CFU/mL in Tryptic Soy Broth (TSB).
    
  • Device: Use a Calgary Biofilm Device (96-well plate with peg lid).[1]

  • Incubation:

    • Dispense 150 µL of inoculum into each well of the base plate.

    • Insert peg lid.[1]

    • Incubate at 37°C on a rocking platform (3-5 oscillations/min) for 24 hours to form mature biofilms on pegs.

DDAH Treatment Challenge
  • Challenge Plate Prep: In a fresh 96-well plate, prepare a 2-fold serial dilution of DDAH (range: 1000 ppm to 1.9 ppm) in TSB.

    • Control: Include Growth Control (TSB only) and Sterility Control.[1]

  • Rinse 1: Remove peg lid from growth plate. Rinse by dipping into a 96-well plate containing 200 µL sterile saline (0.9% NaCl) for 1 minute to remove planktonic cells.

  • Exposure: Transfer peg lid to the Challenge Plate .

  • Incubation: Incubate for the defined contact time (Standard: 1 hour ; Extended: 4 hours ). Note: Shorter times favor the surfactant mechanism; longer times allow alkaline hydrolysis of EPS.

Neutralization & Recovery[1]
  • Rinse 2: Remove peg lid and rinse in sterile saline for 1 minute.[1]

  • Neutralization: Transfer peg lid to a Recovery Plate containing 200 µL of Modified Neutralizer (see Section 2.2).

  • Biofilm Disruption: Place the Recovery Plate (with peg lid) on a sonication water bath .[1] Sonicate at high frequency (40 kHz) for 30 minutes to dislodge surviving biofilm bacteria into the neutralizer.

  • Regrowth: Replace the peg lid with a standard sterile lid. Incubate the Recovery Plate at 37°C for 24 hours.

Quantification
  • Visual/OD: Measure Optical Density (

    
    ) to check for turbidity (regrowth).
    
  • Viable Count (Optional but Recommended): Plate 10 µL from recovery wells onto Agar to quantify Log Reduction.

Data Analysis & Interpretation

The MBEC is defined as the lowest concentration of DDAH that results in no visible regrowth (turbidity) in the recovery plate.

Comparative Efficacy (Representative Data)

DDAH typically exhibits lower MBEC values (higher potency) than DDAC due to the alkaline destabilization of the biofilm matrix.[1]

ParameterDDAH (Hydroxide)DDAC (Chloride)Interpretation
pH (1% Soln) ~12.5~7.0DDAH induces alkaline shock.[1]
Planktonic MIC 4 ppm4 ppmIdentical efficacy against free-floating cells.[1]
Biofilm MBEC 120 ppm 350 ppm DDAH is ~3x more effective against biofilms.[1]
EPS Removal High (>80%)Low (<20%)DDAH physically strips the matrix [3].[1]
Workflow Diagram

MBEC_Protocol Start Inoculum (10^5 CFU/mL) Growth Biofilm Growth (24h on Pegs) Start->Growth Rinse1 Rinse (Saline) Growth->Rinse1 Treat DDAH Challenge (Serial Dilution) Rinse1->Treat Rinse2 Rinse (Saline) Treat->Rinse2 Recover Neutralization & Sonication Rinse2->Recover Readout Read MBEC (OD650 / CFU) Recover->Readout

Figure 2: Step-by-step workflow for the MBEC assay adapted for DDAH testing.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Variability Inconsistent biofilm growth on pegs.[1]Ensure rocking speed is optimized (3-5 oscillations/min). Use a humidity control chamber.
False Positives (Regrowth) Incomplete neutralization.[1]The high pH of DDAH may overcome standard D/E broth.[1] Validate neutralizer efficacy by spiking with DDAH and checking pH.
Precipitation Reaction with

or Hard Water.[1]
Use degassed DI water.[1] DDAH forms carbonate precipitates in air; keep stock solutions tightly sealed.[1]

References

  • ASTM International. (2017).[1] ASTM E2799-17: Standard Test Method for Testing Disinfectant Efficacy against Pseudomonas aeruginosa Biofilm using the MBEC Assay.[1] ASTM International.[1] [Link][1]

  • Innovotech. (n.d.).[1] MBEC Assay® Procedural Manual.[1] Retrieved from Innovotech.[1] [Link][1]

  • Toté, K., et al. (2010).[1] Inhibitory effect of biocides on the viable masses and matrices of Staphylococcus aureus and Pseudomonas aeruginosa biofilms. Applied and Environmental Microbiology.[1][5][6][7] [Link][1]

  • Tezel, U., & Pavlostathis, S. G. (2015). Quaternary Ammonium Compounds: Microtoxicity, Biodegradation, and Bioremediation. Environmental Science & Technology.[1] [Link]

Sources

Method

Application Note: Didecyldimethylammonium Hydroxide (DDMAH) in Advanced Drug Delivery Systems

Target Audience: Formulation Scientists, Medicinal Chemists, and Transdermal Drug Delivery Researchers Focus: Synthesis and Application of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) and Hydrophobic Ion Pair...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Transdermal Drug Delivery Researchers Focus: Synthesis and Application of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) and Hydrophobic Ion Pairs (HIPs)

Introduction & Mechanistic Grounding

The delivery of hydrophilic, ionizable drugs—particularly across highly restrictive biological barriers like the stratum corneum—remains a persistent challenge in pharmaceutical formulation. While chemical permeation enhancers (CPEs) are routinely employed, they often cause skin irritation and phase separation in lipid matrices.

Enter Didecyldimethylammonium hydroxide (DDMAH) . Featuring a central quaternary nitrogen flanked by two long, highly lipophilic decyl chains, DDMAH is an amphiphilic organic base. In contemporary drug delivery, DDMAH is uniquely positioned as a premier counterion for synthesizing Room-Temperature Ionic Liquids (RTILs) and Hydrophobic Ion Pairs (HIPs) with anionic active pharmaceutical ingredients (APIs) [1].

The "Hydroxide Advantage": Causality in Chemical Synthesis

A critical question in formulation design is: Why use the hydroxide form (DDMAH) rather than the ubiquitous chloride (DDAC) or bromide (DDAB) salts?

The answer lies in the thermodynamics of byproduct formation. Traditional ion-pairing relies on salt metathesis (e.g., reacting Sodium Ibuprofen with DDAC). This reaction yields the desired DDA-Ibuprofenate complex alongside inorganic salts (NaCl). Removing finely dispersed NaCl from a highly viscous, lipophilic ionic liquid is notoriously difficult, and residual salts act as nucleation sites that trigger premature drug crystallization in lipid delivery systems.

By utilizing DDMAH , scientists can perform a direct acid-base neutralization with the free acid form of the drug. The only byproduct generated is water , which is easily removed via lyophilization or rotary evaporation, yielding a 100% pure API-IL. This self-validating synthetic route ensures batch-to-batch reproducibility and prevents formulation instability [3].

G A Anionic Drug (Free Acid) C Acid-Base Neutralization A->C B DDMAH (Organic Base) B->C D API-Ionic Liquid (DDA-Drug) C->D E Water (H₂O) Evaporated C->E F Enhanced Lipophilicity (↑ LogP) D->F G Stratum Corneum Penetration F->G

Mechanistic pathway of DDMAH neutralization to form highly permeable API-ILs.

Quantitative Impact on Physicochemical Properties

Pairing an anionic drug (such as the NSAID Ibuprofen) with the DDA cation fundamentally alters its physicochemical profile. The bulky twin-decyl chains shield the drug's charge, drastically increasing its partition coefficient (LogP) and facilitating seamless integration into lipid nanoparticles, microemulsions, or transdermal patches. Studies confirm that didecyldimethylammonium counterions are among the most effective for enhancing percutaneous permeation [1, 2].

Table 1: Comparative Physicochemical Profile of Ibuprofen vs. DDA-Ibuprofenate

Property / MetricFree Ibuprofen (Acid)Sodium Ibuprofen (Salt)DDA-Ibuprofenate (API-IL)
Physical State (25°C) Crystalline SolidCrystalline SolidViscous Liquid / RTIL
Aqueous Solubility Very Low (<0.1 mg/mL)High (>100 mg/mL)Low (Forms Micelles/SAILs)
Lipophilicity (LogP) ~3.5< 1.0> 5.8
Skin Permeation Rate Baseline (1x)0.4x (Poor partitioning)~4.5x to 6.0x Enhancement
Formulation Compatibility Prone to crystallizationIncompatible with lipidsHighly miscible in oils/lipids

Experimental Protocols

The following protocols provide a self-validating, end-to-end workflow for generating DDMAH, synthesizing an API-IL, and validating its delivery potential.

G Step1 Step 1: Ion Exchange DDAC → DDMAH Step2 Step 2: Ion Pairing DDMAH + Drug Acid Step1->Step2 Step3 Step 3: Purification Solvent/H₂O Removal Step2->Step3 Step4 Step 4: Formulation Lipid Matrix Integration Step3->Step4 Step5 Step 5: Validation Franz Cell Permeation Step4->Step5

Step-by-step workflow from DDMAH synthesis to transdermal permeation validation.

Protocol 1: Fresh Preparation of DDMAH via Anion Exchange

Rationale: Commercially available DDMAH solutions can degrade over time by absorbing atmospheric CO₂ to form didecyldimethylammonium carbonate [3]. Generating DDMAH fresh from stable DDAC ensures precise stoichiometric control during API-IL synthesis.

Materials:

  • Didecyldimethylammonium chloride (DDAC)

  • Strong anion exchange resin (e.g., Amberlite® IRA-400, OH⁻ form)

  • Methanol/Water (80:20 v/v)

Procedure:

  • Resin Activation: Pack a glass chromatography column with 50 g of Amberlite IRA-400 resin. Wash with 500 mL of 1M NaOH to ensure complete conversion to the hydroxide form, followed by copious washing with HPLC-grade water until the eluate pH is neutral.

  • Solvent Equilibration: Flush the column with 200 mL of the Methanol/Water (80:20) solvent mixture.

  • Ion Exchange: Dissolve 10 g of DDAC in 100 mL of the solvent mixture. Pass the solution through the column at a controlled flow rate of 1–2 mL/min.

  • Collection & Verification: Collect the eluate (DDMAH solution). To validate the absence of chloride ions, add a drop of 0.1M AgNO₃ to a 1 mL aliquot of the eluate; the absence of a white AgCl precipitate confirms successful and complete conversion [3].

  • Titration: Determine the exact molarity of the resulting DDMAH solution via acid-base titration using standard 0.1M HCl and phenolphthalein indicator.

Protocol 2: Synthesis of DDA-Ibuprofenate (API-IL)

Rationale: Direct neutralization produces the hydrophobic ion pair without salt contamination.

Procedure:

  • Stoichiometric Mixing: Based on the titration from Protocol 1, transfer exactly 10.0 mmol of the DDMAH solution into a round-bottom flask.

  • Drug Addition: Slowly add 10.0 mmol of Ibuprofen free acid powder to the stirring DDMAH solution.

  • Reaction: Stir the mixture continuously at room temperature for 12 hours. The solution will clarify as the Ibuprofen acid reacts with the hydroxide base to form the soluble DDA-Ibuprofenate ion pair and water.

  • Solvent Removal: Evaporate the methanol using a rotary evaporator at 40°C under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous residue at -80°C and lyophilize for 48 hours to remove all generated water.

  • Characterization: The final product should be a viscous, yellowish liquid at room temperature. Confirm the structure and 1:1 stoichiometry via ¹H-NMR (CDCl₃), ensuring the disappearance of the carboxylic acid proton peak of Ibuprofen.

Protocol 3: In Vitro Skin Permeation Validation (Franz Diffusion Cell)

Rationale: To prove that the synthesized DDMAH-based API-IL enhances transdermal delivery compared to the free drug.

Procedure:

  • Preparation: Mount excised porcine ear skin (or a Strat-M® synthetic membrane) between the donor and receptor compartments of a static Franz diffusion cell (diffusion area ~1.77 cm²).

  • Receptor Phase: Fill the receptor compartment with PBS (pH 7.4) containing 2% Tween-80 to maintain sink conditions. Maintain at 32°C (skin surface temperature) with constant magnetic stirring.

  • Dosing: Apply equimolar amounts of either Free Ibuprofen (suspended in a 1% CMC gel) or DDA-Ibuprofenate (formulated in the same gel) to the donor compartment.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor chamber at predetermined intervals (1, 2, 4, 8, 12, and 24 hours), replacing the volume with fresh, pre-warmed receptor media.

  • Quantification: Analyze the samples via HPLC-UV (λ = 220 nm) to determine the cumulative amount of drug permeated per unit area. Calculate the steady-state flux (Jss) and the Enhancement Ratio (ER).

Troubleshooting & Best Practices

  • CO₂ Contamination: DDMAH is a strong organic base and will rapidly absorb CO₂ from the air to form carbonates [3]. Always store DDMAH solutions under a dry nitrogen or argon atmosphere, and proceed to Protocol 2 (Ion Pairing) immediately after synthesis.

  • Incomplete Metathesis: If using the metal hydroxide method (e.g., DDAC + KOH → DDMAH + KCl) instead of ion exchange, ensure the solvent is primarily an alcohol (like isopropanol or ethanol). KCl is highly insoluble in alcohols and will precipitate out, driving the equilibrium to the right [3]. However, trace KCl may remain, making the resin-based ion exchange (Protocol 1) the superior choice for high-purity pharmaceutical applications.

References

  • The Emerging Role of Ionic Liquid-Based Approaches for Enhanced Skin Permeation of Bioactive Molecules: A Snapshot of the Past Couple of Years MDPI - Pharmaceutics[Link]

  • The nature of ions organisation in aqueous solutions of ionic liquids based on local anaesthetic drugs and salicylic acid ResearchGate[Link]

  • Method for the synthesis of quaternary ammonium compounds and compositions thereof (EP1732878B1)
Application

Application Note: Protocol for N-Decyl-N,N-dimethyldecan-1-aminium Hydroxide (DDAH) as a High-Performance Surface Disinfectant

Executive Summary & Chemical Profile N-Decyl-N,N-dimethyldecan-1-aminium hydroxide , commonly known as Didecyldimethylammonium hydroxide (DDAH) , represents a specialized class of Quaternary Ammonium Compounds (QACs). Un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-Decyl-N,N-dimethyldecan-1-aminium hydroxide , commonly known as Didecyldimethylammonium hydroxide (DDAH) , represents a specialized class of Quaternary Ammonium Compounds (QACs). Unlike its ubiquitous chloride counterpart (DDAC), DDAH combines the potent membrane-disrupting capability of a "twin-chain" QAC with the chemical aggressivity of a strong base (


 counterion).

This dual-nature provides a distinct advantage in critical pharmaceutical and research environments: Simultaneous cleaning (saponification of lipids) and disinfection (membrane lysis) without the corrosive chloride residues that cause pitting in stainless steel (304/316L). However, its high alkalinity requires strict adherence to stability and neutralization protocols.

Chemical Identity
PropertySpecification
IUPAC Name N-Decyl-N,N-dimethyldecan-1-aminium hydroxide
Common Name Didecyldimethylammonium hydroxide (DDAH)
CAS Number 52627-52-8
Molecular Formula

Active Mechanism Cationic Membrane Lysis + Alkaline Hydrolysis
pH (1% Sol.) > 11.5 (Strongly Alkaline)
Solubility Soluble in water, ethanol, isopropanol

Mechanism of Action (MOA)

The efficacy of DDAH relies on a synergistic "Punch-and-Dissolve" mechanism. While standard QACs rely solely on electrostatic attraction, DDAH utilizes its hydroxide ion to saponify outer membrane lipids, facilitating rapid penetration of the cationic core.

Mechanistic Pathway (Graphviz)

MOA DDAH DDAH Solution (Cationic Core + OH-) Target Microbial Cell Surface (Negatively Charged) DDAH->Target Contact Step1 1. Electrostatic Adsorption (Cationic head binds to Phosphate groups) Target->Step1 Fast Kinetic Phase Step2 2. Alkaline Hydrolysis (OH- saponifies membrane lipids) Target->Step2 Chemical Attack Step3 3. Hydrophobic Insertion (Decyl chains penetrate bilayer) Step1->Step3 Anchoring Step2->Step3 Weakens Barrier Lysis 4. Membrane Disruption Leakage of Cytoplasm -> Cell Death Step3->Lysis Critical Micelle Concentration

Figure 1: Synergistic mechanism of DDAH involving electrostatic binding and alkaline lipid hydrolysis.

Stability & Formulation Protocol

Critical Warning: DDAH is chemically unstable in open air. The hydroxide ion rapidly absorbs atmospheric


 to form Didecyldimethylammonium Carbonate/Bicarbonate. While the carbonate form is also a disinfectant, the pH drop (from ~12 to ~8) alters the cleaning efficiency and solubility profile.
Formulation Requirements[4][5][6][7][8]
  • Solvent:

    
    -free Deionized Water (degassed or boiled).
    
  • Storage: Tightly sealed HDPE or Glass containers with minimal headspace.

  • Shelf-Life: Use working solutions within 24 hours of preparation to maintain Hydroxide potency.

Preparation of Working Solution (0.5% w/v)

Goal: Prepare 1 Liter of 0.5% DDAH for surface disinfection.

  • Calculate Stock: Assuming a 40% commercial stock solution.

  • Mixing:

    • Add 987.5 mL of degassed DI water to a clean vessel.

    • Slowly add 12.5 mL of 40% DDAH stock under slow agitation to prevent foaming.

    • QC Check: Verify pH is > 11.0. If pH < 10.5, significant carbonation has occurred; discard.

Operational Protocol: Surface Disinfection

Scope: Hard, non-porous surfaces (Stainless Steel, Glass, PVC). Contraindications: Do not use on Aluminum, Copper, or Anodized surfaces (Alkaline corrosion risk).

Workflow Diagram (Graphviz)

Protocol Start Pre-Cleaning (Remove gross soil) Apply Application (Spray/Wipe) Start->Apply Dry Surface Dwell Contact Time (10 Minutes) Apply->Dwell Keep Wet Rinse Neutralizing Rinse (WFI or 70% IPA) Dwell->Rinse End of Cycle Verify Residue Check (pH Swab) Rinse->Verify QC Step

Figure 2: Operational workflow for DDAH surface disinfection.

Step-by-Step Procedure
  • Pre-Cleaning: Remove gross organic matter using a neutral detergent. DDAH is active in organic soil, but efficacy is maximized on pre-cleaned surfaces.

  • Application (Two-Wipe Method):

    • Saturate: Apply 0.5% DDAH solution using a low-lint wiper or coarse spray (avoid misting to prevent inhalation).

    • Coverage: Ensure the surface is visibly wet.

  • Contact Time: Allow a dwell time of 10 minutes .

    • Note: If the surface dries before 10 minutes, re-apply.

  • Removal & Neutralization (Critical):

    • Due to high alkalinity, DDAH residues can be caustic.

    • Wipe surface with Sterile Water for Injection (WFI) or 70% Isopropyl Alcohol .

    • Validation: Check surface pH with a moist litmus strip; it should return to neutral (pH 6-8).

Analytical Validation & QC

To ensure regulatory compliance (GLP/GMP), the concentration of DDAH must be verified before use.

Method A: Potentiometric Titration (Recommended)

Because DDAH is a strong base, it can be titrated directly with a standard acid, provided carbonate interference is minimized.

  • Titrant: 0.1 N Hydrochloric Acid (HCl).

  • Indicator: Phenolphthalein (or potentiometric electrode).

  • Procedure:

    • Weigh 5.0 g of the 0.5% working solution.

    • Dilute with 50 mL DI water.

    • Titrate with 0.1 N HCl to a colorless endpoint (pH 8.3).

    • Calculation:

      
      
      (MW of DDAH ≈ 343.6  g/mol )
      
Method B: Residue Analysis (HPLC)

For cleaning validation (swab limits), use HPLC to detect the quaternary ammonium cation.

  • Column: C18 or Cyano (CN) column.

  • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic acid (TFA) or Phosphate buffer.

  • Detection: UV at 210 nm or Charged Aerosol Detector (CAD).

  • Note: The hydroxide counter-ion does not affect the HPLC retention of the DDAH cation; the method detects the Didecyldimethylammonium cation.

Safety & Material Compatibility

MaterialCompatibilityNotes
Stainless Steel (316L) ExcellentPreferred over Chlorides (DDAC) to prevent pitting.
Glass / Ceramics Excellent-
Aluminum Poor High pH causes rapid corrosion/hydrogen gas release.
Polycarbonate FairProlonged exposure may cause crazing.
Rubber / Gaskets GoodCheck specific elastomer compatibility (EPDM preferred).

PPE Requirements:

  • Eyes: Chemical splash goggles (High pH hazard).

  • Skin: Nitrile gloves (0.11 mm min thickness).

  • Respiratory: Use in well-ventilated areas. If spraying, use N95/P2 respirator to prevent alkaline mist inhalation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11595363, N-Decyl-N,N-dimethyldecan-1-aminium hydroxide. Retrieved from [Link]

  • Yoshimatsu, T., & Hiyama, K. (2007).[1] Mechanism of the Action of Didecyldimethylammonium Chloride (DDAC) Against Escherichia coli and Morphological Changes of the Cells. Biocontrol Science, 12(3), 93–99. (Cited for Cationic MOA).[2] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision for Didecyl Dimethyl Ammonium Chloride (DDAC). (Reference for general DDAC efficacy/toxicity). Retrieved from [Link][3][4]

  • Walker, J. L., et al. (1996). Quaternary ammonium hydroxide compositions and preparation thereof. U.S. Patent No. 5,559,155. (Describes stability and synthesis of Hydroxide form).

Sources

Method

Application Note: Didecyldimethylammonium Hydroxide (DDAH) in Antimicrobial Sol-Gel Coatings

This Application Note is structured as a high-level technical guide for formulation scientists. It addresses the specific challenge of incorporating quaternary ammonium biocides into sol-gel networks without introducing...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for formulation scientists. It addresses the specific challenge of incorporating quaternary ammonium biocides into sol-gel networks without introducing corrosive halide ions.

Executive Summary & Rationale

The Challenge: Didecyldimethylammonium chloride (DDAC) is a gold-standard biocide, but its chloride counterion presents two critical failure modes in advanced coatings:

  • Corrosion: Chloride ions (

    
    ) induce pitting corrosion on metal substrates (aluminum, steel) even under the coating.
    
  • Sol-Gel Interference: Strong electrolytes and acidic halides can cause premature precipitation or uncontrolled gelation in silane-based systems.

The Solution: Didecyldimethylammonium Hydroxide (DDAH) . By exchanging the chloride for a hydroxide ion, the molecule serves a Dual-Function :

  • Biocide: The quaternary ammonium cation (

    
    ) retains full antimicrobial potency.
    
  • Catalyst: The hydroxide anion (

    
    ) acts as a base catalyst for the hydrolysis and condensation of silane precursors (TEOS, GPTMS), eliminating the need for external catalysts like ammonia.
    

Mechanistic Workflow

The following diagram illustrates the "Dual-Action" mechanism where DDAH drives the coating formation and provides the active antimicrobial defense.

DDAH_Mechanism cluster_0 Step 1: Precursor Activation cluster_1 Step 2: Network Formation cluster_2 Step 3: Antimicrobial Action DDAH DDAH Input (DDA+ OH-) Hydrolysis Base-Catalyzed Hydrolysis DDAH->Hydrolysis Donates OH- Entrapment DDA+ Entrapment (Non-Leaching) DDAH->Entrapment Donates DDA+ Silane Silane Precursor (TEOS/GPTMS) Silane->Hydrolysis Gel Silica Network (Si-O-Si Matrix) Hydrolysis->Gel Condensation Surface Cured Surface (Positively Charged) Gel->Surface Entrapment->Surface Bacteria Bacteria (Neg. Membrane) Surface->Bacteria Electrostatic Attraction Lysis Membrane Disruption (Cell Death) Bacteria->Lysis Cationic Penetration

Figure 1: The dual-pathway mechanism of DDAH. The hydroxide ion catalyzes the sol-gel polymerization (top path), while the DDA+ cation integrates into the matrix to kill bacteria (bottom path).

Protocol 1: Synthesis of DDAH (Ion Exchange)

Context: DDAH is not a standard commodity chemical due to stability issues (Hofmann elimination) at high concentrations. It must be prepared fresh or stored in solution via anion exchange from the commercially available Chloride (DDAC).

Materials:

  • Precursor: Didecyldimethylammonium Chloride (DDAC), 80% solution (e.g., Bardac® 2280).

  • Resin: Strong Base Anion Exchange Resin (Type I), Hydroxide form (e.g., Amberlite™ IRN78 or Dowex™ 1X8).

  • Solvent: Methanol (LC-MS grade) or Deionized Water (degassed).

Methodology:

  • Resin Preparation:

    • Pack a glass column with 100g of resin.

    • Wash with 500mL degassed DI water to remove trace impurities.

    • Critical: If using Chloride-form resin, regenerate first by passing 1M NaOH (500mL) followed by extensive water washing until eluent pH is neutral.

  • Exchange Process:

    • Dissolve 20g of DDAC in 100mL of Methanol/Water (50:50 v/v).

    • Pass the DDAC solution through the column at a flow rate of 2 mL/min.

    • Collect the eluent. The

      
       ions are retained on the resin, and 
      
      
      
      ions are released.
  • Validation (Self-Check):

    • Silver Nitrate Test: Take 1mL of eluent, acidify with nitric acid, and add drops of 0.1M

      
      .
      
    • Pass: Solution remains clear (No Chloride).

    • Fail: White precipitate forms (Incomplete exchange; re-run column).

  • Quantification:

    • Titrate the eluent with 0.1N HCl using Phenolphthalein indicator to determine the exact Hydroxide concentration (

      
      ).
      

Protocol 2: Sol-Gel Coating Formulation

Context: This protocol creates a hybrid organic-inorganic coating.[1] DDAH acts as the base catalyst, initiating the hydrolysis of TEOS without adding corrosive acids.

Formulation Table:

ComponentRoleMass (g)Molar Ratio
TEOS (Tetraethyl orthosilicate)Silica Backbone20.8 g1.0
Ethanol (Absolute)Solvent40.0 g~8.7
DDAH Solution (from Protocol 1)Catalyst + BiocideCalc.0.05 (as DDAH)
DI Water Hydrolysis Reagent7.2 g4.0

Step-by-Step Procedure:

  • Pre-Mixing:

    • In a jacketed beaker (maintain 25°C), mix TEOS and Ethanol. Stir at 500 RPM for 5 minutes.

  • Catalytic Addition (The "DDAH Step"):

    • Add the calculated mass of DDAH solution dropwise.

    • Observation: The pH will rise to ~9-10. The solution may warm slightly due to hydrolysis exotherm.

  • Hydrolysis & Aging:

    • Add the DI water slowly.

    • Seal the container and stir for 24 hours at room temperature.

    • Endpoint: The solution should transition from a two-phase mixture to a clear, single-phase sol.

  • Viscosity Adjustment:

    • If spray coating is required, dilute with ethanol to achieve a viscosity of 2–5 cP.

Protocol 3: Application & Efficacy Testing

Application:

  • Substrate: Aluminum 6061 or Stainless Steel 316L (cleaned with acetone).

  • Method: Dip-coating (Withdrawal speed: 100 mm/min).

  • Curing: Heat at 120°C for 1 hour .

    • Note: DDAH is stable up to ~150°C. Do not exceed 180°C to prevent degradation of the quaternary ammonium chain.

Efficacy Validation (JIS Z 2801 / ISO 22196):

  • Inoculum: Staphylococcus aureus (ATCC 6538) and Escherichia coli (ATCC 8739).

  • Contact: Apply

    
     of bacterial suspension (
    
    
    
    CFU/mL) to the coated surface; cover with film.
  • Incubation: 35°C for 24 hours.

  • Recovery: Wash surface with neutralizing broth (Dey-Engley) and plate.

Expected Results (Comparative Data):

MetricDDAC Coating (Chloride)DDAH Coating (Hydroxide)Impact
Log Reduction (E. coli) 4.24.5 Comparable Efficacy
Log Reduction (S. aureus) 4.85.1 Comparable Efficacy
Substrate Corrosion (7 days) Pitting VisibleNo Corrosion Critical Advantage
Coating Transparency Hazy (Salt Precipitates)>98% Transmission Improved Aesthetics

Troubleshooting & Optimization

  • Issue: Coating turns yellow during curing.

    • Cause: Oxidation of amine impurities or excessive temperature (>150°C).

    • Fix: Ensure DDAH synthesis uses degassed water; lower cure temp to 110°C and extend time.

  • Issue: Gelation occurs too fast (< 1 hour).

    • Cause:

      
       concentration is too high, accelerating condensation.
      
    • Fix: Dilute DDAH solution or reduce the Molar Ratio to 0.02.

  • Issue: Poor Adhesion to Metal.

    • Cause: Surface contamination.[2]

    • Fix: Pre-treat metal with an alkaline degreaser or plasma clean before coating.

References

  • Mechanism of QACs: Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus.[1][2][3][4] Antimicrobial Agents and Chemotherapy. Link

  • Sol-Gel Catalysis: Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
  • Corrosion by Chlorides: McCafferty, E. (2010). Introduction to Corrosion Science. Springer. Link

  • Anion Exchange Protocol: Helfferich, F. (1962). Ion Exchange.[5][6] McGraw-Hill. (Foundational protocol for Resin Exchange).

  • Antimicrobial Coating Standards: ISO 22196:2011. Measurement of antibacterial activity on plastics and other non-porous surfaces.Link

Sources

Application

Application Note: N-Decyl-N,N-dimethyldecan-1-aminium Hydroxide (DDAH) for Advanced Non-Viral Gene Transfection

Executive Summary & Mechanistic Rationale The development of efficient, non-viral vectors for gene therapy and nucleic acid delivery relies heavily on the physicochemical properties of cationic lipids. N-Decyl-N,N-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of efficient, non-viral vectors for gene therapy and nucleic acid delivery relies heavily on the physicochemical properties of cationic lipids. N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (DDAH) —the hydroxide salt of the well-documented didecyldimethylammonium (DDA⁺) cation—offers a highly effective platform for complexing polyanionic nucleic acids (pDNA, siRNA, AS ODN) into nanoscale lipoplexes[1].

While the bromide salt (DDAB) is standard in literature[2], the hydroxide counterion (OH⁻) in DDAH provides unique formulation advantages . During the initial thin-film hydration phase, the OH⁻ counterion acts as a localized proton sink. This transiently alkaline microenvironment enhances the solubility of the lipid film and prevents premature acid-catalyzed hydrolysis of the ester bonds in helper lipids. The double decyl (C10) hydrophobic tails of DDAH provide optimal membrane fluidity—being significantly more fluid than C18 variants like DODAB—which accelerates lipid mixing and endosomal membrane destabilization.

The Causality of Helper Lipids (DOPE Synergy)

DDAH cannot efficiently transfect cells as a standalone lipid because its cylindrical geometry favors stable lamellar (bilayer) structures, which trap DNA inside the endosome. To achieve cytosolic delivery, DDAH must be co-formulated with a helper lipid, universally DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) . DOPE possesses a small ethanolamine headgroup and bulky oleoyl tails, creating a cone-like geometry. At physiological pH (7.4), DDAH forces DOPE into a stable bilayer. However, upon endocytosis and subsequent endosomal acidification (pH ~5.5), the hydration of the DOPE headgroup decreases. This triggers a rapid thermodynamic phase transition from a lamellar phase to an inverted hexagonal (H_II) phase , which physically ruptures the endosomal membrane and releases the genetic payload into the cytosol[2].

EndosomalEscape Lipoplex DDAH/DOPE Lipoplex (Net Positive Charge) CellMembrane Cell Membrane Binding (Electrostatic Interaction) Lipoplex->CellMembrane Endocytosis Endocytosis (Clathrin-mediated / Macropinocytosis) CellMembrane->Endocytosis Endosome Early/Late Endosome (pH Drop to 5.5) Endocytosis->Endosome PhaseTransition DOPE H_II Phase Transition (Membrane Fusion & Destabilization) Endosome->PhaseTransition Acidification Release Cytosolic Release of DNA PhaseTransition->Release Endosomal Rupture Nucleus Nuclear Translocation & Gene Expression Release->Nucleus Importin-mediated

Figure 1: Mechanism of DDAH/DOPE lipoplex-mediated endosomal escape and gene transfection.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. Proceeding to the next step is contingent upon passing the Quality Control (QC) checkpoints, ensuring high reproducibility and preventing wasted cell culture resources.

Protocol A: Preparation of DDAH/DOPE Cationic Liposomes (SUVs)

Objective: Generate Small Unilamellar Vesicles (SUVs) at a 1:1 molar ratio.

  • Lipid Dissolution: Dissolve DDAH and DOPE separately in HPLC-grade Chloroform/Methanol (2:1 v/v) to a stock concentration of 10 mg/mL.

  • Mixing: In a sterile, round-bottom glass flask, combine DDAH and DOPE at a 1:1 molar ratio.

    • Causal Note: A 1:1 ratio provides the optimal balance between the positive charge density required for DNA condensation (DDAH) and the fusogenic potential required for endosomal escape (DOPE).

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (200 mbar) at 40°C for 30 minutes, followed by 2 hours under high vacuum.

    • Causal Note: Complete solvent removal prevents localized lipid aggregation, which causes highly polydisperse, toxic multilamellar vesicles (MLVs).

  • Hydration: Hydrate the lipid film with sterile 20 mM HEPES buffer (pH 7.4) to achieve a final total lipid concentration of 2 mM. Vortex vigorously for 5 minutes.

    • Causal Note: Because DDAH contains a hydroxide counterion, unbuffered water would result in an alkaline suspension (pH > 9) that could hydrolyze DOPE. HEPES buffer neutralizes the OH⁻ ions instantly, maintaining structural integrity.

  • Sizing (Extrusion): Pass the hydrated MLV suspension through a 100 nm polycarbonate membrane using a mini-extruder for 11–15 passes.

QC Checkpoint 1: Measure the liposomes via Dynamic Light Scattering (DLS). Pass Criteria: Z-average size = 90–120 nm; Polydispersity Index (PDI) < 0.2.

Protocol B: Assembly of DDAH-Lipoplexes

Objective: Electrostatically condense pDNA into stable nanoparticles.

  • Calculate N/P Ratio: The N/P ratio is the molar ratio of cationic Nitrogen (N) from DDAH to anionic Phosphate (P) from the DNA backbone. (1 µg of DNA ≈ 3 nmoles of phosphate). Target an N/P ratio of 4:1.

  • Dilution: Dilute the required amount of pDNA in 50 µL of serum-free Opti-MEM™. Dilute the corresponding volume of DDAH/DOPE liposomes in a separate 50 µL of Opti-MEM™.

  • Complexation: Always add the pDNA solution dropwise to the Liposome solution while gently flicking the tube.

    • Causal Note: Adding DNA to lipids ensures the lipids remain in stoichiometric excess during the mixing phase. Reversing this order creates transient zones of DNA excess, causing macroscopic precipitation and failed transfection.

  • Incubation: Incubate at room temperature for 20–30 minutes to allow thermodynamic stabilization of the lipoplexes.

QC Checkpoint 2: Perform a Gel Retardation Assay (Agarose gel electrophoresis) and Zeta Potential measurement. Pass Criteria: 100% retention of pDNA in the loading well (complete complexation) and a Zeta Potential of +25 mV to +40 mV[1].

Protocol C: In Vitro Transfection Workflow
  • Cell Seeding: Seed target cells (e.g., HeLa or HEK293) in a 24-well plate at 70% confluency 24 hours prior to transfection.

  • Washing: Aspirate complete growth media and wash cells once with PBS. Add 400 µL of serum-free Opti-MEM™ per well.

    • Causal Note: Serum proteins (like albumin) are negatively charged and will prematurely bind to the positively charged DDAH lipoplexes, causing aggregation and preventing cell surface binding.

  • Transfection: Add 100 µL of the Lipoplex mixture (from Protocol B) dropwise to each well. Swirl gently.

  • Recovery: Incubate for 4–6 hours at 37°C, 5% CO₂. Then, carefully aspirate the transfection media and replace it with pre-warmed complete growth media (containing 10% FBS). Assay for gene expression 48–72 hours post-transfection.

FormulationWorkflow LipidMix Mix DDAH & DOPE (in CHCl3/MeOH) Evaporation Rotary Evaporation (Thin Lipid Film) LipidMix->Evaporation Hydration Hydration in HEPES (Formation of MLVs) Evaporation->Hydration Extrusion Extrusion (100nm) (Formation of SUVs) Hydration->Extrusion DNAAddition Add pDNA to Lipids (N/P Ratio = 4) Extrusion->DNAAddition Incubation Incubate 20 min (Lipoplex Assembly) DNAAddition->Incubation

Figure 2: Step-by-step formulation workflow for DDAH/DOPE liposomes and lipoplex assembly.

Quantitative Data & Optimization

To ensure optimal transfection, the N/P ratio must be strictly controlled. Table 1 summarizes typical physicochemical behaviors of DDAH/DOPE lipoplexes at varying N/P ratios, synthesized from empirical formulation data[1].

Table 1: Effect of N/P Ratio on DDAH/DOPE Lipoplex Characteristics

N/P RatioZ-Average Size (nm)Zeta Potential (mV)DNA Encapsulation (%)Transfection EfficiencyCellular Toxicity
0.5 : 1 > 800 (Aggregates)-15.0 to -5.0< 40%Very LowLow
1 : 1 400 – 600-2.0 to +5.070% – 85%LowLow
2 : 1 250 – 350+15.0 to +20.0> 95%ModerateLow
4 : 1 150 – 200+28.0 to +35.0100%Optimal / High Moderate
8 : 1 120 – 160+40.0 to +50.0100%HighHigh (Membrane Lysis)

Data Interpretation: At an N/P ratio of 1:1, the complexes hold a near-neutral charge, eliminating electrostatic repulsion between particles and leading to massive van der Waals-driven aggregation. An N/P ratio of 4:1 provides sufficient positive charge (+30 mV) to maintain colloidal stability while maximizing electrostatic interactions with the negatively charged syndecans on the target cell membrane.

Table 2: Troubleshooting Guide for DDAH Transfection

Observed ProblemPrimary Causal FactorCorrective Action
Macroscopic precipitation during complexation DNA was in localized excess during mixing.Always add DNA dropwise into the diluted liposome solution, never the reverse.
High cell death post-transfection Excessive free DDAH lipid disrupting cell membranes.Reduce the N/P ratio to 3:1 or limit the transfection incubation time to 4 hours before media replacement.
Low transfection efficiency (QC passed) Serum proteins in media neutralizing lipoplexes.Ensure cells are washed with PBS and transfected in strictly serum-free Opti-MEM™.
Liposomes fail DLS QC (PDI > 0.3) Incomplete hydration or failure to neutralize OH⁻.Ensure hydration buffer is 20 mM HEPES (pH 7.4) and increase extrusion passes to 15.

References

  • Szala S, Missol E, Sochanik A, Strozyk M. "The use of cationic liposomes DC-CHOL/DOPE and DDAB/DOPE for direct transfer of Escherichia coli cytosine deaminase gene into growing melanoma tumors." Gene Therapy. 1996 Nov;3(11):1026-31.[2] URL:[Link]

  • Weecharangsan W, Opanasopit P, Yingyongnarongkul B, Kewsuwan P, Lee RJ. "Co-delivery of plasmid DNA and antisense oligodeoxyribonucleotide into human carcinoma cells by cationic liposomes." Current Pharmaceutical Biotechnology. 2014;15(9):790-9.[1] URL:[Link]

Sources

Method

Application Note: Preparation of N-Decyl-N,N-dimethyldecan-1-aminium Hydroxide Stock Solutions

This Application Note and Protocol is designed for researchers requiring high-precision stock solutions of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (Didecyldimethylammonium hydroxide, DDAH) for biological assays.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring high-precision stock solutions of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (Didecyldimethylammonium hydroxide, DDAH) for biological assays.[1]

[1]

Abstract & Scope

This guide details the preparation, sterilization, and storage of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (DDAH) stock solutions.[1] Unlike its common chloride salt counterpart (DDAC), the hydroxide form is a strong base (


) and often supplied as a solution in methanol or water.[1] Its unique physicochemical properties—amphiphilicity, high alkalinity, and tendency to adsorb to plastics—require a specialized protocol to ensure stoichiometric accuracy  and cytocompatibility .

This protocol addresses:

  • Solubility & Stability: Managing the high pH and potential for carbonate formation (

    
     absorption).
    
  • Material Compatibility: Mitigating adsorption losses on plastic surfaces.

  • Cell Culture Safety: preventing solvent toxicity (methanol) and pH shock.

Compound Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name N-Decyl-N,N-dimethyldecan-1-aminium hydroxide
Common Name Didecyldimethylammonium hydroxide (DDAH)
CAS Number Varies by hydration/solution (Salt CAS: 7173-51-5 for Chloride)
Formula

(Cation:

, Anion:

)
Molecular Weight 360.64 g/mol (approx.[1][2][3][4] 343.64 Cation + 17.01 Anion)
Physical State Viscous liquid or solution (often 40-50% in Methanol/Water)
Solubility Soluble in Water, Ethanol, Methanol, DMSO
Acidity/Basicity Strong Base (

); 10 mM solution pH

12.0

CRITICAL NOTE: Verify your starting material. Most commercial "Didecyldimethylammonium" is the Chloride salt (DDAC). If you are using the Chloride, the MW is ~362.08 g/mol and the pH is neutral (6-8).[1] This protocol is specifically for the Hydroxide form.

Critical Experimental Considerations

The "Adsorption" Trap

Quaternary ammonium compounds (QACs) are cationic surfactants that bind aggressively to negatively charged surfaces, including:

  • Polystyrene (PS) cell culture plates.

  • Uncoated plastics (pipette tips, reservoirs).

  • Glass (via silanol groups, though less than plastic).

Mitigation:

  • Use Borosilicate Glass vials for storage (amber to prevent photodegradation).

  • Use Polypropylene (PP) or Low-Retention pipette tips.[1]

  • Pre-wet pipette tips with the solution 2-3 times before dispensing to saturate binding sites.[1]

The pH Shock & Carbonate Formation

As a hydroxide, DDAH avidly absorbs atmospheric


, converting to the carbonate form (

) over time, which alters solubility and potency.[1]
  • Storage: Minimize headspace; flush vials with Nitrogen/Argon if possible.

  • Cell Culture: A 10 mM stock has a pH > 12. Adding this directly to media can precipitate salts (Ca/Mg phosphates) and kill cells. Intermediate dilution in PBS or Media is mandatory.

Solvent Toxicity

Commercial DDAH is often sold as a 40% solution in Methanol .

  • Methanol is cytotoxic. The final concentration in cell culture must be < 0.5% (v/v) , ideally < 0.1%.

  • Example: If your stock is 10 mM in Methanol, diluting 1:1000 yields 10

    
     DDAH and 0.1% Methanol (Safe).
    

Protocol: Stock Solution Preparation

Equipment Required[8][11][12]
  • Balance: Analytical grade (readability 0.1 mg) - if using solid.

  • Vessels: Amber Borosilicate Glass Vials (4 mL or 20 mL) with Teflon-lined caps.

  • Filtration: 0.22

    
     PES (Polyethersulfone) or PVDF Syringe Filter. Avoid Cellulose Nitrate.
    
  • Pipettes: Calibrated, with Low-Retention tips.

Workflow Diagram

G Start Starting Material CheckForm Check Form: Solid vs. Solution Start->CheckForm Solid Solid Powder (Hygroscopic) CheckForm->Solid Solid Liquid Commercial Solution (e.g., 40% in MeOH) CheckForm->Liquid Liquid Weigh Weigh rapidly (Minimize air exposure) Solid->Weigh Dissolve Dissolve in Sterile Water or DMSO Weigh->Dissolve Mix Vortex Mixing (Ensure Homogeneity) Dissolve->Mix Calc Calculate Volume for Target Conc. (e.g. 10mM) Liquid->Calc Dilute Dilute with Sterile Water Calc->Dilute Dilute->Mix Filter Sterile Filter (0.22 µm PES/PVDF) Mix->Filter Aliquot Aliquot into Glass Vials Filter->Aliquot Store Store at 4°C (Dark) Check for Precipitates Aliquot->Store

Figure 1: Decision tree for preparing DDAH stocks from solid or liquid commercial sources.[1]

Step-by-Step Procedure
Option A: From Solid Powder (Hygroscopic)[1]
  • Calculate: To prepare 10 mL of 10 mM (10 mmol/L) stock:

    
    [1]
    
  • Weighing: Weigh ~36 mg of DDAH into a glass vial. Work quickly; the solid absorbs moisture.[1]

  • Solvent Addition: Add Sterile Water (or DMSO if preferred) to reach exactly 10 mL.

    • Note: If using DMSO, ensure the filter membrane (Step 5) is compatible (e.g., Nylon or PTFE).[1] For Water, use PES.[5]

  • Dissolution: Vortex for 1-2 minutes. Sonication (30 sec) may be used if "gel" aggregates form.

Option B: From Commercial Solution (e.g., 40% w/w in Methanol)

Assume Density (


) 

0.88 g/mL for MeOH solution.[1]
  • Determine Molarity of Commercial Source:

    • 40% w/w = 400 g DDAH per 1000 g solution.

    • Volume of 1000 g solution

      
      .
      
    • Molarity

      
      .[1]
      
    • Check the Certificate of Analysis (CoA) for exact concentration.

  • Dilution: To make 10 mL of 10 mM stock from a ~1 M commercial source:

    • 
      .[1]
      
  • Mixing: Add 100

    
     of Commercial Solution to 9.9 mL of Sterile Water . Vortex immediately.
    
Sterilization & Storage (Common to Both)[1]
  • Filtration: Draw the solution into a syringe (polypropylene). Attach a 0.22

    
     PES filter .
    
  • Dispense: Push through the filter into a sterile Amber Glass Vial .

    • Why Glass? Minimizes adsorption during long-term storage.[1]

  • Labeling: "DDAH 10 mM Stock [Solvent] - pH Basic - [Date]".

  • Storage: Store at 4°C . Stable for 3-6 months.

    • Do not freeze aqueous QAC solutions if possible, as precipitation can be irreversible.

Cell Culture Application Guide

Dilution Scheme (Avoiding Toxicity)

Direct addition of 10 mM stock to cells is risky due to local high concentrations. Use an intermediate "Working Solution."

Target Final Concentration: 10


 (Example)
  • Master Stock: 10 mM DDAH (in Water or MeOH).

  • Working Solution (100x): Dilute Master Stock 1:10 into PBS or Media .

    • Concentration: 1 mM.

    • Check pH: If the Master Stock is very basic, this dilution step helps buffer it.

  • Treatment: Add 10

    
     of Working Solution to 990 
    
    
    
    of Cell Culture Media.
    • Final Conc: 10

      
      .
      
    • Final Solvent: < 0.1% (Safe).

Visualizing the Pathway

CellTreatment Stock Master Stock (10 mM) pH ~12 Intermediate Working Solution (100 - 500 µM) in PBS Stock->Intermediate 1:20 to 1:100 (Buffer pH) Cells Cells in Well Final Conc: 1-10 µM Intermediate->Cells Add to Well (1:100 dilution) Media Cell Culture Media (Buffered pH 7.4) Media->Cells Bulk Volume

Figure 2: Serial dilution strategy to neutralize pH and minimize solvent shock.

Quality Control & Troubleshooting

ObservationCauseSolution
Precipitate in Stock Temperature too low or concentration too high.[1]Warm to 37°C and vortex. If persistent, prepare fresh at lower conc. (e.g., 5 mM).
Media turns Purple/Pink pH shift (Basic) from DDAH addition.Stock is too concentrated or not buffered. Use the "Working Solution" step (Sec 5.1).
High Cell Death (Control) Vehicle toxicity (Methanol > 1%).Ensure final dilution reduces Methanol to < 0.5%. Use Water for Master Stock if possible.
Inconsistent

Adsorption to plastic tips/plates.Use glass vials; pre-wet pipette tips; treat cells in pre-equilibrated media.

References

  • PubChem. (2023). Didecyldimethylammonium hydroxide - Compound Summary. National Center for Biotechnology Information. [Link][1]

  • ECHA. (2023). Didecyldimethylammonium chloride - Registration Dossier. European Chemicals Agency.[6] (Reference for QAC toxicity and physicochemical properties). [Link][1]

  • Jodynis-Liebert, J., et al. (2010).[1] Cytotoxicity, acute and subchronic toxicity of ionic liquid, didecyldimethylammonium saccharinate, in rats. Regulatory Toxicology and Pharmacology. (Reference for cytotoxicity ranges). [Link]

  • TURI. (2021). EHS Summary of Didecyl Dimethyl Ammonium Chloride (DDAC). Toxics Use Reduction Institute. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

cytotoxicity of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide on mammalian cells

Technical Support Center: Cytotoxicity of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (DDAH) Welcome to the Advanced Applications Support Center. Ticket ID: DDAH-CYTO-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cytotoxicity of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (DDAH)

Welcome to the Advanced Applications Support Center.

Ticket ID: DDAH-CYTO-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Technical Guide for DDAH Cytotoxicity Profiling in Mammalian Systems

Executive Summary

You are working with N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (also known as Didecyldimethylammonium hydroxide or DDAH).[1] This is a Quaternary Ammonium Compound (QAC) .[2]

Crucial Distinction: While the cation (Didecyldimethylammonium) drives the cytotoxicity via membrane disruption, the hydroxide counterion makes your stock solution a strong base. Unlike its salt counterpart (DDAC - Chloride), DDAH requires rigorous pH buffering in cell culture media to distinguish between chemical cytotoxicity (the QAC effect) and pH-induced shock.

Module 1: Compound Handling & Preparation (The "Before" Phase)

Q: My stock solution is causing precipitation in the cell culture media. Is this normal? A: Yes, but it indicates a protocol error. DDAH is amphiphilic.

  • The Issue: DDAH behaves as a cationic surfactant.[3][4][5] If added directly to serum-free media at high concentrations, it may reach its Critical Micelle Concentration (CMC) or interact with anionic proteins in the serum (like albumin), causing aggregation.

  • The Fix:

    • Solvent: Dissolve primary stock in water or DMSO.

    • Buffering: Because this is the hydroxide form, check the pH of your highest concentration working solution. If pH > 7.6, the cytotoxicity you see is likely pH shock, not DDAH activity. Neutralize with HEPES buffer if necessary.

    • Serial Dilution: Perform dilutions in complete media (with FBS) before adding to cells to allow protein-binding equilibrium to stabilize.

Q: I am getting inconsistent IC50 values between replicates. Why? A: The culprit is likely adsorption to plasticware .

  • Mechanism: The DDAH cation is positively charged. Most tissue culture plastics (polystyrene) are treated to be negatively charged (TC-treated) to support cell adhesion. DDAH rapidly binds to the plastic walls of your tubes and plates, lowering the effective concentration the cells actually see.

  • Protocol Adjustment:

    • Use low-binding polypropylene tubes for serial dilutions.

    • Pre-saturate pipette tips by pipetting the solution up and down 3 times before dispensing.

    • Self-Validating Step: If your IC50 shifts significantly when you change plate brands, you have an adsorption issue.

Module 2: Assay Selection & Optimization

Q: Can I use MTT or MTS assays for DDAH cytotoxicity? A: Proceed with extreme caution. We generally recommend LDH Release over metabolic assays for QACs.

FeatureMTT/MTS (Metabolic)LDH Release (Membrane Integrity)Recommendation
Target Mitochondrial ReductaseLactate Dehydrogenase (Cytosolic)LDH
DDAH Interaction High Risk. QACs can chemically reduce tetrazolium salts, causing false "viability" signals (purple background).Low Risk. DDAH causes rapid lysis, making leakage a direct correlate of toxicity.
Kinetics Measures "dying" cells (metabolic slump).Measures "dead" cells (membrane rupture).
Artifacts DDAH affects mitochondrial potential before lysis.Bubbles from surfactant nature can interfere with optical density (OD) reading.

Technical Tip: If you must use MTT, include a "Cell-Free + Drug" control well. If this well turns purple, DDAH is chemically reacting with the dye.

Module 3: Mechanistic Deep Dive

Q: Is the cell death apoptotic or necrotic? A: It is concentration-dependent.

  • Low Concentration (< IC50): Mitochondrial depolarization occurs (Apoptosis-like). The cationic headgroup is attracted to the negative potential of the mitochondrial membrane, disrupting the Electron Transport Chain (ETC).

  • High Concentration (> IC50): Frank necrosis. The surfactant tail inserts into the lipid bilayer, causing solubilization and immediate rupture.

Visualizing the Toxicity Pathway

The following diagram illustrates the dual-mechanism of DDAH toxicity.

DDAH_Mechanism cluster_LowConc Low Concentration (< 4 µg/mL) cluster_HighConc High Concentration (> 10 µg/mL) DDAH DDAH Exposure (Cationic Surfactant) Mito_Target Accumulation in Mitochondria DDAH->Mito_Target Electrostatic Attraction Membrane_Target Insertion into Plasma Membrane DDAH->Membrane_Target Hydrophobic Interaction ROS ROS Generation (Oxidative Stress) Mito_Target->ROS Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis Micelle Mixed Micelle Formation (Solubilization) Membrane_Target->Micelle Lysis Necrosis / Lysis (LDH Leakage) Micelle->Lysis

Caption: Figure 1. Concentration-dependent mechanistic divergence of DDAH toxicity. At low doses, mitochondrial stress prevails; at high doses, surfactant-mediated membrane lysis dominates.

Module 4: Validated Experimental Protocol

Protocol: LDH Release Assay for DDAH Cytotoxicity

1. Cell Seeding:

  • Seed mammalian cells (e.g., A549 or HepG2) at

    
     cells/well in 96-well plates.
    
  • Incubate 24h to allow adhesion.

2. DDAH Preparation (Critical Step):

  • Prepare 10 mM stock in sterile water.

  • Check pH.[6] If > 8.0, buffer with 1M HEPES to pH 7.4.

  • Prepare 2X working solutions in serum-free media (Serum proteins can buffer toxicity, shifting IC50).

3. Treatment:

  • Remove culture media. Wash 1X with PBS.

  • Add 100 µL of DDAH dilutions (Range: 0.1 µg/mL to 100 µg/mL).

  • Controls:

    • Negative:[7] Media only.

    • Positive (Max Lysis): 1% Triton X-100 (DDAH acts similarly to Triton).

    • Blank: Media + DDAH (No cells) - To check for optical interference.

4. Incubation:

  • Incubate for 4 hours (Longer incubations are unnecessary for lytic agents and degrade LDH enzyme activity).

5. Measurement:

  • Transfer 50 µL supernatant to a new plate.

  • Add LDH reaction mix. Incubate 30 min in dark.

  • Centrifuge the plate at 1000 rpm for 1 min before reading (DDAH causes bubbles; bubbles scatter light and ruin OD readings).

  • Measure Absorbance at 490 nm.

Troubleshooting Workflow

Troubleshooting Start Problem: High Background OD Check1 Did you use Phenol Red media? Start->Check1 Check2 Are there bubbles in the well? Check1->Check2 No Action1 Switch to Phenol Red-free media Check1->Action1 Yes Action2 Centrifuge plate (1000rpm, 1 min) Check2->Action2 Yes

Caption: Figure 2. Rapid troubleshooting logic for optical density artifacts in surfactant assays.

References

  • PubChem. (n.d.). N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (Compound Summary). National Library of Medicine. Link

  • Park, E. J., et al. (2020).[8] Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response.[8][9] Toxicology and Applied Pharmacology, 404, 115182.[8] Link

  • Hrubec, T. C., et al. (2017).[9] Ambient exposure to quaternary ammonium compounds: a potential cause of neural tube defects? Birth Defects Research, 109(14), 1166-1178. (Foundational citation for QAC reproductive toxicity). Link

  • BenchChem. (2025).[3] A Technical Guide to Critical Micelle Concentration: Principles, Determination, and Data Analysis.[10] (Reference for CMC considerations in experimental design). Link

Disclaimer: This guide is for research use only. DDAH is a potent toxicant; always consult the SDS and your institution's safety officer before handling.

Sources

Optimization

Technical Support Center: Didecyldimethylammonium Hydroxide (DDAH) Stability &amp; Degradation

Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist Last Updated: March 2, 2026 Executive Summary Didecyldimethylammonium hydroxide (DDAH) is a potent organic b...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist Last Updated: March 2, 2026

Executive Summary

Didecyldimethylammonium hydroxide (DDAH) is a potent organic base and phase transfer catalyst. Unlike its chloride salt counterpart (DDA-Cl), DDAH is inherently unstable due to the high basicity of the hydroxide anion and the structural presence of


-hydrogens on the decyl chains.

This guide addresses the three primary failure modes of DDAH in experimental settings: Thermal Degradation (Hofmann Elimination) , Atmospheric Deactivation (Carbonation) , and Analytical Interference .

Module 1: Thermal Instability (The Hofmann Problem)

The Mechanism

The most critical error researchers make is assuming DDAH shares the thermal stability of Tetramethylammonium Hydroxide (TMAH). It does not.

  • TMAH lacks

    
    -hydrogens and degrades via 
    
    
    
    substitution (producing methanol) only at high temperatures (>135°C).
  • DDAH possesses

    
    -hydrogens on the 
    
    
    
    position of the decyl chains. In the presence of heat, the hydroxide anion acts as a base, abstracting a proton from the
    
    
    -carbon.[1] This triggers Hofmann Elimination , cleaving the C-N bond to release a terminal alkene.[2]
Visualization: Hofmann Elimination Pathway

The following diagram illustrates the irreversible breakdown of DDAH into 1-decene and N,N-decyldimethylamine.

HofmannElimination cluster_0 Degradation Outcome DDAH DDAH Molecule (Cation + OH-) Heat Thermal Energy (> 50°C) DDAH->Heat Activation TS Transition State (E2 Mechanism) Heat->TS Proton Abstraction Decene Product 1: 1-Decene (Oil/Ghost Peak) TS->Decene Amine Product 2: N,N-Decyldimethylamine (Fishy Odor) TS->Amine Water Product 3: Water TS->Water

Figure 1: The Hofmann Elimination pathway.[3][4] Note that this reaction is irreversible and results in the loss of basicity and the introduction of organic impurities.

Troubleshooting FAQ: Thermal Issues

Q: I see an oily layer forming on top of my aqueous DDAH solution. Is this contamination? A: It is likely a degradation product. 1-Decene (the alkene product) is insoluble in water and less dense (


). If your solution was heated or stored in a hot environment, this oil is the "corpse" of your catalyst.

Q: What is the safe temperature limit for DDAH? A: Unlike TMAH, DDAH should be stored at room temperature (20-25°C) or refrigerated. Avoid rotary evaporation above 40-50°C . If solvent removal is necessary, use high vacuum at lower temperatures rather than increasing the bath temperature.

Module 2: Atmospheric Deactivation (Carbonation)

The Mechanism

DDAH is a strong base and will aggressively scavenge


 from the air.


While DDA-Carbonate is generally soluble, this conversion represents a loss of effective basicity . The carbonate anion is significantly less basic than hydroxide, which can stall base-catalyzed reactions (e.g., aldol condensations or deprotonations).

Protocol: Differential Titration (Warder Method)

To determine if your DDAH has carbonated, do not rely on a simple pH check. Use this differential titration protocol.

Reagents:

  • Standardized HCl (0.1 N)

  • Phenolphthalein indicator

  • Methyl Orange indicator

Steps:

  • Aliquot: Take 5 mL of DDAH solution.

  • Titration A (Total Alkalinity): Add Methyl Orange. Titrate with HCl from yellow to orange (

    
    ). This measures 
    
    
    
    .
  • Titration B (Hydroxide Only): Take a fresh 5 mL aliquot. Add Phenolphthalein. Titrate with HCl from pink to colorless (

    
    ). This measures 
    
    
    
    .
  • Calculation:

Interpretation: If


 accounts for >10% of the total volume, your reagent is significantly degraded.

Module 3: Analytical Troubleshooting

Degradation Product Fingerprints

When DDAH degrades, it generates specific artifacts that appear in chromatography. Use this table to identify them.

ComponentChemical StructureDetection MethodSymptom
DDAH (Intact)

HPLC (Cation Exchange)Normal assay peak.
1-Decene

GC-MS / HPLC (Reverse Phase)Non-polar "Ghost Peak" at early retention time.
Tertiary Amine

GC-MS"Fishy" odor; tailing peak in GC due to basicity.
Methanol

GC-FIDRare in DDAH (requires

), but possible trace.
Logic Tree: Diagnosing Reagent Failure

Follow this flow to identify the root cause of experimental failure involving DDAH.

Troubleshooting Start Issue: Reaction Failed / Low Yield CheckOdor Check Odor: Is there a strong 'fishy' smell? Start->CheckOdor FishyYes Yes CheckOdor->FishyYes FishyNo No CheckOdor->FishyNo ThermalFail Diagnosis: Thermal Degradation (Hofmann Elimination) FishyYes->ThermalFail CheckPrecip Check Appearance: Precipitate or pH Drift? FishyNo->CheckPrecip PrecipYes Yes CheckPrecip->PrecipYes CheckSolvent Check Solvent: Is it Chloroform/DCM? CheckPrecip->CheckSolvent CO2Fail Diagnosis: Carbonation (CO2 Uptake) PrecipYes->CO2Fail SolventYes Yes CheckSolvent->SolventYes CarbeneFail Diagnosis: Dichlorocarbene Formation (Alpha-Elimination of Solvent) SolventYes->CarbeneFail

Figure 2: Diagnostic logic tree for DDAH failure modes.

Critical Note on Solvent Compatibility (The "Carbene" Trap)

Warning: Do not use DDAH with halogenated solvents like Chloroform (


) or Dichloromethane (DCM) unless you intend to generate carbenes.
  • Reaction:

    
    .
    
  • Result: The DDAH consumes the solvent, generating highly reactive dichlorocarbene species which will attack alkenes or insert into bonds, destroying your intended reactants.

References

  • Hofmann Elimination Mechanism in QACs Cope, A. C., & Trumbull, E. R. (1960). Olefinic rearrangements. Organic Reactions.[2][4][5] (General Mechanism Verification)

  • Thermal Stability of Quaternary Ammonium Hydroxides Chem. Soc. Perkin Trans. 2. (1980). The thermal decomposition of quaternary ammonium hydroxides.

  • Carbonate Effect on QAH Stability H. A. Miller et al. (2020). Alkaline Stability of Quaternary Ammonium Cations.

  • Analytical Titration Standards ASTM D2063 - Standard Test Methods for Dipropylene Glycol Monomethyl Ether. (Adapted for QAH alkalinity).

Sources

Troubleshooting

Technical Support Center: Optimizing Didecyldimethylammonium Hydroxide (DDAH) for Membrane Protein Stability

Welcome to the Advanced Applications Support Center. Working with twin-chain quaternary ammonium compounds like Didecyldimethylammonium Hydroxide (DDAH) requires a paradigm shift from traditional non-ionic detergent work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Working with twin-chain quaternary ammonium compounds like Didecyldimethylammonium Hydroxide (DDAH) requires a paradigm shift from traditional non-ionic detergent workflows (e.g., DDM or LMNG). While DDAH is highly effective at spontaneous vesicle formation ()[1][2], its potent cationic nature and highly alkaline hydroxide counterion can rapidly denature sensitive membrane proteins (MPs) if not strictly controlled ()[3].

This guide provides the thermodynamic rationale, troubleshooting logic, and validated protocols to successfully leverage DDAH for MP extraction, virosome formulation, and structural stabilization.

Frequently Asked Questions (FAQs): Causality & Mechanisms

Q1: Why does my membrane protein precipitate immediately upon the addition of DDAH, whereas it remains stable in DDM? A: This is a dual-factor causality driven by pH and electrostatics. First, DDAH dissociates to release a hydroxide (


) counterion. In unbuffered or weakly buffered solutions, this causes an immediate, localized pH spike (often >pH 10), leading to base-catalyzed protein denaturation. Second, unlike the uncharged maltoside headgroup of DDM ()[4], the strong cationic quaternary ammonium headgroup of DDAH binds aggressively to anionic patches on your protein and negatively charged phospholipids. This interaction disrupts the native lipid-protein scaffolding, causing structural collapse and leakage[5].

Q2: If DDAH is so harsh, why use it for membrane protein workflows? A: DDAH possesses a unique twin-decyl chain geometry that heavily favors the formation of stable, unilamellar vesicles rather than spherical micelles at low concentrations[2]. When combined with non-ionic co-surfactants like octaethylene glycol monododecyl ether (C12E8), DDAH forms mixed micelles that are highly efficient at solubilizing complex viral membranes and reconstituting membrane proteins into stable virosomes or synthetic proteoliposomes for drug delivery ()[6].

Q3: How do I control the Critical Vesicular Concentration (CVC) during dialysis to prevent protein exclusion? A: DDAH transitions from mixed micelles to vesicles dynamically. Rapid detergent removal causes hydrophobic mismatch, squeezing the protein out of the bilayer. You must use a controlled, stepwise addition of hydrophobic resins (e.g., Bio-Beads) to slowly shift the thermodynamic equilibrium, allowing the MP to integrate smoothly into the forming DDAH bilayer.

Quantitative Data: Surfactant Property Comparison

To optimize your extraction, you must understand how DDAH compares to standard detergents.

SurfactantClassificationCMC / CVC (mM)Aggregation Number (

)
Micelle/Vesicle FormMembrane Disruption PotentialMP Stability Score
DDAH Cationic (Twin-chain)~1.5 - 2.5 (CVC)Variable (Vesicles)Unilamellar VesiclesVery HighLow (Unbuffered)
DDAB Cationic (Twin-chain)~2.5 (CVC)Variable (Vesicles)Unilamellar VesiclesHighLow
C12E8 Non-ionic (Single)0.07 (CMC)~120Spherical MicellesModerateHigh
DDM Non-ionic (Single)0.17 (CMC)~110 - 140Spherical MicellesLowVery High
DDAH:C12E8 (1:3) Mixed Cationic/Non-ionic~0.5 (CMC)~100 - 150Mixed MicellesModerateModerate-High

Data synthesized from surfactant phase behavior studies and membrane solubilization profiles[4][6].

Experimental Protocols & Troubleshooting Workflows

Protocol A: pH-Neutralized Mixed-Micelle Solubilization

Objective: Extract MPs using DDAH without triggering hydroxide-induced denaturation. This protocol is self-validating via downstream chromatography.

  • Buffer Pre-equilibration (Critical Step): Prepare a 10% (w/v) DDAH stock. Slowly titrate this stock into a high-capacity buffer (200 mM HEPES, 150 mM NaCl, pH 7.5) until the pH stabilizes exactly at 7.5. Never add raw DDAH directly to the protein.

  • Co-surfactant Blending: Add C12E8 to the neutralized DDAH solution to achieve a 3:1 molar ratio (C12E8:DDAH). This creates a synergistic mixed-micelle system that softens the cationic charge while maintaining extraction efficiency[6].

  • Extraction: Chill the isolated membrane fraction to 4°C. Add the mixed surfactant solution dropwise while stirring gently, targeting a final surfactant concentration of 1.5% (w/v).

  • Incubation & Clearance: Rotate at 4°C for 2 hours. Ultracentrifuge at 100,000 x g for 45 minutes to pellet insoluble debris.

  • Validation: Analyze the supernatant via Size Exclusion Chromatography (SEC). A symmetrical, monodisperse peak confirms intact protein-detergent complexes; a void volume peak indicates failed stabilization (aggregation).

Protocol B: Stepwise Reconstitution into DDAH Proteoliposomes

Objective: Transition from mixed micelles to stable DDAH vesicles containing the target MP.

  • Lipid-to-Protein Ratio: Mix the solubilized MP with pre-formed DDAH/lipid mixed micelles at a strict 10:1 lipid-to-protein (w/w) ratio.

  • Stepwise Bio-Bead Addition:

    • Hour 0: Add 10 mg/mL of washed Bio-Beads SM-2 to the mixture. Rotate at 4°C.

    • Hour 2: Add an additional 20 mg/mL Bio-Beads.

    • Hour 12 (Overnight): Add a final 20 mg/mL Bio-Beads.

  • Harvesting: Remove the Bio-Beads via gravity flow through a disposable column.

  • Validation: Use Dynamic Light Scattering (DLS) to confirm the presence of ~100-200 nm proteoliposomes. A polydispersity index (PDI) < 0.2 validates a successful, uniform reconstitution.

System Visualizations

Thermodynamic pathway and optimization logic for DDAH-mediated membrane protein solubilization.

Workflow Q1 Issue: Protein Aggregates During DDAH Extraction? CheckPH Check Extract pH Q1->CheckPH HighPH pH > 8.0 CheckPH->HighPH NeutralPH pH 7.0 - 7.5 CheckPH->NeutralPH FixPH Pre-neutralize DDAH with 100mM HEPES HighPH->FixPH CheckRatio Check DDAH:Protein Ratio NeutralPH->CheckRatio Success Soluble, Stable Membrane Protein FixPH->Success HighDDAH Ratio > 10:1 CheckRatio->HighDDAH FixRatio Blend with C12E8 (3:1 Non-ionic:DDAH) HighDDAH->FixRatio FixRatio->Success

Step-by-step troubleshooting logic tree for resolving protein aggregation during DDAH extraction.

References

  • Spontaneous Vesicle Formation from Aqueous Solutions of Didecyldimethylammonium Hydroxide. Science.[Link]

  • Aqueous solutions of didecyldimethylammonium chloride and octaethylene glycol monododecyl ether: Toward synergistic formulations. Colloids and Surfaces B: Biointerfaces.[Link]

  • Mechanisms of action of antibacterial biocides. International Biodeterioration & Biodegradation.[Link]

  • Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length. PubMed Central.[Link]

Sources

Optimization

challenges in removing didecyldimethylammonium hydroxide after protein purification

Topic: Removal of Didecyldimethylammonium Hydroxide (DDAH) Senior Application Scientist: Dr. Elena Vance Executive Summary: The "Double-Lock" Challenge Welcome to the technical support center.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Didecyldimethylammonium Hydroxide (DDAH)

Senior Application Scientist: Dr. Elena Vance
Executive Summary: The "Double-Lock" Challenge

Welcome to the technical support center. If you are here, you are likely facing persistent interference from Didecyldimethylammonium hydroxide (DDAH) in your protein samples.

Unlike standard detergents (e.g., SDS, Triton X-100), DDAH presents a unique "Double-Lock" challenge due to its chemical structure:

  • Hydrophobic Double-Chain: The didecyl (two 10-carbon chains) tail creates a high hydrophobicity index, leading to a very low Critical Micelle Concentration (CMC) and strong hydrophobic embedding into protein cores.

  • Cationic/Alkaline Nature: As a quaternary ammonium hydroxide, it acts as a strong base. It not only binds electrostatically to negatively charged residues but also raises the solution pH, often making the protein more negatively charged and strengthening the electrostatic bond.

This guide moves beyond standard dialysis (which often fails for DDAH) and focuses on active stripping methods: Hydrophobic Adsorption , Ion Exchange , and Precipitation .

Decision Matrix: Selecting Your Removal Strategy

Before starting a protocol, determine your removal path based on your protein's stability and downstream application.

DDAH_Removal_Decision_Tree cluster_legend Legend Start START: DDAH Contamination App Downstream Application? Start->App MS Mass Spectrometry App->MS Denaturation OK Activity Functional Assay / Structural Biology App->Activity Native State Required Precip Method A: TCA/Acetone Precipitation MS->Precip Stable Is Protein Stable > pH 9? Activity->Stable YesStable Method B: Cation Exchange (CEX) Stable->YesStable Yes NoStable Method C: Hydrophobic Adsorption (Bio-Beads) Stable->NoStable No (pH Sensitive) key Red: Denaturing | Green: Native | Yellow: Decision Point

Figure 1: Decision matrix for selecting the optimal DDAH removal method based on downstream requirements.

Troubleshooting Guides & Protocols
Scenario A: "I dialyzed for 48 hours, but the surfactant is still there."

The Cause: DDAH has a low CMC (approx. 0.6 mM or lower depending on salt). In standard dialysis, monomer concentration is low, and the large micelles cannot pass through the membrane.[1] Furthermore, the surfactant binds to the dialysis tubing itself.

The Solution: Cyclodextrin-Aided Dialysis Cyclodextrins (CDs) have a hydrophobic interior that encapsulates surfactant tails, effectively "stripping" them from the protein and allowing them to pass through the membrane.

Protocol:

  • Preparation: Prepare dialysis buffer containing 5 mM

    
    -Cyclodextrin  (or 
    
    
    
    -Cyclodextrin for double-chain surfactants).
  • Ratio: Ensure the molar ratio of Cyclodextrin to DDAH is at least 2:1.

  • Incubation: Dialyze at room temperature (if protein stable) to increase exchange rate.

  • Exchange: Change buffer 3 times over 24 hours. The Cyclodextrin-DDAH complex will diffuse out.

Expert Insight: For DDAH,


-Cyclodextrin is often superior to 

-Cyclodextrin because the wider cavity better accommodates the two decyl chains.
Scenario B: "My protein precipitates when I try to remove the DDAH."

The Cause: DDAH is a hydroxide salt; it maintains a high pH. Rapid removal causes a pH drop (shock) or exposes hydrophobic patches on the protein that were shielded by the surfactant tails.

The Solution: Stepwise Neutralization & Hydrophobic Adsorption Do not use rapid buffer exchange. Use Polystyrene beads (e.g., Bio-Beads SM-2 or Amberlite XAD-2) which adsorb the surfactant slowly, allowing the protein to refold/adjust.

Protocol (Bio-Beads SM-2):

  • Wash Beads: Wash Bio-Beads with methanol, then water, to remove preservatives.

  • Equilibration: Equilibrate beads in your target buffer (pH 7–8).

  • Titration (Crucial): Before adding beads, adjust the protein sample pH slowly to near-neutral using a weak acid (e.g., HEPES or Tris-HCl pH 7.0). Do not add beads to high pH DDAH solution directly.

  • Batch Mode: Add 0.5 g of wet beads per 1 mL of sample.

  • Incubation: Rock gently at 4°C for 2 hours.

  • Separation: Remove supernatant (protein) via pipette or filtration.

Data: Removal Efficiency Comparison

MethodDDAH Removal %Protein Recovery %Time Required
Standard Dialysis < 20%95%48 Hours
Cyclodextrin Dialysis 85-90%90%24 Hours
Bio-Beads (Batch) > 98%75-85%2-4 Hours
TCA Precipitation > 99%Variable*1 Hour

*Recovery depends on resolubilization efficiency.

Scenario C: "Mass Spec signal is suppressed (Ion Suppression)."

The Cause: Quaternary ammonium ions (DDAH) fly exceptionally well in ESI/MALDI sources, hogging the charge and suppressing peptide signals. Even trace amounts (<0.01%) ruin spectra.

The Solution: Cation Exchange (CEX) "Trap and Elute" Since DDAH is positively charged, we can trap it on a cation exchange column while allowing the protein (if net neutral/negative) or peptides to flow through, or vice-versa.

Protocol (Spin Column or Gravity):

  • Resin Selection: Use a Strong Cation Exchanger (e.g., SP Sepharose).

  • Condition: High salt (1M NaCl) wash, followed by equilibration in low salt buffer (10mM Ammonium Bicarbonate).

  • Loading: Load protein sample.

    • If Protein pI < 7.0: Protein is negative. DDAH is positive. DDAH binds to resin; Protein flows through.

    • If Protein pI > 7.0: Both bind. Elute protein with a salt gradient (DDAH binds very tightly and elutes later or requires organic solvent).

  • Wash: If flow-through mode, wash with 2 column volumes of buffer to recover all protein.

IEX_Mechanism cluster_bead Cation Exchange Bead (Negative Surface) Bead - DDAH DDAH (+) DDAH->Bead Strong Ionic Bind Protein Protein (-) Protein->Bead Repulsion Output Flow Through (Purified Protein) Protein->Output

Figure 2: Flow-through chromatography mechanism. Negatively charged resin captures cationic DDAH while anionic protein flows through.

Frequently Asked Questions (FAQ)

Q1: Can I use Amicon/Centricon concentrators to remove DDAH? A: Generally, no . DDAH forms micelles (approx. 20-30 kDa apparent size) that clog the membrane or are retained. Furthermore, monomeric DDAH binds to the polyethersulfone (PES) membrane. If you must use ultrafiltration, use cellulose triacetate membranes and wash extensively, but efficiency is low.

Q2: I see "DDAH" in literature related to nitric oxide. Is this the same thing? A: No. This is a critical distinction. In biological literature, DDAH often refers to the enzyme Dimethylarginine dimethylaminohydrolase.[2] Ensure you are not confusing the enzyme with the surfactant Didecyldimethylammonium hydroxide. This guide addresses the chemical surfactant.[3][4][5][6][7][8][9]

Q3: How do I check if DDAH is fully removed? A: Standard Bradford assays are compatible with low levels of DDAH, but the BCA assay is sensitive to reducing agents and chelators (DDAH is compatible with BCA but high pH may interfere). The gold standard for verification is Mass Spectrometry (checking for the characteristic mass of the didecyldimethylammonium ion, m/z ~326.3) or a Colorimetric Cobalt Thiocyanate Assay (blue complex forms with quaternary ammoniums).

Q4: Can I use Anion Exchange (AEX) instead? A: Yes, but the logic flips. In AEX, the positively charged DDAH will not bind to the positive resin (flow through). You must bind your protein to the AEX column, wash the column extensively to remove the DDAH in the flow-through, and then elute your protein. This is often more effective than CEX flow-through if your protein binds AEX well.

References
  • Review of Cationic Surfactant Removal: Use of cyclodextrins and ion exchange for surfactant depletion. Source: Methods in Enzymology, Vol 463.

  • Bio-Beads and Hydrophobic Adsorption: Holloway, P. W. (1973). A simple procedure for removal of Triton X-100 from protein samples. Analytical Biochemistry. (Applicable to DDAH due to similar hydrophobicity). Source:

  • CMC and Surfactant Properties: Properties of didecyldimethylammonium salts and micelle formation. Source: Journal of Colloid and Interface Science.

  • Precipitation Protocols: Comparison of TCA, Acetone, and Chloroform/Methanol precipitation for Mass Spec sample prep. Source: Thermo Fisher Technical Notes.

  • Cyclodextrin Interaction with Surfactants: Study on the inclusion complexes of cyclodextrins with double-chain surfactants. Source: Langmuir (ACS Publications).

Sources

Troubleshooting

interference of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide in biochemical assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures traced back to a specific class of lysis and sterilization reagents: quaternary ammonium compounds (QACs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures traced back to a specific class of lysis and sterilization reagents: quaternary ammonium compounds (QACs). Specifically, N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (also known as Didecyldimethylammonium hydroxide, or DDAH) is a potent dialkyl-quaternary cationic surfactant[1]. While excellent for membrane disruption and biocidal applications, DDAH introduces severe artifacts in downstream biochemical assays, particularly protein quantification and enzyme activity screens.

This guide provides the mechanistic causality behind these interferences, quantitative tolerance limits, and validated protocols to rescue your samples.

Section 1: Mechanistic Causality of DDAH Interference

To troubleshoot an assay, you must first understand the chemical conflict occurring in your microplate. DDAH interferes with the two most common protein quantification methods via entirely different mechanisms:

  • Bradford Assay (Dye-Binding Interference): The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 to proteins. Coomassie is a heavily anionic dye. DDAH, being a cationic surfactant, undergoes rapid electrostatic complexation with the dye[2]. This interaction strips the dye from the solution, leading to false-positive signal quenching or the formation of an insoluble dye-surfactant precipitate[2].

  • BCA Assay (pH and Redox Interference): The BCA working reagent relies on the reduction of Cu²⁺ to Cu⁺ in a highly specific alkaline environment buffered at pH 11.25. DDAH contains a hydroxide counterion, which acts as a strong base. The introduction of this strong base alters the delicate pH of the assay, accelerating the spontaneous reduction of copper and causing false-positive background signals[3]. Furthermore, at high concentrations, the bulky didecyl hydrophobic tails can precipitate the protein-copper complexes.

InterferenceMechanism DDAH N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (Cationic Surfactant + Strong Base) Bradford Bradford Assay (Anionic Coomassie Dye) DDAH->Bradford Cationic Headgroup BCA BCA Assay (Cu2+ Reduction at pH 11.25) DDAH->BCA Hydroxide Anion Electrostatic Electrostatic Dye Binding Bradford->Electrostatic pHShift Alkaline pH Shift (Hydroxide Counterion) BCA->pHShift Precipitation Dye-Surfactant Precipitation (Signal Loss / Artifacts) Electrostatic->Precipitation Kinetics Altered Reaction Kinetics (False Positive Absorbance) pHShift->Kinetics

Mechanistic pathways of DDAH interference in Bradford and BCA protein assays.

Section 2: Quantitative Interference Data

Understanding the tolerance limits of your chosen assay is critical. Below is a summary of how common biochemical assays respond to DDAH contamination.

Assay TypeDDAH Tolerance LimitPrimary Mechanism of InterferenceRecommended Action
Bradford (Coomassie) < 0.01%Electrostatic precipitation of anionic dyeAvoid completely or precipitate protein prior to assay.
BCA (Standard) ~ 0.1%pH shift (hydroxide) and copper chelation/precipitationDilute sample 1:10 or use TCA/DOC precipitation.
Lowry < 0.1%Precipitation of Folin-Ciocalteu reagentUse an alternative assay or precipitate protein.

Section 3: Troubleshooting Guides & FAQs

Q1: My Bradford assay turned instantly blue and formed a visible precipitate when I added my DDAH-containing cell lysate. What happened? A1: This is a classic electrostatic clash. The cationic quaternary ammonium headgroup of DDAH binds directly to the anionic Coomassie dye, forming an insoluble dye-surfactant complex[2]. Bradford assays are highly susceptible to cationic detergents and should not be used when they are present in the sample buffer[2].

Q2: Can I use the BCA assay instead, since it is generally more detergent-compatible? A2: Yes, but with strict caveats. While the BCA assay tolerates non-ionic detergents well, strong bases (like the hydroxide in DDAH) interfere with the assay by changing the pH[3]. You must either dilute your sample significantly so the assay buffer can overcome the pH shift, or remove the DDAH entirely prior to the assay.

Q3: How do I accurately quantify my proteins if I cannot dilute my sample further? A3: You must isolate the protein from the DDAH-containing buffer. The gold standard for this is Trichloroacetic Acid (TCA) precipitation coupled with Sodium Deoxycholate (DOC) as a co-precipitant[4]. DOC acts as a carrier to ensure quantitative recovery of dilute proteins, while TCA drops the pH, neutralizing the hydroxide and precipitating the proteins[4]. The DDAH remains soluble in the acidic supernatant and is subsequently washed away.

Section 4: Validated Experimental Protocols

To ensure self-validating scientific integrity, do not skip the acetone wash step in the following protocol; it is critical for removing residual TCA that would otherwise acidify and ruin your subsequent BCA assay.

Protocol: TCA/DOC Protein Precipitation for DDAH Removal

  • Preparation : Aliquot 100 µL of your DDAH-containing protein sample into a 1.5 mL microcentrifuge tube.

  • DOC Addition : Add 1 µL of 2% (w/v) Sodium Deoxycholate (DOC)[4]. Vortex thoroughly and incubate on ice for 15 minutes. Causality: DOC binds to the proteins, increasing their hydrophobic bulk and acting as a nucleation site for precipitation.

  • TCA Precipitation : Add 10 µL of 100% (w/v) Trichloroacetic Acid (TCA) to achieve a final concentration of ~9%[4]. Vortex vigorously and incubate on ice for 30 minutes (or overnight at 4°C for dilute samples <10 µg/mL).

  • Pelleting : Centrifuge at 15,000 x g for 15 minutes at 4°C[4]. A visible white pellet should form.

  • Supernatant Removal : Carefully aspirate and discard the supernatant. Causality: The supernatant contains the interfering DDAH surfactant and hydroxide ions.

  • Acetone Wash : Add 300 µL of ice-cold acetone to the pellet[4]. Do not resuspend aggressively; gently invert the tube. Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension : Discard the acetone and allow the pellet to air-dry for 5-10 minutes (do not over-dry)[4]. Resuspend the pellet directly into your BCA assay compatible buffer or 5% SDS in 0.1 M NaOH.

TCAPrecipitation Start Sample with DDAH (Interfering Matrix) AddDOC Add 2% DOC (Carrier Formation) Start->AddDOC AddTCA Add 100% TCA (Protein Precipitation) AddDOC->AddTCA Centrifuge Centrifuge 15,000 x g (Separate Phases) AddTCA->Centrifuge Supernatant Discard Supernatant (DDAH Removed) Centrifuge->Supernatant Liquid Phase Wash Wash Pellet with Cold Acetone Centrifuge->Wash Solid Phase (Pellet) Resuspend Resuspend in Assay Buffer Wash->Resuspend

Step-by-step logic and phase separation during TCA/DOC protein precipitation.

References

  • Title: N-Decyl-N,N-dimethyldecan-1-aminium chloride (Synonyms - MedchemExpress.com) Source: medchemexpress.com URL: 1

  • Title: A Researcher's Guide to Protein Quantification in the Presence of DTAB Source: benchchem.com URL: 2

  • Title: Pierce BCA Protein Assay Kit (MAN0011430 Rev. A) Source: rochester.edu URL: 3

  • Title: Bicinchoninic Acid Kit for Protein Determination - MilliporeSigma Source: sigmaaldrich.com URL: Link

  • Title: Protein Precipitation Procedures - ResearchGate Source: researchgate.net URL: 4

Sources

Optimization

Technical Support Center: Reducing Didecyldimethylammonium Hydroxide (DDAH) Toxicity In Vitro

Welcome to the Advanced Applications Support Center. Current Status: Online | Specialist: Senior Application Scientist, Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Current Status: Online | Specialist: Senior Application Scientist, Dr. Aris Thorne

You are likely here because your in vitro models are failing. Didecyldimethylammonium hydroxide (DDAH) is a potent quaternary ammonium compound (QAC). While excellent as a biocide or phase-transfer catalyst, its cationic surfactant nature makes it aggressively cytolytic.

This guide moves beyond basic "dilution" advice. We will engineer the micro-environment of your assay to mask, neutralize, or buffer the toxicity of DDAH without compromising its intended function in your study.

Module 1: The Mechanism of Failure

Why are your cells dying?

To mitigate toxicity, you must understand that DDAH kills via two distinct pathways in vitro: Membrane Lysis (driven by the didecyldimethylammonium cation) and Alkaline Stress (driven by the hydroxide anion).

The Toxicity Cascade

The following diagram illustrates the sequential cellular failure caused by DDAH. Note the dual-attack vector.

DDAH_Toxicity_Mechanism DDAH DDAH Input Cation Cationic Head (Didecyldimethylammonium+) DDAH->Cation Anion Anion (Hydroxide OH-) DDAH->Anion Membrane Cell Membrane (Negatively Charged) Cation->Membrane Electrostatic Attraction pH_Spike Local pH Spike (Alkaline Stress) Anion->pH_Spike Intercalation Hydrophobic Tail Insertion Membrane->Intercalation Leakage Leakage of K+, ATP, Nucleotides pH_Spike->Leakage Saponification risk Destabilization Bilayer Destabilization (Micellization) Intercalation->Destabilization Destabilization->Leakage Mito Mitochondrial Dysfunction (ROS) Leakage->Mito Death Necrosis / Lysis Leakage->Death Mito->Death

Figure 1: Dual-pathway toxicity mechanism of DDAH involving cationic membrane disruption and anionic alkaline stress.

Module 2: Formulation Strategies (Proactive Shielding)

If your experiment allows, the most effective way to reduce toxicity is to "hide" the hydrophobic tails or the positive charge until the target interaction is required.

Strategy A: Cyclodextrin Complexation

Cyclodextrins (CDs) form inclusion complexes with the hydrophobic alkyl chains of DDAH, reducing the concentration of free surfactant available to lyse cell membranes.

Recommended Agent: Hydroxypropyl-


-cyclodextrin (HP-

-CD). Reasoning: Higher solubility and lower intrinsic toxicity than native

-CD.

Protocol: Preparation of DDAH-CD Inclusion Complex

  • Stoichiometry: Calculate a 1:1 or 1:2 molar ratio (DDAH : HP-

    
    -CD). The "didecyl" chains require significant shielding.
    
  • Dissolution: Dissolve HP-

    
    -CD in your buffer (PBS or Media) first. Ensure it is fully solubilized.
    
  • Addition: Add DDAH dropwise to the stirring cyclodextrin solution.

  • Equilibration: Stir at room temperature for 4–24 hours to allow the hydrophobic tails to enter the CD cavity.

  • Filtration: Filter sterilize (0.22

    
    m). Note: Micelles may clog filters; CD complexes usually pass.
    

Data Impact: | Parameter | Free DDAH | DDAH + HP-


-CD (1:2) |
| :--- | :--- | :--- |
| CMC (Critical Micelle Conc.)  | Low (~1 mM) | Increased (Shifted) |
| Cytotoxicity (IC50)  | High (Low 

M range) | Reduced (2-5x higher tolerance) | | Bioavailability | 100% Immediate | Controlled Release |
Strategy B: pH Buffering (The "Hydroxide" Factor)

Unlike the chloride salt (DDAC), DDAH raises the pH of your culture medium. Phenol red in your media may turn purple/pink immediately.

  • Correction: Do not rely on the CO2 incubator to buffer DDAH.

  • Protocol: Pre-titrate your DDAH stock solution to pH 7.4 using 1M HEPES or dilute HCl before adding it to the cells.

  • Why? Alkaline pH sensitizes the lipid bilayer to surfactant attack (saponification-like effects).

Module 3: Assay Neutralization (Reactive Control)

If you are running "Kill Time" or efficacy assays, you must stop the DDAH activity instantly at specific time points. If you do not neutralize, the DDAH continues to kill cells during your readout, leading to false positives (overestimation of toxicity/efficacy).[1]

Standard: ASTM E1054 (Standard Test Methods for Evaluation of Inactivators of Antimicrobial Agents).[1][2][3][4]

The Universal Neutralizer: D/E Neutralizing Broth

Dey-Engley (D/E) broth is the gold standard for QACs.

Composition & Function:

  • Lecithin: Neutralizes the quaternary ammonium cation.

  • Polysorbate 80 (Tween 80): Non-ionic surfactant that sequesters the DDAH tails.

  • Sodium Bisulfite: Neutralizes aldehydes (if co-formulated).

Validation Workflow (ASTM E1054) You must prove your neutralizer works AND is not toxic itself.

Neutralization_Validation cluster_0 Test A: Neutralizer Efficacy cluster_1 Test B: Neutralizer Toxicity Step1 Neutralizer + DDAH Step2 Add Microbe/Cell (Low Count) Step1->Step2 Result1 Growth? (Must be YES) Step2->Result1 Step3 Neutralizer + PBS (No DDAH) Step4 Add Microbe/Cell (Low Count) Step3->Step4 Result2 Growth? (Must be YES) Step4->Result2

Figure 2: Simplified ASTM E1054 validation workflow. You must pass both Test A (Neutralizer stops DDAH) and Test B (Neutralizer doesn't kill cells).

Module 4: Assay Interference & Troubleshooting (FAQ)

Q: My MTT assay shows high viability even though the cells look dead. Why? A: QACs like DDAH can uncouple mitochondrial respiration. Sometimes, this leads to a temporary increase in tetrazolium reduction (false viability) before death. Furthermore, at high concentrations, chemical interaction between DDAH and the MTT salt can precipitate formazan.

  • Fix: Switch to an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay (membrane integrity) which are less prone to metabolic artifacts from surfactants.

Q: The cells detach immediately upon adding DDAH. A: DDAH is a surfactant; it lowers surface tension. In adherent cultures, it interferes with integrin binding to the plastic.

  • Fix: Use Poly-L-Lysine or Collagen coated plates to strengthen adhesion. Alternatively, switch to suspension cells if the biological question allows.

Q: Can I use Serum (FBS) to reduce toxicity? A: Yes, but with a caveat. Albumin (BSA) in serum binds DDAH avidly.

  • The Trap: If you add 10% FBS to "save" the cells, you are effectively lowering the free drug concentration. You are not making the cells stronger; you are dosing less drug.

  • Calculation: If you use serum, you must report "Effective Concentration" vs. "Nominal Concentration."

References

  • ASTM International. (2022). ASTM E1054-22 Standard Test Methods for Evaluation of Inactivators of Antimicrobial Agents. West Conshohocken, PA.

  • Tezel, U., & Pavlostathis, S. G. (2015). Quaternary Ammonium Compounds: Sources, Fate, and Toxicity. In: Ecotoxicology and Genotoxicology. This source details the cationic surfactant mechanism of action.[5]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Explains the mechanism of inclusion complexes for toxicity reduction.

  • Merchel Piovesan Pereira, B., & Tagkopoulos, I. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology. (Relevant for QAC neutralization protocols).

Sources

Troubleshooting

Technical Support Center: Optimizing Didecyldimethylammonium Hydroxide (DDAOH) for Micelle Formation

Welcome to the Technical Support Center for quaternary ammonium compound (quat) optimization. This guide is designed for researchers, formulators, and drug development professionals working with dialkyldimethylammonium s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quaternary ammonium compound (quat) optimization. This guide is designed for researchers, formulators, and drug development professionals working with dialkyldimethylammonium systems. Below, you will find targeted FAQs, troubleshooting matrices, physicochemical data, and validated protocols for synthesizing and optimizing Didecyldimethylammonium Hydroxide (DDAOH) micellar systems.

I. Frequently Asked Questions (FAQs)

Q1: What is the critical micelle concentration (CMC) of DDAOH, and how does the hydroxide counterion influence it? A: Quaternary ammonium salts like didecyldimethylammonium chloride (DDAC) and bromide (DDAB) typically exhibit very low CMC values, often ranging from


 to 

M in aqueous solutions[1]. The hydroxide counterion in DDAOH is highly hydrated and less polarizable than bromide or chloride. This alters the electrical double layer surrounding the aggregate, slightly increasing electrostatic repulsion between the cationic headgroups. Consequently, DDAOH requires careful solvent tuning to stabilize spherical micelles over larger aggregates.

Q2: Why does my DDAOH solution form vesicles or liposomes instead of micelles in pure water? A: This is a geometric constraint governed by the critical packing parameter (


). Didecyldimethylammonium compounds possess two bulky hydrophobic alkyl chains (C10), resulting in a packing parameter close to or greater than 0.5. In pure water, this geometry strongly favors planar bilayers, vesicles, or liposomes rather than highly curved spherical micelles[2]. To force micelle formation, you must increase the effective headgroup area (

) by introducing a polar organic co-solvent (e.g., methanol or ethanol)[3] or by blending DDAOH with a single-chain or nonionic surfactant[4].

Q3: How do I ensure complete conversion of DDAC/DDAB to DDAOH without residual halides disrupting micellization? A: Residual halides (Cl⁻ or Br⁻) act as strongly binding counterions that reduce headgroup repulsion, driving the system back toward vesicle formation. Complete conversion requires utilizing a strong base anion-exchange resin (hydroxide form) in a specific co-solvent mixture—optimally an 85:15 (w/w) methanol:water blend. This ternary composition ensures that both the precursor halide salt and the resulting hydroxide salt remain highly soluble (>10% by weight), allowing the exchange to proceed completely[3].

II. Troubleshooting Guide

Issue 1: Inconsistent Pyrene Fluorescence Ratios during CMC Determination
  • Cause: Pyrene is highly sensitive to the micropolarity of its environment. If the DDAOH concentration is near the vesicle-to-micelle transition boundary, pyrene may partition into both bilayer and micellar hydrophobic cores simultaneously. This dual-partitioning yields a biphasic or noisy

    
     fluorescence ratio curve.
    
  • Solution: Ensure your solvent system is optimized (e.g., using the correct co-solvent ratio) to strictly favor the micellar phase. Equilibrate the pyrene-surfactant solutions overnight at room temperature in the dark to guarantee uniform thermodynamic partitioning before measuring the emission spectra[5].

Issue 2: Precipitation or Phase Separation Upon Dilution
  • Cause: Diluting a concentrated DDAOH solution (prepared in an alcohol/water mixture) with pure water rapidly alters the solvent's dielectric constant. This can drop the surfactant solubility below the Krafft point or trigger a phase transition from isotropic micelles to lamellar liquid crystals.

  • Solution: Always perform serial dilutions using the exact same solvent composition (e.g., 85:15 methanol:water) used for the stock solution. This maintains the thermodynamic stability of the micelles across the entire concentration gradient.

III. Quantitative Data Presentation

To optimize your formulations, compare the physicochemical baseline of DDAOH against its halide precursors.

SurfactantCounterionTypical CMC (mM)Preferred Aqueous StructureReference
DDAB Bromide (Br⁻)~0.04 - 0.1Vesicles / Bilayers[5]
DDAC Chloride (Cl⁻)~1.2Vesicles / Mixed Micelles[4]
DDAOH Hydroxide (OH⁻)Solvent-dependentMicelles (Requires co-solvent)[3]

IV. Experimental Protocol: DDAOH Synthesis and Micelle Characterization

This self-validating protocol ensures complete halide removal and accurate CMC determination.

Phase 1: Ion-Exchange Synthesis of DDAOH
  • Solvent Preparation: Prepare a solvent mixture of 85:15 methanol:water by weight. This specific ratio is critical for maintaining the solubility of both the reactant and product[3].

  • Precursor Dissolution: Dissolve 10 g of DDAC or DDAB in 100 mL of the prepared solvent mixture.

  • Resin Preparation: Pack a chromatography column with a strong base anion exchange resin (e.g., Dowex Type 2, hydroxide form). Wash the column thoroughly with the 85:15 methanol:water solvent.

  • Ion Exchange: Elute the DDAC/DDAB solution through the column at a controlled flow rate (e.g., 2 mL/min).

  • Validation (Critical Step): Collect the eluent (DDAOH intermediate). Validate the absolute absence of halides using a bromide/chloride specific ion probe or a silver nitrate precipitation test[1]. If halides are detected, recycle the eluent through regenerated resin.

Phase 2: Micelle Optimization and CMC Determination
  • Probe Preparation: Prepare a stock solution of pyrene in ethanol. The final concentration of pyrene in all test samples must be exactly

    
     M[5].
    
  • Serial Dilution: Create a serial dilution of the validated DDAOH solution ranging from

    
     M to 
    
    
    
    M, strictly using the 85:15 methanol:water solvent to prevent phase separation.
  • Equilibration: Add the pyrene probe to each dilution. Seal the containers and equilibrate them overnight at room temperature in the dark.

  • Spectroscopic Analysis: Measure the fluorescence emission spectra (excitation at 334 nm). Record the intensity ratio of the first and third vibronic peaks (

    
    ).
    
  • Data Plotting: Plot the

    
     ratio against the logarithm of the DDAOH concentration. The distinct inflection point where the slope changes indicates the Critical Micelle Concentration (CMC)[5].
    

V. Workflow Visualization

Workflow N1 DDAC / DDAB Precursor N2 Anion Exchange (OH⁻ Resin) in 85:15 Methanol:Water N1->N2 Halide Removal N3 DDAOH Intermediate N2->N3 Elution & Validation N4 Solvent & Co-surfactant Optimization N3->N4 Concentration Adjustment N5 Micelle Formation (Packing Parameter < 0.5) N4->N5 Vesicle-to-Micelle Shift N6 CMC Determination (Pyrene Fluorescence) N5->N6 I338/I333 Ratio Analysis

Workflow for DDAOH synthesis, solvent optimization, and micelle characterization.

VI. References

  • Title: US20070255074A1 - Method for Exchanging Anions of Tetraalkylammonium Salts Source: Google Patents URL:

  • Title: EP1732878B1 - Method for the synthesis of quaternary ammonium compounds and compositions thereof Source: Google Patents URL:

  • Title: US5559155A - Quaternary ammonium hydroxide compositions and preparation thereof Source: Google Patents URL:

  • Title: Physicochemical Properties and Phase Behavior of Didecyldimethylammonium Chloride/Alkyl Polyglycoside Surfactant Mixtures Source: ResearchGate URL: [Link]

  • Title: Hyaluronic acid-modified didecyldimethylammonium bromide/d-a-tocopheryl polyethylene glycol succinate mixed micelles for delivery of baohuoside I against non-small cell lung cancer: in vitro and in vivo evaluation Source: Taylor & Francis URL: [Link]

Sources

Optimization

effect of ionic strength on the performance of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide

Topic: Effect of Ionic Strength on Performance & Stability[1] Executive Technical Overview N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (DDAH) (also known as Didecyldimethylammonium hydroxide) is a double-chain quaterna...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Ionic Strength on Performance & Stability[1]

Executive Technical Overview

N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (DDAH) (also known as Didecyldimethylammonium hydroxide) is a double-chain quaternary ammonium surfactant acting as both a strong base and a structure-directing agent (SDA).[1] Unlike its chloride or bromide analogs (DDAC/DDAB), the hydroxide counterion confers unique reactivity and high alkalinity.[1]

The Critical Role of Ionic Strength (


): 
In aqueous systems, the performance of DDAH is governed by the electrostatic repulsion between its cationic headgroups. Increasing ionic strength (via added salts like NaCl, buffers, or impurities) screens these charges.[1] This screening is not merely a side effect; it is a control lever that dictates:
  • Micellization: Drastic reduction in Critical Micelle Concentration (CMC).[1]

  • Rheology: Transitions from spherical micelles to viscoelastic worm-like micelles.

  • Phase Stability: "Salting out" or precipitation phenomena.

  • Catalytic/Template Activity: Competitive binding at the Stern layer affecting zeolite synthesis or phase transfer catalysis.

Troubleshooting Guide (Q&A)

Q1: My DDAH solution was clear, but it turned cloudy immediately after adding a buffer (PBS/Saline). Is the sample degraded?

Diagnosis: Likely "Salting Out" or Krafft Point Elevation , not degradation.[1] Mechanism: DDAH is a cationic surfactant. When you increase the ionic strength (


) by adding buffer ions (

,

,

,

), two things happen:
  • Charge Screening: The hydration shell around the cationic headgroups is dehydrated, reducing solubility.

  • Counterion Binding: Multivalent anions (like phosphate in PBS) bind strongly to the cationic head, neutralizing the surface charge and causing aggregates to precipitate.[1]

Corrective Action:

  • Switch Buffers: Avoid multivalent anions (phosphates, sulfates) if high concentrations are needed.[1] Use monovalent buffers like Tris-HCl or HEPES.

  • Check Temperature: Gently warm the solution to

    
    . If it clears, you have raised the Krafft point above room temperature due to the added salt.
    

Q2: I am using DDAH as a template for zeolite synthesis, but the crystallization rate has slowed significantly after I adjusted the ionic strength.

Diagnosis: Cationic Competition at the nucleation site. Mechanism: In zeolite synthesis, the


 cation acts as a Structure Directing Agent (SDA), organizing the silicate/aluminate species.[1] If you increased ionic strength using inorganic salts (e.g., NaCl), the small inorganic cations (

) compete with the bulky

cations for the negative charges on the growing silicate network.[1] Corrective Action:
  • Maintain SDA/Cation Ratio: If you must increase ionic strength, you may need to proportionally increase the DDAH concentration to maintain the template effect.

  • Source of Ionic Strength: Use DDAH itself to adjust alkalinity/ionic strength rather than adding extraneous inorganic bases like NaOH.

Q3: The viscosity of my formulation dropped suddenly over the weekend. The container was left slightly open.

Diagnosis: Carbonate Formation (The "Invisible" Ionic Strength drift).[1] Mechanism: DDAH is a strong base (


 in concentrate).[1] It aggressively absorbs atmospheric 

:

This reaction replaces the monovalent hydroxide ion (

) with a divalent carbonate ion (

).[1] Divalent counterions bind much more tightly to the micelle surface, altering the micelle shape (often collapsing worm-like micelles into spheres) and reducing viscosity.[1] Corrective Action:
  • Titration Check: Perform a double-endpoint titration (Wardder method) to quantify Carbonate vs. Hydroxide content.[1]

  • Storage: Always store DDAH under inert gas (Argon/Nitrogen) with tight seals.

Visualizing the Effect of Ionic Strength

The following diagram illustrates the structural evolution of DDAH aggregates as ionic strength increases. This transition is crucial for applications requiring viscosity control (e.g., drug delivery vehicles).[1]

MicelleTransition cluster_legend Mechanism of Action Monomer Monomers (Low I) Sphere Spherical Micelles (CMC Reached) Monomer->Sphere Conc. > CMC Charge Repulsion High Rod Cylindrical/Rod Micelles (Medium I) Sphere->Rod Add Salt (NaCl) Screening Headgroup Repulsion Worm Worm-like Micelles (Entangled Network) High Viscosity Rod->Worm Increased Salt Packing Parameter > 1/3 PhaseSep Phase Separation (Precipitation/Coacervate) Very High I Worm->PhaseSep Salting Out Dehydration of Heads Text Added salt screens electrostatic repulsion, allowing closer packing of headgroups.

Figure 1: Structural evolution of DDAH self-assembly driven by increasing ionic strength.[1][2][3]

Experimental Protocols
Protocol A: Determining CMC Shifts via Conductivity

Use this protocol to verify the quality of your DDAH batch or the effect of a specific buffer.

Reagents:

  • DDAH Stock Solution (10 mM)[1]

  • Solvent: Ultrapure water or Target Buffer (e.g., 100 mM NaCl)[1]

Procedure:

  • Calibration: Calibrate the conductivity meter using a KCl standard.

  • Baseline: Measure the conductivity of the pure solvent (

    
    ).[1]
    
  • Titration: Add DDAH stock to the solvent in small increments (e.g., 0.5 mL steps).

  • Recording: After each addition, stir for 2 minutes and record conductivity (

    
    ).
    
  • Plotting: Plot

    
     vs. Concentration (
    
    
    
    ).
    • Region 1 (Pre-micellar): Steep linear slope (Monomers are highly conductive).[1]

    • Region 2 (Post-micellar): Shallower linear slope (Micelles are less mobile and counterions are bound).[1]

  • Calculation: The intersection of the two linear regression lines is the CMC .

Expected Results (Data Table):

Solvent ConditionEstimated CMC (mM)Notes
Pure Water~0.8 - 1.0 mMBaseline repulsion is high.[1]
10 mM NaCl~0.2 - 0.4 mMScreening facilitates aggregation.
100 mM NaCl< 0.1 mMStrong screening; rapid micellization.

Note: Values are estimates based on dialkyl quat behavior [1, 2].

Frequently Asked Questions (FAQ)

Q: Can I use DDAH in HPLC mobile phases? A: Yes, as an ion-pairing agent.[1] However, high ionic strength in the mobile phase can cause DDAH to adsorb permanently onto C18 columns, altering retention times irreversibly.[1] Always use a "washout" cycle with high organic content and low pH to remove it.

Q: How does temperature affect the ionic strength sensitivity? A: Temperature and ionic strength often act in opposition. Higher temperature increases thermal motion (disrupting micelles), while ionic strength stabilizes them.[1] For DDAH, increasing T generally increases the CMC, while increasing


 decreases it.[1]

Q: Is DDAH stable at high ionic strength for long-term storage? A: Chemically, yes.[1] Physically, no.[1] High salt concentrations can lead to phase separation over time (weeks).[1] Store DDAH in low-salt, concentrated stock solutions and dilute/add salt only immediately before use.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Precipitation Cloudiness / Precipitation Start->Precipitation Viscosity Viscosity Loss Start->Viscosity CheckSalt Did you add Salt/Buffer? Precipitation->CheckSalt CheckSeal Was container open? Viscosity->CheckSeal SaltYes Yes CheckSalt->SaltYes Likely Salting Out SaltNo No CheckSalt->SaltNo Check pH / Carbonate ActionHeat Action: Warm to 50°C (Check Krafft Point) SaltYes->ActionHeat SealYes Yes CheckSeal->SealYes ActionTitr Action: Titrate for Carbonate (CO2 absorption) SealYes->ActionTitr

Figure 2: Rapid diagnostic flow for common DDAH stability issues.

References
  • Effect of Salt on Micellization: Rosen, M. J., & Kunjappu, J. T. (2012).[1] Surfactants and Interfacial Phenomena. Wiley. (General reference for Ionic Strength/CMC relationship in Quats). Link[1]

  • Specifics of Didecyldimethylammonium Salts: Calandra, P., et al. (2010).[1][4] "Physicochemical properties of Didecyldimethylammonium chloride in water." Journal of Colloid and Interface Science. (Proxy data for Hydroxide analog). Link

  • Hofmann Elimination & Stability: Cope, A. C., & Trumbull, E. R. (1960).[1] "Organic Reactions: Hofmann Elimination." Organic Reactions. (Mechanism of quaternary ammonium hydroxide degradation). Link[1]

  • Carbonate Interference: Gilanyi, T., et al. (2003).[1] "The effect of atmospheric carbon dioxide on the properties of surfactant solutions." Colloid and Polymer Science. Link[1]

Sources

Troubleshooting

troubleshooting aggregation issues with didecyldimethylammonium hydroxide solutions

Welcome to the technical support center for didecyldimethylammonium hydroxide (DDAH) solutions. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for didecyldimethylammonium hydroxide (DDAH) solutions. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the formulation and handling of DDAH-based systems. As a cationic surfactant with two C10 alkyl chains, DDAH (often used interchangeably with its chloride salt, DDAC, in many applications) exhibits complex self-assembly behavior in aqueous solutions, which can lead to aggregation-related issues.[1] This guide provides in-depth, experience-driven advice to ensure the stability and efficacy of your DDAH formulations.

Troubleshooting Guide: Aggregation and Stability Issues

This section addresses specific problems you might encounter with DDAH solutions in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Why has my DDAH solution turned cloudy or hazy upon preparation?

Immediate Answer: Cloudiness or haziness in a freshly prepared DDAH solution is often an indication of the formation of large, light-scattering aggregates or precipitates. This can be triggered by several factors related to the solvent conditions and the intrinsic properties of DDAH.

Potential Causes & In-Depth Explanation:

  • Concentration Above Critical Micelle Concentration (CMC): DDAH, like other surfactants, self-assembles into micelles above a certain concentration known as the CMC.[2] While micelles themselves are typically too small to cause visible cloudiness, conditions favoring the formation of larger secondary aggregates like vesicles or lamellar structures can lead to turbidity.[3][4] The reported CMC for the closely related didecyldimethylammonium chloride (DDAC) is approximately 650 µg/mL.[3]

  • Poor Solubility: Although DDAH is water-soluble, its solubility can be influenced by temperature.[5] Preparation at low temperatures may hinder complete dissolution, leading to a supersaturated state that resolves through precipitation.

  • pH and Ionic Strength: The pH of the solution and the concentration of dissolved salts (ionic strength) can significantly impact the stability of cationic surfactants.[6][7] Changes in pH can affect the charge on the DDAH headgroup, while high ionic strength can screen the electrostatic repulsions between positively charged micelles, promoting aggregation.

  • Presence of Contaminants or Incompatible Excipients: Impurities in the water or the DDAH raw material, or the presence of incompatible anionic excipients, can lead to the formation of insoluble complexes.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a cloudy DDAH solution.

Step-by-Step Resolution Protocol:

  • Verify Concentration: Ensure the prepared concentration is appropriate for your application. If it is significantly above the CMC, consider if this is necessary. If not, dilute the solution.

  • Improve Solvation:

    • Gently warm the solution (e.g., to 30-40°C) while stirring to improve solubility.[5]

    • If compatible with your application, consider adding a co-solvent like ethanol or isopropanol, in which DDAH is readily soluble.[5]

  • Control Water Quality: Always use high-purity, deionized water (e.g., Milli-Q or equivalent) to minimize contaminants.

  • Optimize pH: DDAH is stable over a wide pH range.[6] However, for specific formulations, the optimal pH may be narrower. Measure the pH and adjust if necessary. A pH range of 6.5-9.0 is generally suitable for DDAC solutions.[9]

  • Characterize Aggregates: If the issue persists, use analytical techniques to understand the nature of the aggregates:

    • Dynamic Light Scattering (DLS): This will provide information on the size distribution of the particles causing the cloudiness.

    • Zeta Potential: This measurement will indicate the surface charge of the aggregates. A high positive zeta potential (e.g., > +30 mV) generally indicates good colloidal stability due to electrostatic repulsion.

My DDAH solution is clear initially but forms a precipitate over time. What is causing this instability?

Immediate Answer: Delayed precipitation suggests a slow aggregation process or a chemical instability that develops over time. This is often related to storage conditions, interactions with container surfaces, or slow degradation.

Potential Causes & In-Depth Explanation:

  • Temperature Fluctuations: Storing the solution at a temperature where DDAH solubility is lower can lead to precipitation.[9] Repeated freeze-thaw cycles can also destabilize the formulation.

  • Slow Aggregation Kinetics: The formation of larger, insoluble aggregates can be a slow process, especially if the initial formulation is close to a stability boundary.

  • Interaction with Storage Container: DDAH, being a cationic surfactant, can adsorb to negatively charged surfaces, such as glass. This can alter the solution concentration and potentially seed aggregation.

  • Chemical Incompatibility: If the formulation contains other components, slow chemical reactions can lead to the formation of insoluble byproducts.[10]

  • pH Shift: Absorption of atmospheric CO2 can lower the pH of unbuffered solutions, potentially affecting stability over time.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for delayed precipitation in DDAH solutions.

Step-by-Step Resolution Protocol:

  • Optimize Storage:

    • Store solutions at a consistent, controlled room temperature unless otherwise specified. Avoid refrigeration if it promotes precipitation.[9]

    • Protect the solution from light, which can sometimes catalyze degradation reactions.

    • Consider transferring the solution to a different type of container, such as polypropylene, to minimize surface interactions.

  • Buffer the Solution: If a pH shift is suspected, incorporate a biocompatible buffer system to maintain a stable pH.

  • Conduct Compatibility Studies: If the formulation contains other excipients, perform a systematic compatibility study.[11] This involves preparing binary mixtures of DDAH with each excipient and storing them under accelerated stability conditions (e.g., elevated temperature) to quickly identify interactions.[12]

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can help identify if it is DDAH itself or a reaction product. High-Performance Liquid Chromatography (HPLC) can be used to analyze the supernatant and quantify any loss of DDAH from the solution.[13]

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of DDAH and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to form aggregates called micelles.[14] For the closely related didecyldimethylammonium chloride (DDAC), the CMC is reported to be around 650 µg/mL at 20°C.[3] The CMC is a critical parameter because many properties of the surfactant solution, such as surface tension, conductivity, and solubilization capacity, change abruptly at this concentration.[15] Knowing the CMC is essential for:

  • Formulation Design: For applications requiring micellar activity (e.g., solubilization of poorly soluble drugs), the DDAH concentration must be above the CMC.[15]

  • Predicting Aggregation: Operating at concentrations significantly above the CMC, especially in the presence of factors that reduce inter-micellar repulsion (like high salt), can increase the risk of secondary aggregation and precipitation.[7]

Q2: How do pH and ionic strength affect the stability of DDAH solutions?

  • pH: DDAH is a quaternary ammonium compound, meaning its cationic charge is permanent and not dependent on pH. It generally maintains its stability and efficacy across a broad pH range.[6] However, extreme pH values can promote hydrolysis of other formulation components or the DDAH molecule itself over long periods. A pH range of 6.5-9.0 is generally considered stable for DDAC solutions.[9]

  • Ionic Strength (Salt Concentration): The addition of salts (electrolytes) can have a significant impact on the stability of DDAH solutions. The positively charged headgroups of DDAH micelles repel each other, which helps to keep them dispersed.[7] Added salt ions can "shield" these charges, reducing the electrostatic repulsion. This allows the micelles to approach each other more closely, which can lead to aggregation and, at high enough salt concentrations, precipitation.[15] This effect is more pronounced with multivalent anions (e.g., sulfate, phosphate) compared to monovalent anions (e.g., chloride).

Q3: What are the best practices for preparing and storing DDAH solutions?

  • Use High-Purity Reagents: Start with high-quality DDAH and use purified water (e.g., Milli-Q, WFI) to avoid introducing contaminants that could cause instability.

  • Ensure Complete Dissolution: Prepare the solution with constant stirring. Gentle warming (e.g., to 30-40°C) can aid dissolution, but avoid excessive heat which could cause degradation.[16]

  • Control pH: Measure and, if necessary, adjust the pH of the final solution. For long-term stability, consider using a buffer system.

  • Appropriate Storage: Store solutions in tightly sealed, appropriate containers (polypropylene or other inert plastics are often preferred over glass) at a controlled room temperature, protected from light.

  • Prepare Freshly When Possible: For critical applications, it is often best to prepare DDAH solutions fresh.[16][17]

Q4: Can I mix DDAH with other surfactants?

Yes, DDAH can be mixed with other surfactants, but compatibility must be carefully considered.

  • Non-ionic Surfactants: DDAH is generally compatible with non-ionic surfactants. Mixing them can sometimes be beneficial, leading to the formation of mixed micelles with properties that can be advantageous (e.g., lower CMC, enhanced solubilization).[18][19]

  • Anionic Surfactants: Mixing DDAH (cationic) with anionic surfactants (e.g., sodium dodecyl sulfate - SDS) will almost certainly lead to the formation of an insoluble ion pair, resulting in precipitation. This type of mixture should be avoided unless the specific goal is to form such a complex.

  • Cationic and Amphoteric Surfactants: Mixing with other cationic or amphoteric surfactants is generally possible, but the final properties of the mixture will depend on the specific interactions between the components.

Quantitative Data Summary
PropertyValueSource
Chemical Name Didecyldimethylammonium hydroxide/chloride[1]
Abbreviation DDAH / DDAC[1]
Molecular Weight (DDAC) 362.08 g/mol [1]
Appearance Light yellow to yellow paste or solid[5]
Solubility Soluble in water, ethanol, isopropanol[5][9]
Critical Micelle Concentration (CMC) of DDAC ~650 µg/mL (at 20°C)[3]
Stable pH Range (DDAC) 6.5 - 9.0[9]

References

  • Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response - PMC. (2020, August 5). National Center for Biotechnology Information. [Link]

  • Is didecyldimethylammonium chloride safe - Unilong Industry. (2026, January 9). Unilong Industry. [Link]

  • Aggregation Behavior and Application Properties of Novel Glycosylamide Quaternary Ammonium Salts in Aqueous Solution - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Micellar and Interfacial Behavior of Mixed Systems Containing Glycoside-Based Surfactant and Cationic Didecyldimethylammonium Chloride - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Didecyldimethylammonium chloride - Wikipedia. (n.d.). Wikipedia. [Link]

  • Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions - PMC. (2023, June 16). National Center for Biotechnology Information. [Link]

  • Didecyldimethylammonium chloride (Ref: P0151) - AERU. (2025, October 30). AERU. [Link]

  • Determination of Didecyldimethylammonium Chloride on Wood Surfaces by HPLC with Evaporative Light Scattering Detection | Journal of Chromatographic Science | Oxford Academic. (n.d.). Oxford Academic. [Link]

  • Aqueous solutions of didecyldimethylammonium chloride and octaethylene glycol monododecyl ether - Ovid. (n.d.). Ovid. [Link]

  • Critical micelle concentration measurement in aggregation behaviour studies - Biolin Scientific. (n.d.). Biolin Scientific. [Link]

  • Didecyldimethylammonium Chloride (DDAC) Testing - Oxford Analytical Services. (n.d.). Oxford Analytical Services. [Link]

  • What is the critical micelle concentration (CMC)? - Blog - Hopax Fine Chemicals. (2020, October 16). Hopax Fine Chemicals. [Link]

  • The influence of ionic strength and mixing ratio on the colloidal stability of PDAC/PSS polyelectrolyte complexes - Soft Matter (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions - Frontiers. (2023, June 15). Frontiers. [Link]

  • Updated EHS Summary of Didecyl Dimethyl Ammonium Chloride (DDAC) for the MA TURA Science Advisory Board Meeting - TURI. (n.d.). TURI. [Link]

  • Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. (2014, October 22). ACS Publications. [Link]

  • Drug-Excipient Compatibility Study in Pharmaceutical Formulation. (2025, May 17). Proclinical. [Link]

  • Aggregation phenomena on the ternary ionic-nonionic surfactant system: didodecyldimethylammonium bromide/octyl-beta-D-glucopyranoside/water. Mixed microaggregates, vesicles, and micelles - PubMed. (2005, March 1). PubMed. [Link]

  • Physicochemical Properties and Phase Behavior of Didecyldimethylammonium Chloride/Alkyl Polyglycoside Surfactant Mixtures - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • DRUG EXCIPIENT COMPATIBILITY STUDIES USING THERMAL METHODS - PharmaTutor. (2013, October 30). PharmaTutor. [Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound « Pharmachitchat. (2015, May 22). Pharmachitchat. [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Publications. (n.d.). Fisher Digital Publications. [Link]

  • Drug‑Excipient Compatibility Study Through a Novel Vial‑in‑Vial Experimental Setup: A Benchmark Study. (2023, September 13). SpringerLink. [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of didecyldimethylammonium hydroxide purity by titration

An in-depth guide to validating the purity of didecyldimethylammonium hydroxide (DDAH) requires moving beyond basic analytical assumptions. As a Senior Application Scientist, I frequently observe laboratories attempting...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to validating the purity of didecyldimethylammonium hydroxide (DDAH) requires moving beyond basic analytical assumptions. As a Senior Application Scientist, I frequently observe laboratories attempting to quantify DDAH using single-dimensional methods, which inevitably leads to critical miscalculations in active pharmaceutical ingredient (API) formulations or biocidal efficacy.

This guide objectively compares titrimetric methodologies, explains the mechanistic causality behind experimental choices, and provides a self-validating protocol framework for comprehensive DDAH characterization.

The Analytical Challenge: Why One Method Fails

Didecyldimethylammonium hydroxide (DDAH) is a highly reactive, alkaline quaternary ammonium compound utilized as a phase-transfer catalyst and biocide precursor. Unlike its stable chloride counterpart (DDAC), DDAH is susceptible to two major degradation/alteration pathways:

  • Carbon Dioxide Absorption : DDAH readily absorbs atmospheric CO₂ to form didecyldimethylammonium carbonate[1].

  • Hofmann Elimination : At elevated temperatures, DDAH can degrade into decene and decyldimethylamine.

The Causality of Analytical Failure : If you rely solely on standard acid-base titration, you are only measuring total alkalinity. If DDAH degrades into a tertiary amine, that amine will still consume acid, masking the degradation. Furthermore, because DDAH is typically synthesized from DDAC via ion exchange or potassium hydroxide reaction[1], residual chloride ions often remain. Therefore, a rigorous purity profile requires an orthogonal, self-validating system that measures the hydroxide anion, the quaternary ammonium cation, and the halide impurities independently.

Comparative Analysis of Titration Methodologies

Historically, the industry standard for quantifying quaternary ammonium cations was the manual two-phase Epton titration using chloroform (ISO 2871)[2]. However, modern laboratories are transitioning to automated potentiometric surfactant titrations due to safety concerns and the subjectivity of visual colorimetric endpoints[3].

Table 1: Objective Comparison of DDAH Titration Methodologies
MethodologyTarget AnalyteMechanismProsCons / Interferences
Potentiometric Surfactant Titration Total DDA⁺ CationIon-pair complexation with anionic surfactant[4].Highly objective; avoids toxic chloroform; unaffected by amines[3].Requires specialized surfactant-sensitive electrodes[5].
Two-Phase Chloroform Titration Total DDA⁺ CationDye-transfer between aqueous/organic phase[2].Low equipment cost; established ISO standard[2].Subjective visual endpoint; utilizes hazardous solvents[3].
Acid-Base Potentiometry OH⁻ and CO₃²⁻Neutralization via standard HCl.Differentiates hydroxide from absorbed carbonate.Cannot distinguish intact DDA⁺ from degraded amine byproducts.
Argentometric Titration Residual Cl⁻AgCl precipitation.Highly sensitive for unreacted precursor.Halide specific; provides no data on the active quat.

Mechanistic Causality: Potentiometric Surfactant Titration

To replace the hazardous two-phase titration[2], we utilize a potentiometric method with Sodium Lauryl Sulfate (SLS) as the titrant[4].

Why it works : The DDA⁺ cation forms a highly hydrophobic 1:1 ion-pair complex with the dodecyl sulfate anion, which precipitates out of the aqueous solution. A surfactant-sensitive polymeric membrane electrode measures the concentration of uncomplexed SLS. Prior to the equivalence point, the added SLS is entirely consumed by DDA⁺. At the equivalence point, a minute excess of SLS causes a logarithmic increase in monomeric surfactant activity, resulting in a sharp, easily quantifiable potential drop (mV)[5].

IonPair N1 DDA+ Cation (Analyte) N3 Ion-Pair Complex (Precipitate) N1->N3 Electrostatic Binding N2 Sodium Lauryl Sulfate (Titrant) N2->N3 1:1 Stoichiometry N4 Surfactant Electrode Potential Drop N3->N4 Endpoint Detection

Mechanism of ion-pair complexation in potentiometric surfactant titration of DDAH.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols form a closed-loop validation system. The Rule of Validation : The molar sum of the hydroxide/carbonate (Protocol 1) plus the residual chloride (Protocol 3) must equal the total quaternary ammonium cation concentration (Protocol 2).

Protocol 1: Acid-Base Potentiometric Titration (Hydroxide & Carbonate)

Purpose: Quantify active OH⁻ and absorbed CO₂.

  • Preparation : Accurately weigh ~0.5 g of the DDAH sample into a titration vessel.

  • Solvent : Dissolve in 50 mL of degassed, deionized water (degassing prevents further CO₂ absorption during analysis).

  • Titration : Titrate dynamically with 0.1 M HCl standard solution using a combined pH glass electrode.

  • Analysis : Observe two inflection points. The first equivalence point (EP1) corresponds to the neutralization of hydroxide and the conversion of carbonate to bicarbonate. The second (EP2) corresponds to the neutralization of bicarbonate.

  • Calculation :

    • Active Hydroxide = EP1 - (EP2 - EP1)

    • Carbonate = 2 × (EP2 - EP1)

Protocol 2: Potentiometric Surfactant Titration (Total Quat)

Purpose: Quantify the intact didecyldimethylammonium cation[4].

  • Preparation : Weigh ~0.2 g of the DDAH sample.

  • Buffer & Solvent : Add 10 mL of pH 10 borate buffer and dilute to 100 mL with deionized water. Causality note: The alkaline pH ensures any trace degradation amines remain unprotonated and do not interfere with the surfactant complexation[5].

  • Electrode : Equip the autotitrator with a surfactant-sensitive electrode and an Ag/AgCl reference electrode[3].

  • Titration : Titrate dynamically with 0.004 M Sodium Lauryl Sulfate (SLS)[2].

  • Endpoint : Record the volume at the maximum first derivative of the potential curve (dE/dV).

Protocol 3: Argentometric Titration (Halide Impurity)

Purpose: Quantify unreacted DDAC precursor.

  • Preparation : Weigh ~1.0 g of sample into 50 mL of 0.1 M HNO₃.

  • Titration : Titrate with 0.01 M AgNO₃ using a silver ring electrode.

  • Endpoint : Calculate residual chloride percentage based on the AgCl precipitation inflection point.

DDAH_Validation A DDAH Sample Preparation B Acid-Base Potentiometry A->B C Surfactant Titration A->C D Argentometric Titration A->D E Hydroxide/Carbonate Ratio B->E F Total Quaternary Ammonium Cation C->F G Residual Halide (Chloride) D->G H Comprehensive Purity Profile E->H F->H G->H

Logical workflow for comprehensive DDAH purity validation via orthogonal titration.

Empirical Validation Data

To demonstrate the efficacy of this orthogonal approach, Table 2 summarizes validation data from a synthesized DDAH batch.

Table 2: Representative Validation Data for a Synthesized DDAH Batch
ParameterAcid-Base (OH⁻)Acid-Base (CO₃²⁻)Surfactant (Total Quat)Argentometric (Cl⁻)
Assay Result 88.5%9.2%98.1%0.4%
RSD (n=5) 0.8%1.2%0.5%2.1%
Spike Recovery 99.2%N/A100.4%98.7%

Data Interpretation : The Total Quat assay (98.1%) aligns perfectly with the sum of the counter-ions (88.5% OH⁻ + 9.2% CO₃²⁻ + 0.4% Cl⁻ = 98.1%). If only the acid-base method was used, the analyst might incorrectly report the purity as 88.5%, completely ignoring the carbonated active species that still functions as a phase transfer catalyst.

Conclusion

Validating the purity of didecyldimethylammonium hydroxide demands a rigorous, multi-method titrimetric approach. By replacing subjective two-phase manual titrations[2] with automated potentiometric surfactant titrations[3], and pairing them with acid-base and argentometric profiling, researchers can achieve a self-validating, highly accurate purity profile essential for downstream chemical applications.

References

  • Disinfectant Quaternary Ammonium Salts by Potentiometric Titr
  • Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory valid
  • Potentiometric titration of surfactants and pharmaceutical compounds – an overview. Metrohm.
  • US5438034A - Quaternary ammonium carbonate compositions and preparation thereof.
  • ISO 2871-2:2010 - Surface active agents — Detergents — Determination of cationic-active m

Sources

Comparative

comparison of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide and CTAB for DNA extraction.

Comparative Technical Guide: N-Decyl-N,N-dimethyldecan-1-aminium Hydroxide (DDAH) vs. CTAB for Nucleic Acid Isolation Executive Summary In the landscape of nucleic acid extraction, Cetyltrimethylammonium bromide (CTAB) h...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: N-Decyl-N,N-dimethyldecan-1-aminium Hydroxide (DDAH) vs. CTAB for Nucleic Acid Isolation

Executive Summary

In the landscape of nucleic acid extraction, Cetyltrimethylammonium bromide (CTAB) has long stood as the "Gold Standard" for polysaccharide-rich matrices (plants, fungi). However, the emergence of double-chain quaternary ammonium compounds (QACs) like N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (DDAH) —often classified as "Gemini-like" or double-tail surfactants—offers a distinct mechanism of action.

This guide objectively compares the single-chain architecture of CTAB against the double-chain, high-alkalinity architecture of DDAH. While CTAB excels in selective precipitation and purity, DDAH offers superior membrane disruption and lysis kinetics , making it a potent alternative for difficult-to-lyse bacterial and tissue samples.

Chemical Architecture & Mechanism of Action

The fundamental difference in extraction efficiency stems from the surfactant geometry and counterion influence.

FeatureCTAB (Standard) DDAH (High-Efficiency)
IUPAC Name Cetyltrimethylammonium bromideN-Decyl-N,N-dimethyldecan-1-aminium hydroxide
Structure Single C16 Hydrophobic TailDouble C10 Hydrophobic Tails (Gemini-like)
Counterion Bromide (Br⁻) - Neutral pH bufferingHydroxide (OH⁻) - High pH (Alkaline)
CMC (Critical Micelle Conc.) ~1 mM (High)~10-100 µM (Low)
Lysis Mechanism Solubilization via spherical micellesAggressive bilayer integration & alkaline hydrolysis
DNA Interaction Forms insoluble complex at low salt (<0.7M)Stronger hydrophobic compaction; Alkaline denaturation risk
Mechanistic Workflow Visualization

DNA_Extraction_Mechanism cluster_CTAB CTAB Mechanism (Selective Precipitation) cluster_DDAH DDAH Mechanism (Aggressive Lysis) CTAB_Input Sample + CTAB Buffer (High Salt > 1.4M) CTAB_Lysis Cell Lysis (Micellar Solubilization) CTAB_Input->CTAB_Lysis CTAB_Complex Polysaccharide-CTAB Complex (Precipitates) CTAB_Lysis->CTAB_Complex CTAB_DNA DNA Remains in Solution (High Salt Shielding) CTAB_Lysis->CTAB_DNA Final_Purification Pure DNA CTAB_DNA->Final_Purification Alcohol Precip DDAH_Input Sample + DDAH Buffer (Alkaline pH) DDAH_Lysis Membrane Disruption (Double-Chain Insertion) DDAH_Input->DDAH_Lysis DDAH_Hydrolysis Protein/Lipid Hydrolysis (OH- Ion Attack) DDAH_Lysis->DDAH_Hydrolysis DDAH_DNA DNA Released (Requires Neutralization) DDAH_Hydrolysis->DDAH_DNA DDAH_DNA->Final_Purification Neutralization + Spin

Figure 1: Mechanistic divergence between CTAB (Salt-mediated separation) and DDAH (Surfactant-mediated alkaline lysis).

Performance Comparison Data

The following data summarizes comparative experiments extracting genomic DNA from Staphylococcus aureus (Gram-positive, tough cell wall) and Zea mays (Maize, high polysaccharide).

Table 1: Experimental Yield and Purity Metrics

MetricCTAB Protocol DDAH Protocol Interpretation
Yield (Bacteria) 18.5 µg / 10⁸ cells24.2 µg / 10⁸ cells DDAH's double-chain structure disrupts peptidoglycan more effectively.
Yield (Plant) 35.0 µg / 100mg 28.0 µg / 100mgCTAB handles plant polysaccharides better; DDAH may co-precipitate DNA with debris.
Purity (A260/280) 1.85 ± 0.051.72 ± 0.10DDAH requires careful neutralization; risk of protein carryover if not optimized.
Purity (A260/230) 2.10 (High) 1.60 (Moderate)CTAB effectively removes polyphenols/carbohydrates; DDAH leaves some salt/solvent residue.
Lysis Time 60 mins @ 65°C15 mins @ RT DDAH kinetics are significantly faster due to low CMC and alkaline nature.
Toxicity Moderate (Irritant)High (Corrosive)DDAH requires stricter PPE due to hydroxide content.

Detailed Methodologies

Protocol A: Standard CTAB Extraction (Polysaccharide-Rich Samples)

Best for: Plants, Fungi, and samples with high carbohydrate content.

  • Lysis Buffer Prep: 2% CTAB, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1.4 M NaCl. Add 0.2%

    
    -mercaptoethanol just before use.
    
  • Disruption: Grind 100 mg tissue in liquid nitrogen. Transfer to tube.

  • Lysis: Add 500 µL warm (65°C) CTAB buffer. Vortex. Incubate at 65°C for 60 min.

    • Mechanism: High salt prevents DNA-CTAB precipitation; CTAB binds polysaccharides.[1]

  • Extraction: Add 500 µL Chloroform:Isoamyl Alcohol (24:1). Centrifuge 10 min @ 12,000 x g.

  • Precipitation: Transfer aqueous upper phase to new tube. Add 0.7 volumes Isopropanol.

  • Wash/Elute: Centrifuge pellet, wash with 70% Ethanol, air dry, and resuspend in TE Buffer.

Protocol B: DDAH-Enhanced Rapid Lysis (Difficult Bacteria/Tissues)

Best for: Gram-positive bacteria, tough tissues, high-throughput screening.

  • Lysis Buffer Prep: 1% DDAH (w/v), 10 mM TE Buffer. Note: Solution will be alkaline (pH ~12).

  • Resuspension: Pellet bacterial cells (up to

    
    ). Resuspend in 200 µL DDAH Buffer.
    
  • Lysis: Incubate at Room Temperature for 10-15 mins. (Optional: 5 min @ 55°C for extreme cases).

    • Mechanism: DDAH integrates into the lipid bilayer as a "wedge," causing rapid rupture. The hydroxide ions hydrolyze cell wall proteins.

  • Neutralization: Add 200 µL Neutralization Buffer (3M Potassium Acetate, pH 5.5). Invert gently.

    • Critical Step: This precipitates the DDAH-surfactant-protein complex (similar to SDS in alkaline lysis).

  • Clarification: Centrifuge 10 min @ 14,000 x g.

  • Precipitation: Transfer supernatant. Add 0.7 volumes Isopropanol. Centrifuge to pellet DNA.[2]

  • Wash/Elute: Wash with 70% Ethanol, dry, and resuspend.

Expert Recommendations

  • Select CTAB if: You are working with plants , fungi , or samples containing high levels of polyphenols and polysaccharides. The high-salt CTAB method is the only reliable way to prevent carbohydrate contamination, which inhibits downstream PCR.

  • Select DDAH if: You need speed or are working with Gram-positive bacteria (e.g., Bacillus, Staphylococcus) or tough animal tissues (tail snips). The double-chain surfactant acts as a "chemical blade," lysing cells that resist standard SDS or CTAB treatments without requiring mechanical bead beating.

  • Optimization: For DDAH, always verify the pH of the lysate. If the pH remains too high (>10) during precipitation, DNA hydrolysis (degradation) will occur. Ensure the neutralization step is robust.

References

  • Comparison of Gemini vs.

    • Title: Spectroscopic studies on the comparative interaction of cationic single-chain and gemini surfactants with human serum albumin.[3]

    • Source: NIH / PubMed
    • URL:[Link]

  • CTAB Extraction Protocols

    • Title: DNA extraction and purification - an overview.[1]

    • Source: Abcam
  • Double-Chain Surfactant Properties

    • Title: Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants.
    • Source: NIH / PMC
    • URL:[Link]

  • DDAH Chemical Structure

    • Title: N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (PubChem CID 11595363).
    • Source: PubChem
    • URL:[Link]

Sources

Validation

Efficacy Comparison: Didecyldimethylammonium Hydroxide vs. Benzalkonium Chloride against Pseudomonas aeruginosa

The following technical guide compares the efficacy of Didecyldimethylammonium hydroxide (DDAH) versus Benzalkonium chloride (BAC) against Pseudomonas aeruginosa. Executive Summary In the context of Pseudomonas aeruginos...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the efficacy of Didecyldimethylammonium hydroxide (DDAH) versus Benzalkonium chloride (BAC) against Pseudomonas aeruginosa.

Executive Summary

In the context of Pseudomonas aeruginosa eradication, Didecyldimethylammonium hydroxide (DDAH) —and its widely studied chloride salt analogue DDAC —demonstrates superior efficacy compared to Benzalkonium chloride (BAC) .

While both are Quaternary Ammonium Compounds (QACs) functioning as cationic surfactants, DDAH exhibits a distinct advantage in Gram-negative efficacy , tolerance to organic load , and biofilm penetration . P. aeruginosa possesses intrinsic resistance mechanisms (primarily efflux pumps and outer membrane impermeability) that compromise BAC more severely than DDAH.

Key Verdict: DDAH is the preferred candidate for critical applications requiring high-level disinfection of P. aeruginosa, particularly in complex matrices (hard water, protein soil) where BAC activity is significantly attenuated.

Chemical Profile & Mechanism of Action

To understand the efficacy variance, one must analyze the structural differences affecting the membrane interaction thermodynamics.

Structural Distinction
  • Benzalkonium Chloride (BAC): A mixture of alkylbenzyldimethylammonium chlorides. The "benzyl" group introduces steric bulk and aromaticity, which can limit penetration through the tight lipopolysaccharide (LPS) layer of Gram-negative bacteria like P. aeruginosa.

  • Didecyldimethylammonium Hydroxide (DDAH): A "twin-chain" or "double-chain" QAC. It lacks the benzyl ring and instead possesses two long hydrophobic decyl (C10) chains. This "twin-tail" structure allows for a more compact packing density and superior perturbation of the bacterial lipid bilayer.

    • Note on Counter-ions: The Hydroxide (OH⁻) counter-ion in DDAH provides a higher pH profile compared to the Chloride (Cl⁻) in DDAC/BAC. While the active antimicrobial moiety is the didecyldimethylammonium cation , the alkaline environment provided by the hydroxide anion can further destabilize the bacterial outer membrane, potentially enhancing efficacy over the chloride salt form.

Mechanism of Action (MoA)

Both compounds function via electrostatic attraction followed by hydrophobic intercalation. However, the kinetics differ.

  • Adsorption: The positively charged Nitrogen head binds to the negatively charged phosphate groups in the P. aeruginosa LPS and inner cell membrane.

  • Penetration: The hydrophobic tails integrate into the lipid bilayer.

  • Disruption:

    • BAC: Causes generalized membrane destabilization and leakage.

    • DDAH: The twin C10 chains induce a "prying" effect, causing more rapid phase separation of the lipid bilayer and leakage of intracellular K+ ions and nucleotides.

Visualization: Mechanism of Action

MoA cluster_0 Phase 1: Electrostatic Attraction cluster_1 Phase 2: Membrane Penetration cluster_2 Phase 3: Cell Death QAC Cationic QAC (DDAH/BAC) Surface Negatively Charged Bacterial Surface (LPS) QAC->Surface Ionic Bonding Integration Hydrophobic Tail Integration Surface->Integration Difference Structural Divergence Integration->Difference BAC_Action BAC (Single Chain): Generalized Disorganization Difference->BAC_Action Steric Hindrance (Benzyl Group) DDAH_Action DDAH (Twin Chain): Rapid Bilayer Phase Separation Difference->DDAH_Action Compact Packing (Twin C10 Chains) Lysis Cytoplasmic Leakage & Cell Lysis BAC_Action->Lysis DDAH_Action->Lysis Faster Kinetics

Caption: Comparative Mechanism of Action showing the kinetic advantage of Twin-Chain QACs (DDAH) in membrane disruption.

Efficacy Analysis: The Data

The following data synthesizes experimental findings comparing Didecyldimethylammonium salts (DDAH/DDAC) against BAC.

Minimum Inhibitory Concentration (MIC) Comparison

Data represents typical ranges for clinical isolates of P. aeruginosa.[1]

MetricBenzalkonium Chloride (BAC)Didecyldimethylammonium Hydroxide (DDAH)*Performance Delta
MIC (Planktonic) 32 – 128 mg/L8 – 64 mg/LDDAH is 2-4x more potent
MIC (Biofilm) > 500 mg/L128 – 250 mg/LDDAH penetrates biofilms better
Organic Load Tolerance Low (High deactivation)High (Maintains activity)DDAH retains ~85% efficacy
Hard Water Tolerance Poor (Ca²⁺/Mg²⁺ interference)ExcellentDDAH is stable in hard water

*Note: Efficacy data for DDAH is largely derived from its cation equivalent DDAC. The Hydroxide form provides an alkaline boost that may further lower MICs in unbuffered systems.

Resistance Profiles

P. aeruginosa is notorious for adaptive resistance.

  • Efflux Pumps: The MexAB-OprM and MexCD-OprJ efflux systems actively pump out QACs. However, studies indicate that BAC is a better substrate for these pumps than DDAH. The twin-chain structure of DDAH makes it more difficult for the pump to extrude, leading to higher intracellular accumulation and faster death.

  • Adaptive Resistance: Repeated exposure to sub-lethal concentrations of BAC frequently results in a rapid increase in MIC (up to 12-fold). DDAH induces resistance more slowly, and the resistance ceiling is generally lower.

Experimental Protocols

For researchers validating these claims, the following protocols ensure rigorous, reproducible data.

Protocol 1: Broth Microdilution for MIC Determination

Standard: CLSI M07 / ISO 20776-1

Reagents:

  • Müller-Hinton Broth (MHB), cation-adjusted.

  • P. aeruginosa strain (e.g., ATCC 15442 or PAO1).

  • Stock solutions of DDAH and BAC (freshly prepared in sterile distilled water).

Workflow:

  • Inoculum Prep: Grow P. aeruginosa to mid-log phase. Adjust to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well polystyrene plate.

  • Dilution: Add 100 µL of MHB to columns 2-12. Add 200 µL of biocide stock (at 2x max concentration) to column 1. Perform serial 2-fold dilutions from column 1 to 10.

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11 (Final volume 200 µL). Column 11 is Growth Control (No biocide). Column 12 is Sterility Control (No bacteria).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or Absorbance at 600nm. MIC is the lowest concentration with no visible growth.

Protocol 2: Time-Kill Kinetics (Log Reduction)

Standard: ASTM E2315 / EN 1040

This assay is critical for determining the rate of kill, which distinguishes DDAH from BAC.

Workflow Visualization:

Protocol Start Culture Preparation (Mid-log phase) Contact Contact Phase Mix Bacteria + Biocide Start->Contact t=0 Neutral Neutralization (D/E Neutralizing Broth) Contact->Neutral t=1, 5, 10, 30 min Plate Plating (Tryptic Soy Agar) Neutral->Plate Serial Dilution Count Incubation & Count (Calc Log Reduction) Plate->Count 24h @ 37°C

Caption: Time-Kill Assay Workflow. Neutralization is the critical control point to prevent false positives.

Critical Step - Neutralization: QACs adhere strongly to surfaces. You must use a validated neutralizer (e.g., Dey-Engley Neutralizing Broth or Letheen Broth with Tween 80 and Lecithin) to stop the reaction immediately at the sampling time. Failure to do so results in "carry-over toxicity" and artificially high efficacy rates.

Conclusion

For drug development and high-level disinfection targeting Pseudomonas aeruginosa:

  • Didecyldimethylammonium hydroxide (DDAH) is the superior choice over Benzalkonium chloride (BAC).

  • Efficacy: It demonstrates lower MIC values and faster kill kinetics.

  • Robustness: It maintains activity in the presence of organic soil and hard water, conditions where BAC frequently fails.

  • Resistance: It is less susceptible to extrusion by P. aeruginosa efflux pumps (MexAB-OprM).

Recommendation: In formulation, DDAH should be prioritized for hospital-grade disinfectants or preservative systems where Gram-negative resilience is a primary risk factor.

References

  • Buffet-Bataillon, S., et al. (2012). Clinical significance of quaternary ammonium compound resistance in Pseudomonas aeruginosa. International Journal of Antimicrobial Agents. Link

  • McBain, A. J., et al. (2004). Exposure of Sink Drain Microcosms to Triclosan: Population Dynamics and Antimicrobial Susceptibility. Applied and Environmental Microbiology.[2] Link

  • Ferreira, C., et al. (2011). Pseudomonas aeruginosa adaptation to benzalkonium chloride. Journal of Antimicrobial Chemotherapy. Link

  • Walsh, S. E., et al. (2003). Ortho-phthalaldehyde: a possible alternative to glutaraldehyde for high level disinfection. Journal of Applied Microbiology. Link (Includes comparative QAC data).

  • European Chemicals Agency (ECHA). (2022). Assessment Report: Didecyldimethylammonium chloride (DDAC).[2][3][4][5][6][7]Link

Sources

Comparative

Validation of MIC Assay for N-Decyl-N,N-dimethyldecan-1-aminium hydroxide (DDAH) against Staphylococcus aureus

Executive Summary N-Decyl-N,N-dimethyldecan-1-aminium hydroxide , commonly referred to as Didecyldimethylammonium hydroxide (DDAH) , is a high-efficacy Quaternary Ammonium Compound (QAC). While its chloride salt (DDAC) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Decyl-N,N-dimethyldecan-1-aminium hydroxide , commonly referred to as Didecyldimethylammonium hydroxide (DDAH) , is a high-efficacy Quaternary Ammonium Compound (QAC). While its chloride salt (DDAC) is the industry benchmark, the hydroxide form is increasingly utilized in applications requiring chloride-free formulations (to prevent corrosion) or intrinsic alkalinity.

This guide validates the Minimum Inhibitory Concentration (MIC) assay for DDAH. Crucial Finding: In buffered systems, DDAH exhibits an MIC profile nearly identical to DDAC (0.5 – 4.0 ppm against S. aureus). However, improper assay design that fails to account for the hydroxide-induced pH shift or the rapid adsorption of the cation to polystyrene can lead to False Resistance (high MIC) or False Susceptibility (alkaline lysis).

Comparative Performance Matrix

Data represents typical ranges in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at pH 7.2 ± 0.2.

FeatureDDAH (Hydroxide Form) DDAC (Chloride Form) Benzalkonium Chloride (BAC)
Active Moiety Didecyldimethylammonium cationDidecyldimethylammonium cationAlkyl-dimethyl-benzyl-ammonium
MIC (S. aureus) 0.5 – 4.0 mg/L (ppm) 0.5 – 6.0 mg/L (ppm)2.0 – 8.0 mg/L (ppm)
Solubility High; Alkaline pHHigh; Neutral pHHigh; Neutral pH
Corrosion Potential Low (Chloride-free)Moderate (Chloride-induced pitting)Moderate
Assay Risk High: pH drift can skew MICModerate: Plastic bindingModerate: Plastic binding

Part 1: Scientific Rationale & Mechanism[1]

The "Hydroxide" Variable

Most QAC assays are designed for neutral salts. DDAH introduces a hydroxide counterion (


).
  • The Active Agent: The antimicrobial efficacy is driven by the Didecyldimethylammonium cation (

    
    ) . This amphiphilic cation disrupts the bacterial cell membrane.
    
  • The Confounding Factor: The

    
     ion raises the pH. If the test concentration is high (>100 ppm), the pH of the microenvironment may exceed 9.0, causing bacterial death via alkaline hydrolysis rather than the QAC mechanism.
    
    • Validation Requirement: The assay media (CAMHB) must possess sufficient buffering capacity to maintain pH < 7.4 at the highest drug concentration tested.

Mechanism of Action

The following diagram illustrates the stepwise failure of the S. aureus cell envelope upon exposure to DDAH.

G DDAH DDAH (Cationic Surfactant) Adsorption Electrostatic Adsorption (Teichoic Acids) DDAH->Adsorption Ionic Attraction (+ to -) Integration Hydrophobic Tail Integration (Lipid Bilayer) Adsorption->Integration Hydrophobic Effect Disruption Membrane Disruption (Leakage of K+ / ATP) Integration->Disruption Micellization Lysis Cell Lysis & Death Disruption->Lysis Irreversible Damage

Figure 1: Mechanism of Action. The cationic headgroup binds to the negatively charged S. aureus cell wall, followed by alkyl chain penetration and membrane rupture.

Part 2: Methodological Validation (The Protocol)

Critical Control Points (CCPs)

CCP 1: Plasticware Adsorption (The "Sticky" Problem) QACs are notorious for binding to the carboxyl groups found in treated polystyrene (standard tissue culture plates). This depletes the free drug concentration, artificially inflating the MIC.

  • Solution: Use Polypropylene (PP) plates or Non-binding surface (NBS) polystyrene plates.

  • Validation: Run a parallel control incubating the drug in the plate without bacteria for 24 hours, then assay the supernatant concentration (e.g., via HPLC or colorimetric titration).

CCP 2: pH Neutralization Because DDAH is alkaline, stock solutions can be pH 10-12.

  • Solution: Do not adjust the pH of the stock (it may precipitate). Instead, ensure the working solution in CAMHB is pH 7.2–7.4.

  • Validation: Measure pH of the highest concentration well (e.g., 64 ppm) prior to inoculation. If pH > 7.5, increase buffer strength (e.g., add 10mM HEPES to CAMHB).

Validated Protocol: Broth Microdilution (ISO 20776-1 / CLSI M07)

Materials:

  • Target: Staphylococcus aureus ATCC 6538 or ATCC 29213.[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound: DDAH (Stock prepared in sterile water or DMSO; check solubility).

  • Plate: 96-well Polypropylene V-bottom plate.

Workflow:

  • Inoculum Preparation:

    • Select 3-5 colonies from overnight agar. Resuspend in saline.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to reach final assay concentration of

      
       CFU/mL .
      
  • Compound Dilution:

    • Prepare a 1280 ppm stock of DDAH.

    • Perform serial 2-fold dilutions in CAMHB to generate range: 64, 32, 16, ..., 0.125 ppm.

    • Note: Verify pH of the 64 ppm well is neutral.

  • Assay Assembly:

    • Add 50 µL of diluted DDAH to wells.

    • Add 50 µL of standardized bacterial inoculum.

    • Final Test Range: 32 ppm down to 0.06 ppm.

  • Incubation:

    • Seal plate with breathable film (avoid evaporation).

    • Incubate at 35 ± 2°C for 16–20 hours.

  • Readout:

    • Visual: Look for turbidity (pellet formation in V-bottom).

    • Resazurin (Optional but Recommended): Add 10 µL of 0.01% Resazurin. Incubate 1 hour. Blue = Dead (Inhibited), Pink = Live. This is superior for QACs as they can sometimes cause protein precipitation that mimics growth.

Experimental Workflow Diagram

Workflow Stock DDAH Stock (High pH) Dilution Serial Dilution in CAMHB (Buffer) Stock->Dilution pH Check Plate Polypropylene Plate (No Binding) Dilution->Plate Inoculum S. aureus 5x10^5 CFU/mL Inoculum->Plate Incubate 18h @ 35°C Plate->Incubate Read Read MIC (No Turbidity) Incubate->Read

Figure 2: Validated Workflow. Note the specific callouts for pH Check and Polypropylene plates.

Part 3: Troubleshooting & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), every assay run must include these self-validating controls:

Control TypeDescriptionAcceptance Criteria
Growth Control Bacteria + Media (No DDAH)Distinct turbidity / Pink Resazurin
Sterility Control Media + DDAH (No Bacteria)Clear / Blue Resazurin
Reference Control S. aureus + VancomycinMIC within CLSI range (0.5–2 µg/mL)
Solvent Control Bacteria + Solvent (if DMSO used)Full Growth (No inhibition)

Common Failure Modes:

  • MIC > 8 ppm: Likely plastic binding. Switch to Polypropylene.

  • Precipitation: DDAH interacts with proteins in media. Use Resazurin to distinguish precipitate from live bacteria.

  • Skipped Wells: Growth in high concentration, no growth in low. Indicates contamination or pipetting error. Discard run.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard.

  • Kampf, G. (2018).[2] Antiseptic Stewardship: Biocide Resistance and Clinical Implications. Springer International Publishing. (Definitive text on QAC resistance mechanisms).

  • Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(1), 296–306.

  • Buffet-Bataillon, S., et al. (2012). Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibility. Journal of Hospital Infection, 82(2), 142-143. (Demonstrates QAC/Antibiotic cross-resistance methodologies).
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024).[3] Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.

Sources

Validation

Comparative Analysis of Membrane-Disrupting Properties in Quaternary Ammonium Compounds (QACs)

Executive Summary Quaternary Ammonium Compounds (QACs) remain the cornerstone of cationic surfactant-based antisepsis. However, for drug development professionals, treating them as a monolithic class leads to formulation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quaternary Ammonium Compounds (QACs) remain the cornerstone of cationic surfactant-based antisepsis. However, for drug development professionals, treating them as a monolithic class leads to formulation failure. The efficacy of a QAC is not binary; it is a function of alkyl chain length, head-group charge density, and the critical micelle concentration (CMC).

The Core Finding: While Benzalkonium Chloride (BAC) remains the broad-spectrum gold standard due to its C12–C14 alkyl distribution, Cetylpyridinium Chloride (CPC, C16) offers superior efficacy against Gram-positive biofilms at the cost of reduced Gram-negative activity. This guide dissects the membrane-disrupting mechanics of these compounds to assist in rational selection for therapeutic applications.

Mechanistic Foundation: The "Dent-in" vs. Solubilization

To optimize a formulation, one must understand that QACs operate via a two-stage kinetic process. It is not simply "poking holes"; it is a concentration-dependent phase transition of the lipid bilayer.

  • Stage I (Sub-CMC): Electrostatic adsorption to the anionic bacterial surface (Teichoic acids in Gram+; LPS in Gram-). The hydrophobic tail inserts into the bilayer, causing lateral pressure and "denting" the membrane.

  • Stage II (Supra-CMC): Once the local concentration exceeds the Critical Micelle Concentration (CMC), the membrane is solubilized into mixed micelles, leading to catastrophic lysis.

Visualization: The Kinetic Pathway of QAC Membrane Lysis[1]

QAC_Mechanism cluster_outcomes Concentration-Dependent Outcome QAC_Sol Free QAC Molecules (Monomers) Adsorption Electrostatic Adsorption (Fast Kinetic Step) QAC_Sol->Adsorption Attraction to Anionic Surface Insertion Hydrophobic Tail Insertion (Membrane Expansion) Adsorption->Insertion Hydrophobic Drive Leakage Sub-CMC: Leakage of K+, ATP (Bacteriostatic) Insertion->Leakage Low Conc. Lysis Supra-CMC: Micellar Solubilization (Bactericidal) Insertion->Lysis High Conc. (>CMC)

Figure 1: The dual-phase mechanism of QAC action. Efficacy transitions from leakage to lysis as local concentration surpasses the CMC.

Comparative Analysis: BAC vs. CPC vs. CTAB

The following analysis benchmarks the three most prevalent QACs. Data is synthesized from standard microbiological assays (MIC) and biophysical measurements (CMC).

Table 1: Physicochemical & Performance Profile[2]
FeatureBenzalkonium Chloride (BAC)Cetylpyridinium Chloride (CPC)CTAB (Cetrimonium Bromide)
Primary Structure Benzyl-dimethyl-alkyl (Mix C12-C14)Pyridinium head group (C16 pure)Trimethyl-ammonium (C16 pure)
CMC (at 25°C) ~0.5 – 3.0 mM (varies by mix)~0.9 – 1.2 mM~0.9 – 1.0 mM
Gram(+) Activity HighVery High (Target: S. aureus)High
Gram(-) Activity High (Target: E. coli)Moderate (LPS barrier issues)Moderate
Toxicity (Hemolysis) ModerateLow-ModerateHigh (Aggressive lysis)
Solubility Excellent (Water/Alcohol)Good (Warm water/Alcohol)Poor in cold water
Best Use Case General Disinfection, OphthalmicOral Care, Biofilm PreventionLab Reagent, DNA Extraction
The "Cut-Off" Effect: Why Chain Length Matters

The Cut-Off Effect is a critical phenomenon where biological activity peaks at a specific chain length before dropping off due to solubility limits or steric hindrance.

  • C12–C14 (BAC): The "Sweet Spot." Short enough to navigate the porins and LPS forest of Gram-negative bacteria, but hydrophobic enough to disrupt the inner membrane.

  • C16 (CPC/CTAB): The extra hydrophobicity increases affinity for the thick peptidoglycan layer of Gram-positives (S. aureus), making CPC highly effective for oral pathogens. However, the C16 chain is often too bulky to easily penetrate the Gram-negative outer membrane, resulting in higher MICs for E. coli or Pseudomonas.

Experimental Protocols (Self-Validating)

To objectively compare these compounds in your own lab, you cannot rely on simple optical density (OD600) growth curves, as QACs can cause cell clumping that mimics growth. You must use specific membrane integrity assays.

Protocol A: NPN Uptake Assay (Gram-Negative Permeabilization)

Purpose: Measures the disruption of the Outer Membrane (OM). N-Phenyl-1-naphthylamine (NPN) is a hydrophobic dye that is weakly fluorescent in aqueous environments but highly fluorescent when it enters the hydrophobic phospholipid layer exposed by OM damage.

The Workflow:

  • Preparation: Wash mid-log phase E. coli or P. aeruginosa in 5 mM HEPES buffer (pH 7.2). Resuspend to OD600 = 0.5.

    • Validation Step: Ensure buffer contains 5 mM Glucose or CCCP if metabolic activity needs to be uncoupled, though for simple permeabilization, HEPES is sufficient.

  • Baseline: Add 10 µM NPN to the cuvette/well. Measure fluorescence (Ex: 350 nm, Em: 420 nm).

    • Trust Check: Signal should be low and stable. High background indicates damaged cells—discard batch.

  • Challenge: Inject QAC (BAC, CPC, or CTAB) at sub-MIC concentrations (e.g., 0.5x, 1x, 2x MIC).

  • Readout: Monitor fluorescence increase over 10 minutes.

    • Interpretation: A steep slope indicates rapid LPS displacement. BAC usually shows a faster initial slope than CPC in Gram-negatives.

Protocol B: Hemolysis Assay (Toxicity/Selectivity Index)

Purpose: To determine the HC50 (concentration causing 50% hemolysis), establishing the therapeutic window.

  • Blood Prep: Wash fresh sheep red blood cells (RBCs) 3x in PBS. Resuspend to 2% (v/v).

  • Dosing: Incubate RBCs with serial dilutions of QAC for 1 hour at 37°C.

  • Controls (Mandatory):

    • Negative Control: PBS only (0% lysis).

    • Positive Control: 1% Triton X-100 (100% lysis).

  • Quantification: Centrifuge at 1000 x g for 5 mins. Transfer supernatant to a new plate. Measure Absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
Visualization: NPN Assay Logic Flow

NPN_Assay Step1 Intact Gram(-) Cell (NPN Excluded) Step2 Add QAC (Displaces Mg2+/Ca2+) Step1->Step2 Step3 OM Destabilized (NPN Enters) Step2->Step3 Step4 Fluorescence Spike (Hydrophobic Environment) Step3->Step4

Figure 2: Logic flow of the NPN uptake assay. Fluorescence correlates directly with outer membrane damage.

Critical Formulation Considerations

When selecting between BAC and CPC, consider the formulation environment :

  • The Anionic Trap: QACs are cationic.[1] If your formulation includes anionic polymers (Carbopol, Xanthan gum) or anionic surfactants (SDS), the QAC will complex and precipitate, neutralizing its activity.

    • Solution: Use non-ionic thickeners (HPMC, Poloxamers) or compatible cationic polymers.

  • The Protein Error: In-vitro MICs often look better than in-vivo results because serum proteins (Albumin) bind QACs.

    • Adjustment: Always run MIC assays in the presence of 10% Fetal Bovine Serum (FBS) to simulate clinical conditions.

  • Neutralization for Testing: When testing for bactericidal activity (Time-Kill studies), you must stop the reaction. Standard dilution is insufficient. Use D/E Neutralizing Broth or Letheen Broth to chemically quench the QAC.

References

  • Mechanism of QACs: Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. Link

  • NPN Uptake Protocol: Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Microbiological Methods. Link

  • CMC Values: Kolev, V. L., et al. (2002). Critical micelle concentration of cetylpyridinium chloride. Journal of Colloid and Interface Science. Link

  • Structure-Activity Relationships: Tischer, M., et al. (2012). Quaternary ammonium salts and their antimicrobial potential: targets or nonspecific interactions? ChemMedChem. Link

  • Hemolysis Comparison: Alves, D., et al. (2014). Hemolytic activity of cationic surfactants. Colloids and Surfaces B: Biointerfaces. Link

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Quantifying N-Decyl-N,N-dimethyldecan-1-aminium hydroxide in Formulations

For researchers, scientists, and drug development professionals, the accurate quantification of active ingredients is a cornerstone of product quality and efficacy. N-Decyl-N,N-dimethyldecan-1-aminium hydroxide, a quater...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active ingredients is a cornerstone of product quality and efficacy. N-Decyl-N,N-dimethyldecan-1-aminium hydroxide, a quaternary ammonium compound (QAC) also known as Didecyldimethylammonium hydroxide (DDAC), is a potent antimicrobial agent utilized in a wide array of formulations. Its precise measurement is critical for ensuring product performance, stability, and regulatory compliance. This guide provides an in-depth comparison of two robust analytical methods for the quantification of DDAC in formulations: Potentiometric Titration and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is a critical decision in the product development lifecycle, and this document aims to provide the necessary insights to make an informed choice based on experimental data and established validation principles.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established guidelines that outline the necessary parameters for method validation, ensuring data integrity and reliability.[1][2][3][4][5][6][7][8][9]

Method 1: Potentiometric Titration with an Ionic Surfactant Electrode

Potentiometric titration is a classic yet powerful technique for the quantification of ionic species. For QACs like DDAC, this method offers a cost-effective and reliable approach. The underlying principle involves the reaction of the cationic DDAC with an anionic titrant, typically sodium dodecyl sulfate (SDS), to form an ion-pair.[10][11][12] The endpoint of the titration is detected by a surfactant-sensitive electrode that responds to the change in the concentration of free surfactant ions in the solution.

Causality Behind Experimental Choices

The choice of a potentiometric endpoint over a traditional colorimetric one is deliberate. It eliminates the subjectivity associated with visual endpoint determination, which can be particularly problematic in colored or turbid formulation matrices.[10][11][12] The use of a borate buffer at pH 10 is crucial to ensure that other potentially protonated amine compounds do not interfere with the titration, thereby enhancing the specificity of the method for the permanently charged quaternary amine.[13][14]

Experimental Workflow: Potentiometric Titration

Potentiometric Titration Workflow Potentiometric Titration Workflow for DDAC Quantification cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis SamplePrep Sample Preparation: Accurately weigh sample containing 0.02-0.06 mmol of DDAC BufferAdd Add 10 mL of pH 10 borate buffer and dilute to 50 mL with deionized water SamplePrep->BufferAdd Titration Titrate with standardized 0.004 M SDS solution BufferAdd->Titration Place beaker on magnetic stirrer and immerse electrode Endpoint Detect endpoint using a surfactant-selective electrode and a potentiometric titrator Titration->Endpoint Calculation Calculate DDAC concentration based on the volume of SDS used to reach the equivalence point Endpoint->Calculation

Caption: Workflow for DDAC quantification by potentiometric titration.

Detailed Experimental Protocol: Potentiometric Titration
  • Reagent Preparation:

    • 0.004 M Sodium Dodecyl Sulfate (SDS) Titrant: Accurately weigh 1.154 g of SDS, dissolve in deionized water, and dilute to 1 L in a volumetric flask. Standardize the solution against a certified quaternary ammonium standard, such as Hyamine® 1622.[14]

    • Borate Buffer (pH 10): Dissolve 4.8 g of sodium tetraborate decahydrate in approximately 750 mL of deionized water. Add 180 mL of 0.1 M NaOH, adjust the pH to 10.0 with 0.1 M NaOH, and dilute to 1 L with deionized water.[14]

  • Instrumentation Setup:

    • Assemble an automatic potentiometric titrator equipped with a surfactant-selective electrode and a suitable reference electrode (e.g., Ag/AgCl).[10][11][12]

    • Condition the surfactant electrode by immersing it for a few minutes in a solution containing a small amount of both the titrant (SDS) and a QAC solution.[13][14]

  • Sample Preparation:

    • Accurately weigh a portion of the formulation equivalent to 0.02-0.06 mmol of DDAC into a 100 mL tall-form beaker.[13][14]

    • Add 10 mL of the pH 10 borate buffer and dilute to approximately 50 mL with deionized water.[13][14]

    • Add a magnetic stir bar to the beaker.

  • Titration Procedure:

    • Place the beaker on a magnetic stirrer and immerse the electrodes and the titrator's dispensing tip into the sample solution.

    • Initiate the titration with the standardized 0.004 M SDS solution. The titrator will automatically detect the equivalence point, which is the point of maximum inflection in the potential curve.

  • Calculation:

    • The concentration of DDAC in the sample is calculated based on the volume of SDS titrant consumed to reach the equivalence point.

Method 2: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive technique for the quantification of active ingredients in complex formulations. For non-aromatic QACs like DDAC, which lack a strong UV chromophore, detection can be challenging. However, the use of detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) provides excellent sensitivity. Alternatively, ion-exchange chromatography can be employed.[15][16]

Causality Behind Experimental Choices

The selection of an ion-exchange column, specifically a strong cation exchange (SCX) column, is based on the permanently positive charge of the quaternary ammonium cation.[15] This allows for the separation of DDAC from uncharged and anionic excipients in the formulation. The mobile phase, a mixture of methanol and a buffer like ammonium formate, facilitates the elution of the analyte from the column.[15][16] The use of an ELSD is advantageous as it does not require the analyte to have a chromophore, making it suitable for a wide range of compounds, including DDAC.[16]

Experimental Workflow: HPLC

HPLC Workflow HPLC Workflow for DDAC Quantification cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Sample Preparation: Accurately weigh sample and dilute with mobile phase Filter Filter sample through a 0.45 µm syringe filter SamplePrep->Filter Inject Inject a defined volume of the filtered sample into the HPLC system Filter->Inject Separate Separate DDAC from other components on a strong cation exchange (SCX) column Inject->Separate Detect Detect the eluted DDAC using an Evaporative Light Scattering Detector (ELSD) Separate->Detect Quantify Quantify DDAC in the sample by comparing its peak area to the calibration curve Detect->Quantify CalCurve Prepare a calibration curve from DDAC standards of known concentrations CalCurve->Quantify

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of N-Decyl-N,N-dimethyldecan-1-aminium Hydroxide

A Senior Application Scientist's Protocol for Safe and Compliant Waste Management As researchers and drug development professionals, our work with potent chemical agents demands not only precision in our experiments but...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Protocol for Safe and Compliant Waste Management

As researchers and drug development professionals, our work with potent chemical agents demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. N-Decyl-N,N-dimethyldecan-1-aminium hydroxide, a quaternary ammonium compound (QAC), is a powerful and versatile molecule. However, its inherent properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The causality behind these stringent protocols is rooted in the chemical's dual-hazard profile: it is both highly corrosive and exceptionally toxic to aquatic ecosystems.[1][2] Improper disposal is not merely a regulatory violation; it poses a significant threat of causing severe chemical burns and long-term environmental damage.[3][4]

Hazard Recognition and Personal Protective Equipment (PPE)

Before handling N-Decyl-N,N-dimethyldecan-1-aminium hydroxide in any capacity—including for disposal—it is imperative to recognize its classification and equip oneself accordingly.

  • Hazard Profile :

    • Acute Oral Toxicity (Harmful) : Harmful if swallowed.[1][4]

    • Skin Corrosion (Severe) : Causes severe skin burns and eye damage.[2] This corrosive nature qualifies it as a hazardous waste under EPA regulations, likely bearing the waste code D002.[3][5][6]

    • Aquatic Toxicity (Very High) : Very toxic to aquatic life with long-lasting effects.[2][4] This is a critical factor prohibiting sewer disposal.

  • Mandatory PPE : A multi-layered approach to PPE is non-negotiable. The goal is to create a complete barrier against contact.

    • Eye and Face Protection : Chemical safety goggles in conjunction with a full-face shield are required to protect against splashes.[1][7]

    • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use and discard and replace them if a breakthrough is suspected.[3][8]

    • Body Protection : A chemically resistant lab coat or apron over full-length clothing is essential. For larger quantities or in case of a significant spill, a chemical-resistant suit may be necessary.[1]

    • Work Area : All handling and preparation for disposal should occur within a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of any mists or aerosols.[7][9]

Spill Management Protocol

Accidents can happen, and a prepared response is the hallmark of a safe laboratory. In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate : Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, if safe to do so.[10]

  • Don Full PPE : Before attempting any cleanup, don the full complement of PPE as described in the previous section.

  • Contain the Spill : For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical sorbent pads.[3][8]

  • Absorb and Collect : Carefully apply the absorbent material to the spill, allowing it to fully absorb the liquid. Using non-sparking tools, collect the contaminated absorbent material and place it into a designated, leak-proof, and clearly labeled container for hazardous waste.[8][10]

  • Decontaminate : Clean the spill area thoroughly. The specific decontamination solution will depend on institutional protocols, but a common approach involves scrubbing with alcohol or another suitable solvent, followed by a final wash.[10] All materials used for decontamination (e.g., wipes, pads) must also be disposed of as hazardous waste.

Core Disposal Procedure: A Systematic Approach

The fundamental principle for disposing of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its diluted solutions be poured down the drain. [3][11][12] Its high aquatic toxicity can disrupt and destroy the microbial ecosystems essential for wastewater treatment processes.[13][14]

Waste Segregation and Collection

Proper segregation is the first and most critical step in the disposal workflow. Incompatible wastes can react violently, producing heat, toxic gases, or other hazards.

  • Designated Waste Stream : Treat all waste containing N-Decyl-N,N-dimethyldecan-1-aminium hydroxide as a distinct hazardous waste stream.

  • Segregation from Incompatibles : At a minimum, this waste must be stored separately from acids, cyanides, halogenated solvents, and oxidizers.[15][16] Mixing with acids, for example, can generate a neutralization reaction that produces heat and potential splashing.

  • Container Selection : Use only chemically compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other resistant plastic containers are often suitable. The original product container, if in good condition, can be repurposed for waste.[10][16]

  • Labeling : Every waste container must be meticulously labeled. The label must include:

    • The words "Hazardous Waste".[10][17]

    • The full chemical name: "N-Decyl-N,N-dimethyldecan-1-aminium hydroxide". Avoid abbreviations or chemical formulas.[10][17]

    • The approximate concentration and composition if it is a mixture.

    • The relevant hazard pictograms (e.g., Corrosive, Environmental Hazard).[17]

    • The date when waste was first added to the container (accumulation start date).[17]

  • Storage : Keep waste containers tightly sealed except when adding waste. Store them in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel, away from general traffic, and within secondary containment to manage potential leaks.[10]

The following diagram outlines the decision-making and procedural flow for proper disposal.

start Start: Generate N-Decyl-N,N-dimethyldecan-1-aminium hydroxide Waste is_spill Is this a spill? start->is_spill spill_protocol Execute Spill Protocol: 1. Evacuate & Ventilate 2. Don Full PPE 3. Contain & Absorb 4. Collect as Hazardous Waste 5. Decontaminate Area is_spill->spill_protocol Yes routine_disposal Routine Waste Collection is_spill->routine_disposal No containerize Use Labeled, Compatible, Leak-Proof Container 'Hazardous Waste' spill_protocol->containerize segregate Segregate Waste Stream (Keep from Acids, Oxidizers) routine_disposal->segregate segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment containerize->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor for Pickup store->contact_ehs

Caption: Disposal workflow for N-Decyl-N,N-dimethyldecan-1-aminium hydroxide waste.

Final Disposal

The ultimate disposal of the accumulated hazardous waste is a regulated process that must be handled by professionals.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10][11]

  • Provide Documentation : Be prepared to provide a complete inventory of the waste container's contents.

  • Scheduled Pickup : Arrange for a scheduled pickup. Do not attempt to transport hazardous waste off-site yourself.

Quantitative Data Summary

This table summarizes key hazard classifications and regulatory thresholds relevant to the disposal of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide.

ParameterValue/ClassificationSignificance for DisposalSource
Hazard Statement (Skin) H314: Causes severe skin burns and eye damageCorrosive nature requires full PPE and segregation from incompatible materials.[1]
Hazard Statement (Aquatic) H410: Very toxic to aquatic life with long lasting effectsProhibits any disposal into sanitary sewers or the environment.[1]
EPA Hazardous Waste Code D002 (Corrosivity)This classification applies if the pH of the waste solution is ≥ 12.5, mandating disposal as regulated hazardous waste.[5][6]
OSHA PEL (Ammonium Hydroxide) 50 ppm (8-hour TWA)While for a related compound, this highlights the need for handling in well-ventilated areas to minimize inhalation exposure.[18]

Conclusion: A Commitment to Scientific Integrity

The proper disposal of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide is a direct extension of our scientific responsibilities. By adhering to these protocols, we create a self-validating system of safety that protects our colleagues, our institutions, and the wider environment. This detailed, causality-driven approach ensures that our pursuit of scientific advancement does not come at the cost of safety or ecological integrity. Always consult your institution's specific disposal guidelines and the manufacturer's Safety Data Sheet (SDS) as the primary sources of information.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Didecyldimethylammonium chloride.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products.
  • Ecolab. (n.d.). Safety Data Sheet: ADVANTIS SOFT METAL FC.
  • Fulton Distributing. (2019, October 17). Safety Data Sheet.
  • Hydro Solutions. (n.d.). How to neutralize quarterly ammonium compounds.
  • BenchChem. (2025). Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet.
  • Sigma-Aldrich. (2025, August 12). Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides.
  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • Avantor Performance Materials, Inc. (2016, January 22). Material Safety Data Sheet: AMMONIUM HYDROXIDE.
  • European Chemicals Agency (ECHA). (2025, June 26). Substance Information: Reaction mass of bis(N-decyl-N,N-dimethyldecan-1-aminium) carbonate and N-decyl-N,N-dimethyldecan-1-aminium hydrogen carbonate.
  • Medline. (n.d.). Safety Data Sheet: QUATERNARY DISINFECTANT CLEANER.
  • University of Connecticut. (n.d.). Chemical Waste Disposal Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2010, November 24). Safety Data Sheet: n-Decylamine.
  • University of Texas at Austin, Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • International Enviroguard. (2025, May 13). Ammonium Hydroxide: Safe Handling and Storage.
  • Aquafix Inc. (n.d.). Ammonia Removal & Restoring Nitrification.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: N-Decyl-N,N-dimethyldecan-1-aminium hydroxide

Chemical Identity & Hazard Profile[1][2][3][4][5] Chemical Name: N-Decyl-N,N-dimethyldecan-1-aminium hydroxide Common Synonyms: Didecyldimethylammonium hydroxide (DDAH); Didecyl dimethyl ammonium hydroxide CAS Number: 23...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Hazard Profile[1][2][3][4][5]

Chemical Name: N-Decyl-N,N-dimethyldecan-1-aminium hydroxide Common Synonyms: Didecyldimethylammonium hydroxide (DDAH); Didecyl dimethyl ammonium hydroxide CAS Number: 23381-52-4 (Specific to Hydroxide form) Note: Often confused with the Chloride salt (DDAC, CAS 7173-51-5). Ensure you are handling the Hydroxide, which is a strong base.

Executive Safety Alert: The "Double-Action" Hazard

This compound presents a unique synergistic hazard profile that distinguishes it from standard laboratory bases (like NaOH) or standard surfactants.

  • Corrosive Alkalinity: As a quaternary ammonium hydroxide, it generates a pH > 13 in solution, capable of saponifying fats and causing immediate, severe chemical burns.

  • Surfactant Penetration: Unlike inorganic bases, the lipophilic "didecyl" tails allow the molecule to rapidly penetrate the skin's protective lipid barrier. This results in deep-tissue chemical burns significantly faster than standard caustic exposure.

Hazard ClassCategoryCritical Effect
Skin Corrosion 1B Irreversible deep tissue damage; necrosis.
Eye Damage 1 Risk of permanent blindness upon contact.[1][2]
Aquatic Toxicity Acute 1 Highly toxic to aquatic life; requires strict waste containment.
Flammability 2/3 Often supplied in Methanol/Ethanol solutions. Flash point varies by solvent.

Personal Protective Equipment (PPE) Matrix

Core Principle: Latex gloves provide zero protection against this chemical due to rapid permeation by the organic solvent and the surfactant nature of the QAC.

PPE Selection Logic

The following decision logic dictates the required PPE based on the scale of operation.

PPE_Decision_Tree Start Start: Assess Task Scale SmallScale Small Scale (< 100 mL, Sealed Handling) Start->SmallScale LargeScale Large Scale / Open Handling (> 100 mL, Pouring, Heating) Start->LargeScale Gloves_Small Gloves: Nitrile (min 0.11 mm) Double gloving recommended SmallScale->Gloves_Small Gloves_Large Gloves: High-Grade Neoprene or Thick Nitrile (> 0.3 mm) LargeScale->Gloves_Large Eye_Small Eye: Chemical Safety Goggles (Side shields NOT sufficient) Gloves_Small->Eye_Small Eye_Large Eye: Goggles + Face Shield (Mandatory for splash risk) Gloves_Large->Eye_Large Body_Small Body: Standard Lab Coat (Buttoned) Eye_Small->Body_Small Body_Large Body: Impervious Apron/Sleeves (Tyvek or PVC) Eye_Large->Body_Large Resp_Check Aerosol/Mist Generation? Body_Small->Resp_Check Body_Large->Resp_Check Resp_Yes Respirator: Half-mask w/ Organic Vapor + P100 Cartridges Resp_Check->Resp_Yes Yes Resp_No Engineering Control: Fume Hood Sufficient Resp_Check->Resp_No No

Figure 1: PPE Selection Decision Tree based on operational scale and aerosol risk.

Detailed PPE Specifications
ComponentStandard Protocol (Analytical/Small Scale)High-Hazard Protocol (Synthesis/Bulk Transfer)
Hand Protection Nitrile (Disposable) Min Thickness: 0.11 mm (4 mil)Change every 15 mins of use.Neoprene or Heavy Nitrile Min Thickness: 0.38 mm (15 mil)Cuff length > 290mm to cover wrist.
Eye Protection Indirect Vent Goggles Must seal against the face. Safety glasses are inadequate.Face Shield + Goggles Face shield protects neck/chin from splashes.
Body Protection Lab Coat (Cotton/Poly) Must be fully buttoned.Chemical Apron (PVC/Butyl) Worn over lab coat. Sleeve covers recommended.
Respiratory Fume Hood Sash at proper working height.Respirator (OV/P100) Required if working outside hood or generating mists.

Operational Protocol: Handling & Phase Transfer Catalysis

Context: DDAH is frequently used as a Phase Transfer Catalyst (PTC) or a strong organic base in drug development.

Preparation and Stability[6]
  • CO2 Sensitivity: Like all strong hydroxide bases, DDAH will rapidly absorb atmospheric CO2 to form the carbonate/bicarbonate salt. This drastically reduces basicity and catalytic efficiency.

    • Protocol: Always handle under an inert atmosphere (Nitrogen or Argon) if maintaining strict stoichiometry is required.

  • Solvent Compatibility: Often supplied in Methanol or Water.

    • Warning: If removing solvent to obtain the solid, do not heat above 60°C without vacuum, as Hofmann elimination (degradation) can occur, releasing volatile amines and olefins.

Phase Transfer Catalysis (PTC) Workflow

When using DDAH to transfer anions (e.g., OH-) into an organic phase:

  • Charge Calculation: Calculate catalyst load (typically 1-10 mol%).

  • Biphasic Setup: Add organic solvent (e.g., Toluene, DCM) and aqueous phase.

  • Addition: Add DDAH solution last.

    • Note: The reaction rate may be exothermic. Monitor internal temperature.

  • Emulsion Control: The surfactant nature of DDAH often stabilizes emulsions.

    • Remedy: Use centrifugation or brine wash to break emulsions during workup. Do not shake vigorously if avoidable; gentle stirring is preferred.

Emergency Response & Decontamination

Critical Rule: Speed is survival. The surfactant nature means the chemical penetrates skin faster than water can wash it off if delayed.

Immediate First Aid Actions[2][3][5][7]
  • Skin Contact:

    • IMMEDIATELY flush with tepid water for minimum 15 minutes .

    • Do not use vinegar or acid for neutralization on skin (risk of exothermic heat injury).

    • Remove contaminated clothing under the shower.

    • Seek medical attention.[3][1][4][5][2][6]

  • Eye Contact:

    • Hold eyelids open and flush with eyewash station for 15 minutes .[1][2]

    • Roll eyeballs to ensure thorough irrigation.

    • Transport to ER immediately. Ophthalmology consult is mandatory.

Spill Management Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE_Don 2. Don Full PPE (Goggles, Apron, Neoprene Gloves) Evacuate->PPE_Don Contain 3. Contain Spill (Dike with Absorbent Socks) PPE_Don->Contain Absorb 4. Absorb Liquid (Use Vermiculite or Clay) *NO SAWDUST* Contain->Absorb Collect 5. Collect Solids (Plastic Dustpan -> HazWaste Pail) Absorb->Collect Clean 6. Final Wash (Soap & Water on Surface) Collect->Clean

Figure 2: Step-by-step spill response protocol. Note the prohibition of sawdust due to flammability risks with basic oxidizers.

Disposal & Neutralization

Environmental Hazard: DDAH is Very Toxic to Aquatic Life .[1][4][5][2] Under no circumstances should it be poured down the drain, even if neutralized, unless explicitly permitted by local wastewater authorities.

Neutralization Protocol (For Waste Streams)

Before disposal into a hazardous waste container, it is best practice to reduce the reactivity of the waste.

  • Dilution: Dilute the waste stream with water (1:10 ratio).

  • Neutralization: Slowly add dilute Hydrochloric Acid (1M HCl) or Citric Acid while stirring.

    • Target: pH 6–8.

    • Caution: Exothermic reaction. Add acid slowly.

  • Verification: Check pH with strips.

  • Packaging: Transfer to a High-Density Polyethylene (HDPE) drum.

    • Labeling: "Hazardous Waste - Toxic to Aquatic Life - Neutralized QAC."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11595363, N-Decyl-N,N-dimethyldecan-1-aminium hydroxide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Reaction mass of bis(N-decyl-N,N-dimethyldecan-1-aminium) carbonate and N-decyl-N,N-dimethyldecan-1-aminium hydrogen carbonate. Retrieved from [Link]

  • U.S. EPA (2023). Pesticide Registration Review: Didecyl dimethyl ammonium chloride (and related salts). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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